Ethyl 4-cyclopropyl-3-oxobutanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-cyclopropyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)6-8(10)5-7-3-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAYBTYUFUUVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610747 | |
| Record name | Ethyl 4-cyclopropyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630399-84-7 | |
| Record name | Ethyl 4-cyclopropyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-cyclopropyl-3-oxobutanoate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Ethyl 4-cyclopropyl-3-oxobutanoate" CAS number
An In-depth Technical Guide to Ethyl 4-cyclopropyl-3-oxobutanoate
CAS Number: 630399-84-7
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a versatile building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical role in modern pharmaceutical design, grounded in established scientific principles and field-proven insights.
Introduction: The Strategic Value of a Unique Scaffold
This compound is a β-keto ester distinguished by the presence of a cyclopropyl ring. This seemingly simple structural feature is of profound importance in contemporary drug discovery. The cyclopropyl group, a conformationally constrained and lipophilic bioisostere, is increasingly incorporated into drug candidates to enhance critical pharmacological properties.[1] Its rigid three-dimensional structure can improve binding affinity to biological targets, increase metabolic stability by blocking sites of oxidation, and favorably modulate physicochemical properties like solubility and membrane permeability.[1]
This molecule combines the synthetic versatility of the β-keto ester moiety—a staple in carbon-carbon bond formation—with the advantageous pharmacological profile conferred by the cyclopropyl ring. As such, it serves as a high-value starting material for the synthesis of complex heterocyclic systems and other scaffolds central to the development of novel therapeutics.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's properties is the foundation of its effective application. Key identifiers and properties for this compound are summarized below.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 630399-84-7 | [2][3][4][5] |
| Molecular Formula | C₉H₁₄O₃ | [2][4][5] |
| Molecular Weight | 170.21 g/mol | [2][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-CYCLOPROPYL-3-OXO-BUTYRIC ACID ETHYL ESTER, Ethyl 4-cyclopropyl-3-oxobutyrate | [2][4][5] |
| Physical Form | Liquid | [6] |
| InChIKey | CIAYBTYUFUUVDE-UHFFFAOYSA-N | [2][4][6] |
| SMILES | CCOC(=O)CC(=O)CC1CC1 | [4] |
Predicted Spectroscopic Data
While a publicly available, verified ¹H NMR spectrum is not readily accessible, the expected chemical shifts can be predicted based on the structure. This predictive analysis is crucial for reaction monitoring and final product confirmation.
-
¹H NMR (Predicted):
-
~0.2-0.6 ppm (m, 4H): Methylene protons (-CH₂-) of the cyclopropyl ring.
-
~0.8-1.1 ppm (m, 1H): Methine proton (-CH-) of the cyclopropyl ring.
-
~1.25 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl ester group.
-
~2.7 ppm (d, 2H): Methylene protons (-CH₂-) adjacent to the cyclopropyl group.
-
~3.5 ppm (s, 2H): Methylene protons (-CH₂-) between the two carbonyl groups (keto-enol tautomerism will affect this signal).
-
~4.2 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl ester group.
-
Synthesis Methodology: A Mechanistic Perspective
The synthesis of β-keto esters like this compound is classically achieved via the Claisen Condensation . This powerful carbon-carbon bond-forming reaction provides a reliable and scalable route to this key intermediate.
The Crossed Claisen Condensation Pathway
A highly effective method for preparing this specific molecule is a "crossed" Claisen condensation. This approach involves two different ester reactants: one that can form an enolate (the nucleophile) and another that acts as the acylating agent (the electrophile).
Proposed Reactants:
-
Ethyl acetate: Provides the enolizable α-protons to act as the nucleophile.
-
Ethyl cyclopropylacetate: Acts as the electrophilic acylating agent.
The causality behind this choice is to ensure a controlled reaction. If a self-condensation of ethyl cyclopropylacetate were attempted, it would also work, but the crossed reaction provides an alternative strategy often used to maximize yield and minimize side products depending on reagent availability and reactivity.
Reaction Mechanism
Understanding the mechanism is critical for troubleshooting and optimizing the synthesis. The process is a self-validating system where each step logically enables the next, driven by fundamental principles of acidity and nucleophilicity.
-
Step 1: Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) to prevent transesterification, deprotonates the α-carbon of ethyl acetate. This is a reversible step, but the resulting enolate is a potent nucleophile.[2][3]
-
Step 2: Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl cyclopropylacetate, forming a tetrahedral intermediate.[2]
-
Step 3: Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling the ethoxide (-OEt) leaving group and forming the β-keto ester product.[2][7]
-
Step 4: Deprotonation (Driving Force): The newly formed β-keto ester has highly acidic protons on the central methylene group (pKa ≈ 11). The ethoxide by-product from Step 3 immediately deprotonates this position.[7] This irreversible acid-base reaction is the thermodynamic driving force that pulls the entire equilibrium-controlled sequence to completion.[8]
-
Step 5: Acidic Workup: A final aqueous acid wash is required to protonate the resulting enolate, yielding the final neutral product, this compound.
Representative Experimental Protocol
This protocol is a representative procedure based on established methodologies for Claisen condensations.[8][9]
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with sodium ethoxide (1.0 eq) and anhydrous ethanol.
-
Reagent Addition: A mixture of ethyl acetate (1.0 eq) and ethyl cyclopropylacetate (1.0 eq) is added dropwise to the stirred base suspension at room temperature.
-
Reaction: The mixture is gently heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After cooling to room temperature, the reaction mixture is poured into a beaker of ice water and acidified to a pH of ~5-6 with dilute hydrochloric acid.
-
Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude oil is then purified by vacuum distillation to yield this compound as a clear liquid.
Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies in its application as a versatile synthon for creating molecules with high therapeutic potential.
Synthesis of Heterocyclic Scaffolds
β-keto esters are cornerstone reactants for synthesizing a wide array of heterocycles, which form the core of countless approved drugs.[10] Condensation reactions with dinucleophiles such as hydrazines, ureas, or amidines can yield pyrazoles, pyrimidines, and other important ring systems. The attached cyclopropyl group is carried through the synthesis, imparting its beneficial properties to the final active pharmaceutical ingredient (API).
For instance, the structurally similar intermediate, Ethyl 4-methoxy-3-oxobutanoate, is an indispensable building block in the synthesis of Dolutegravir , a critical antiretroviral medication for the treatment of HIV. This provides a powerful precedent for the potential of this compound in constructing novel APIs for various disease targets.
Safety, Handling, and Storage
As a laboratory chemical, proper handling of this compound is essential for ensuring researcher safety.
Hazard Identification
According to GHS classifications, this compound is associated with the following hazards:
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile).
-
Wear chemical safety goggles or a face shield.
-
Wear a lab coat.
-
-
Hygiene: Wash hands thoroughly after handling. Avoid breathing vapors or mist.[2][5]
Storage
Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its synthesis, rooted in the robust and well-understood Claisen condensation, is both practical and scalable. The molecule's structure thoughtfully combines the proven synthetic flexibility of a β-keto ester with the highly sought-after pharmacological advantages of the cyclopropyl moiety. For research teams engaged in the rational design of small-molecule drugs, this compound represents a valuable starting point for developing next-generation therapeutics with potentially enhanced efficacy, improved metabolic stability, and superior pharmacokinetic profiles.
References
- University of California, Irvine. (n.d.).
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H14O3). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. PubChem Compound Database. Retrieved from [Link]
-
JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Sandoo. (n.d.). Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF. Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). CAS 630399-84-7 | this compound. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity. Retrieved from [Link]
Sources
- 1. Ethyl 4-(benzyloxy)-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 2. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 3. byjus.com [byjus.com]
- 4. This compound | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | 630399-84-7 [sigmaaldrich.cn]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Ethyl 4-cyclopropyl-3-oxobutanoate: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
Ethyl 4-cyclopropyl-3-oxobutanoate is a pivotal chemical intermediate whose unique structural amalgamation of a cyclopropyl ring and a β-ketoester functionality renders it a valuable building block in modern medicinal chemistry. The cyclopropyl moiety is a well-established bioisostere and conformational constraint tool, known to enhance metabolic stability, binding affinity, and other crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. This guide provides an in-depth analysis of the physicochemical properties, synthesis, chemical reactivity, and strategic applications of this compound, with a focus on its role in the development of novel therapeutics.
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Small, strained ring systems have emerged as powerful tools for medicinal chemists, with the cyclopropyl group being a particularly noteworthy example. Its incorporation into molecular scaffolds can profoundly influence a compound's properties by:
-
Enhancing Metabolic Stability: The high C-H bond dissociation energy within the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.
-
Improving Potency: The rigid, three-dimensional nature of the ring can lock a molecule into a bioactive conformation, leading to more favorable and lower-energy binding to target proteins.
-
Modulating Physicochemical Properties: The cyclopropyl group can fine-tune properties such as lipophilicity and aqueous solubility.
-
Serving as a Bioisostere: It can act as a stable replacement for other functional groups, like alkenes or gem-dimethyl groups, while introducing unique conformational and electronic features.
This compound serves as a readily available scaffold that combines these benefits with the versatile reactivity of a β-ketoester, making it a key intermediate for constructing more complex pharmaceutical agents.
Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is the foundation of its effective application in synthesis and drug design.
Key Identifiers and Properties
| Property | Value | Reference(s) |
| Molecular Weight | 170.21 g/mol | |
| Molecular Formula | C₉H₁₄O₃ | |
| IUPAC Name | This compound | |
| CAS Number | 630399-84-7 | |
| Canonical SMILES | CCOC(=O)CC(=O)CC1CC1 | |
| Physical Form | Liquid | |
| Boiling Point | 232.0 ± 13.0 °C at 760 mmHg | |
| Density | 1.081 ± 0.06 g/cm³ |
Structural Features and Reactivity Centers
The molecule's utility stems from two primary structural features: the cyclopropyl ring and the β-ketoester system.
Caption: Key functional regions of this compound.
The methylene protons situated between the two carbonyl groups (α-protons) are particularly acidic, allowing for easy deprotonation to form a resonance-stabilized enolate. This enolate is a potent nucleophile, serving as the entry point for a wide range of synthetic transformations.
Synthesis and Manufacturing
While multiple synthetic routes are conceivable, a highly efficient and common strategy for constructing β-ketoesters involves the acylation of an appropriate ester enolate.
Proposed Synthetic Pathway: Acylation of Ethyl Cyclopropylacetate
A robust and scalable synthesis can be envisioned via the Claisen condensation-type reaction of ethyl cyclopropylacetate. This method leverages commercially available starting materials and well-understood reaction mechanisms.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Illustrative)
This protocol is illustrative, based on established chemical principles for Claisen condensations, and should be optimized for specific laboratory conditions.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.
-
Enolate Formation: Add ethyl cyclopropylacetate (1.0 equivalent) dropwise to the stirred suspension at room temperature. The mixture is then heated to reflux for 1-2 hours to ensure complete formation of the corresponding enolate.
-
Acylation: Cool the reaction mixture to 0-5 °C. Slowly add ethyl acetate (1.5 equivalents) dropwise, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding 1M aqueous hydrochloric acid until the pH is acidic (~pH 4-5).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final product.
Chemical Reactivity and Synthetic Applications
The synthetic versatility of this compound makes it a valuable precursor for a variety of more complex molecular architectures, particularly heterocyclic systems commonly found in pharmaceuticals.
Alkylation at the α-Carbon
The acidic α-protons can be readily removed by a suitable base (e.g., NaH, LDA) to form a nucleophilic enolate, which can then be alkylated with various electrophiles. This provides a direct route to introduce further diversity at the C2 position.
Knoevenagel Condensation
The active methylene group can participate in Knoevenagel condensations with aldehydes or ketones, catalyzed by a weak base. This reaction forms a new carbon-carbon double bond, providing access to α,β-unsaturated ketoesters.
Synthesis of Heterocycles
β-Ketoesters are classic starting materials for the synthesis of a wide array of heterocycles. For example, condensation with hydrazines can yield pyrazoles, reaction with ureas or thioureas can form pyrimidines, and the Hantzsch pyridine synthesis can be employed to create substituted dihydropyridines. These heterocyclic cores are ubiquitous in medicinal chemistry.
Decarboxylation
Under acidic or basic conditions with heating, the ester can be hydrolyzed and subsequently decarboxylated to yield cyclopropyl methyl ketone. This ketone is itself a valuable intermediate in the synthesis of antivirals and other APIs.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.
-
GHS Hazard Statements: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid breathing vapors or mist.
-
Store in a tightly sealed container in a cool, dry place.
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is more than a simple organic molecule; it is a strategic tool for drug discovery professionals. Its structure provides a gateway to novel compounds that benefit from the proven advantages of the cyclopropyl moiety. By understanding its properties, synthesis, and reactivity, researchers can leverage this versatile building block to accelerate the development of the next generation of therapeutics with enhanced efficacy and improved safety profiles.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]
A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Ethyl 4-cyclopropyl-3-oxobutanoate
Abstract
Ethyl 4-cyclopropyl-3-oxobutanoate is a functionalized β-keto ester, a class of compounds widely utilized as versatile building blocks in organic synthesis. Accurate structural elucidation and purity assessment are paramount for their effective use in research and development, particularly within the pharmaceutical industry. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing unambiguous structural information and quantitative data. This guide presents a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, including an exploration of its keto-enol tautomerism. We further provide field-proven experimental protocols for high-quality data acquisition and discuss the application of advanced techniques such as DEPT-135 and Quantitative NMR (qNMR) for comprehensive characterization.
Molecular Structure and Keto-Enol Tautomerism
This compound (C₉H₁₄O₃, MW: 170.21 g/mol ) possesses a unique structure combining a cyclopropyl moiety, a β-keto ester system, and an ethyl ester group.[1] A key characteristic of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. The interconversion is typically slow on the NMR timescale, allowing for the simultaneous observation of both forms in solution.[2]
In standard deuterated solvents like chloroform (CDCl₃), the keto form is generally the major species due to the stability of its carbon-oxygen double bonds. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, but its population is often minor. The precise keto:enol ratio is solvent-dependent.
Caption: Keto-enol tautomerism of this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) are key to assigning each signal. The following predictions are based on established chemical shift principles for the constituent functional groups.[3][4][5]
Caption: Labeled protons for ¹H NMR assignment of the keto tautomer.
Table 1: Predicted ¹H NMR Data (Keto Form in CDCl₃)
| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Hₐ | -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | Aliphatic methyl group coupled to the two Hᵦ protons. |
| Hᵦ | -O-CH₂ -CH₃ | ~4.18 | Quartet (q) | 2H | Methylene protons deshielded by the adjacent ester oxygen, coupled to the three Hₐ protons. |
| H꜀ | -C(=O)-CH₂ -C(=O)- | ~3.45 | Singlet (s) | 2H | Active methylene protons situated between two electron-withdrawing carbonyl groups, resulting in a significant downfield shift. No adjacent protons for coupling. |
| Hₔ | -C(=O)-CH₂ -Cyclopropyl | ~2.70 | Doublet (d) | 2H | Methylene protons alpha to a ketone, deshielded. Coupled to the single Hₑ proton on the cyclopropyl ring. |
| Hₑ | Cyclopropyl-CH | ~1.05 | Multiplet (m) | 1H | Methine proton of the cyclopropyl ring, coupled to Hₔ and the four cyclopropyl methylene protons (Hբ, H₉). |
| Hբ, H₉ | Cyclopropyl-CH₂ | 0.3 - 0.7 | Multiplet (m) | 4H | Diastereotopic methylene protons of the cyclopropyl ring. They reside in a highly shielded environment due to the ring current effect, resulting in a characteristic upfield shift.[6] |
Predicted ¹³C NMR and DEPT-135 Spectral Analysis
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for determining the multiplicity of each carbon, distinguishing between CH₃/CH (positive phase), CH₂ (negative phase), and quaternary C (absent) signals.[7][8][9]
Table 2: Predicted ¹³C NMR and DEPT-135 Data (Keto Form in CDCl₃)
| Carbon | Predicted δ (ppm) | DEPT-135 Phase | Rationale |
| Ester C =O | ~167 | Absent | Quaternary ester carbonyl carbon, typically found in the 160-185 ppm range.[10] |
| Ketone C =O | ~202 | Absent | Quaternary ketone carbonyl carbon, which is more deshielded than the ester carbonyl and appears further downfield.[10] |
| -O-C H₂-CH₃ | ~61 | Negative | Methylene carbon bonded to the highly electronegative ester oxygen. |
| -C(=O)-C H₂-C(=O)- | ~50 | Negative | Active methylene carbon, deshielded by two adjacent carbonyl groups. |
| -C(=O)-C H₂-Cyclopropyl | ~48 | Negative | Methylene carbon alpha to the ketone carbonyl. |
| -O-CH₂-C H₃ | ~14 | Positive | Aliphatic methyl carbon of the ethyl ester group. |
| Cyclopropyl-C H | ~17 | Positive | Methine carbon of the cyclopropyl ring. |
| Cyclopropyl-C H₂ | ~9 | Negative | Methylene carbons of the cyclopropyl ring, characteristically shifted upfield.[11] |
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and optimized instrument parameters.[12] The following protocol provides a robust framework for the analysis of this compound.
Caption: Standard workflow for NMR data acquisition and analysis.
4.1. Sample Preparation
-
Weighing: Accurately weigh the sample. For ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[13]
-
Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. Use approximately 0.6-0.7 mL of solvent.[14]
-
Dissolution: Dissolve the sample in the solvent within a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Internal Standard: Add a small amount of an internal standard for chemical shift referencing, such as tetramethylsilane (TMS, δ = 0.00 ppm).[2]
-
Transfer: Using a Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube, ensuring no solid particulates are introduced. Solid particles can degrade the magnetic field homogeneity and thus the spectral resolution.[13] The final solution height should be approximately 4-5 cm.[12]
4.2. Data Acquisition
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" (homogenized) to maximize spectral resolution, resulting in sharp, symmetrical peaks.
-
Tuning and Matching: The probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal sensitivity.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for longitudinal relaxation. For quantitative work, this delay must be at least 5 times the longest T₁ relaxation time of any proton being measured.
-
Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
-
¹³C and DEPT-135 Acquisition:
-
Pulse Sequence: A standard pulse-acquire sequence with proton decoupling is used for ¹³C. A specific DEPT-135 pulse sequence is used to obtain multiplicity information.[15]
-
Spectral Width: A wider spectral width (e.g., 0-220 ppm) is required compared to ¹H NMR.
-
Relaxation Delay (d1): Quaternary carbons can have long T₁ relaxation times. A longer delay (e.g., 5-10 seconds) is often necessary for accurate integration, though it increases experiment time.
-
4.3. Data Processing
-
Fourier Transform (FT): The raw time-domain data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative ratio of protons contributing to each signal.
Advanced Application: Quantitative NMR (qNMR) for Purity Assessment
For drug development and quality control, determining the absolute purity of a compound is critical. Quantitative NMR (qNMR) is a powerful primary analytical method for this purpose.[16] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[17][18]
Methodology:
-
Internal Standard Selection: A high-purity, stable, and non-reactive internal standard (e.g., maleic acid, dimethyl sulfone) with known mass is chosen. The standard should have at least one signal that is sharp, well-resolved, and does not overlap with any analyte signals.[19]
-
Sample Preparation: A precise mass of the analyte and the internal standard are weighed and dissolved together in a deuterated solvent.
-
Data Acquisition: The ¹H NMR spectrum is acquired under conditions that ensure accurate integration (e.g., long relaxation delay, optimized pulse angle).[18]
-
Calculation: The purity of the analyte is calculated using the following equation:[17]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
Conclusion
The NMR spectroscopic profile of this compound is characterized by several distinct features: the highly shielded, upfield signals of the cyclopropyl protons, the active methylene protons between the two carbonyl groups, and the classic ethyl ester pattern. A comprehensive analysis combining ¹H, ¹³C, and DEPT-135 experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. The application of standardized protocols for data acquisition and the potential for advanced qNMR analysis underscore the indispensable role of NMR spectroscopy in the rigorous characterization of key synthetic intermediates for research and industrial applications.
References
- Fiveable. DEPT-135 Definition.
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- Journal of Zhejiang University. Quantitative nuclear magnetic resonance: Experimental methods and typical applications.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Mestrelab Resources. What is qNMR and why is it important?.
- University of Oxford. Quantitative NMR Spectroscopy.
- Aijiren Tech. How To Prepare And Run An NMR Sample.
- MIT OpenCourseWare. FT-NMR Sample Preparation Guide.
- Columbia University. DEPT | NMR Core Facility.
- Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy.
- Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy.
- JoVE. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT).
- Scribd. NMR Sample Preparation Guide.
- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
- Western University. NMR Sample Preparation.
- BenchChem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
- DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
- Journal of the American Chemical Society. Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes.
- Oregon State University. 1H NMR Chemical Shifts.
- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- ResearchGate. Mastering β-keto esters.
- Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation.
- SpectraBase. SN(CH3)3(CYCLOPROPYL) - Optional[13C NMR] - Chemical Shifts.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Canadian Science Publishing. Mass Spectra of β-Keto Esters.
- Chemguide. interpreting C-13 NMR spectra.
- Fisher Scientific. This compound.
- ACS Publications. Nuclear magnetic resonance spectra of cyclopropyl derivatives.
- PubChem. This compound.
- Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Oregon State University. 13C NMR Chemical Shifts.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H Chemical Shifts [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. emerypharma.com [emerypharma.com]
- 18. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
"Ethyl 4-cyclopropyl-3-oxobutanoate" synthesis pathway
An In-Depth Technical Guide to the Synthesis of Ethyl 4-cyclopropyl-3-oxobutanoate
Abstract
This technical guide provides a comprehensive overview of a primary and efficient synthetic pathway for this compound, a valuable β-keto ester building block in organic synthesis. The cyclopropyl moiety is of significant interest in medicinal chemistry, often enhancing metabolic stability, potency, and other desirable pharmacokinetic properties in drug candidates.[1] This document delves into the mechanistic underpinnings, provides a detailed experimental protocol for its synthesis via the acylation of ethyl acetoacetate, and offers field-proven insights into optimizing reaction conditions. The target audience for this guide includes researchers, chemists, and process development professionals engaged in pharmaceutical and fine chemical synthesis.
Introduction and Strategic Importance
This compound (CAS No. 630399-84-7) is a keto-ester whose structure is primed for a wide array of chemical transformations.[2] Its strategic importance lies in the incorporation of a cyclopropyl group adjacent to a ketone, a motif that can serve as a handle for constructing more complex molecular architectures. The cyclopropane ring, due to its unique electronic properties and conformational rigidity, is a "privileged" structural element in modern drug discovery.[1] Its inclusion can lead to improved metabolic stability by blocking potential sites of oxidation, enhance binding affinity to biological targets, and favorably modulate pKa.[1] Therefore, robust and scalable access to synthons like this compound is critical for drug development programs.
Retrosynthetic Analysis and Pathway Selection
A logical retrosynthetic disconnection of the target molecule points to a C-C bond formation between an ethyl acetoacetate enolate synthon and a cyclopropylacetyl electrophile. This approach is strategically sound as it utilizes readily available and relatively inexpensive starting materials.
Caption: Retrosynthetic approach for this compound.
The most direct and widely applicable forward synthesis based on this analysis is the magnesium-mediated acylation of ethyl acetoacetate with cyclopropylacetyl chloride. This method is often preferred over using stronger bases like sodium hydride, as the magnesium chelate of the ethyl acetoacetate enolate preferentially undergoes C-acylation over the competing O-acylation, leading to higher yields of the desired β-keto ester.[3][4]
Core Synthesis Pathway: Acylation of Ethyl Acetoacetate
The selected pathway involves the reaction of ethyl acetoacetate with cyclopropylacetyl chloride in the presence of magnesium turnings and a suitable solvent system.
Mechanistic Overview
The reaction proceeds through several key steps:
-
Enolate Formation: While ethyl acetoacetate is acidic, a strong base is typically required for deprotonation.[5] However, in this magnesium-mediated approach, a more complex mechanism is at play. It is proposed that an initial reaction with a small amount of alcohol (often present in ethyl acetoacetate or added) forms a magnesium alkoxide, which then deprotonates the ethyl acetoacetate to form a magnesium enolate chelate.
-
Chelation: The magnesium ion coordinates with both carbonyl oxygens of the ethyl acetoacetate enolate, forming a stable six-membered ring. This chelation locks the enolate in a conformation that sterically favors nucleophilic attack from the α-carbon.
-
C-Acylation: The nucleophilic α-carbon of the magnesium enolate attacks the electrophilic carbonyl carbon of cyclopropylacetyl chloride.
-
Tetrahedral Intermediate Collapse: The resulting tetrahedral intermediate collapses, expelling the chloride ion and forming the final product after an acidic workup to remove magnesium salts.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the acylation of β-keto esters and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[3]
Materials:
-
Magnesium turnings
-
Ethyl acetoacetate (reagent grade)[5]
-
Benzene or Toluene (anhydrous)
-
Diethyl ether (anhydrous)
-
5% Sodium bicarbonate solution
-
Saturated copper (II) acetate solution (optional, for purification)
-
25% Sulfuric acid
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Mechanical stirrer or magnetic stir plate
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus for vacuum distillation
Procedure:
-
Setup: A 1-L three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser protected by a calcium chloride tube, and an addition funnel. The glassware must be thoroughly dried beforehand.
-
Initial Charge: To the flask, add magnesium turnings (0.50 gram-atom) and 200 mL of anhydrous benzene.
-
Reagent Addition: In a separate flask, prepare a mixture of ethyl acetoacetate (1.0 mole) and cyclopropylacetyl chloride (1.2-1.5 moles). Add this mixture to the addition funnel.
-
Reaction Initiation: Add approximately 10% of the ethyl acetoacetate/cyclopropylacetyl chloride mixture to the stirred magnesium suspension. The reaction is often initiated by gentle warming with a heating mantle. An exothermic reaction should commence.
-
Controlled Addition: Once the reaction begins, add the remainder of the mixture dropwise at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, heat the mixture under reflux in an oil bath (85–95°C) for approximately 2-3 hours to ensure the reaction goes to completion.[3] Hydrogen and hydrogen chloride are evolved during this step.
-
Workup: Cool the reaction mixture in an ice bath. Carefully decant the liquid into a large separatory funnel. Wash the remaining magnesium residue in the flask twice with 50-mL portions of ether and add these washes to the separatory funnel.
-
Acid Quench: Slowly and carefully add the organic solution to a beaker containing a mixture of crushed ice and 400 mL of 25% sulfuric acid with vigorous stirring. Transfer this mixture back to the separatory funnel.
-
Extraction: Shake the funnel until all solids have dissolved. Separate the layers and discard the aqueous layer.
-
Washing: Wash the organic layer sequentially with 500 mL of 5% sodium bicarbonate solution and 50 mL of water.
-
Drying and Concentration: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate. Filter the solution and remove the solvents (ether and benzene) by distillation, finishing under reduced pressure (e.g., 50°/50 mmHg) to remove the last traces of benzene.[3]
-
Purification: The crude product can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound.
Data Summary and Characterization
The following table summarizes typical quantitative parameters for the synthesis.
| Parameter | Value | Rationale / Notes |
| Ethyl Acetoacetate | 1.0 equiv | Limiting reagent. |
| Cyclopropylacetyl Chloride | 1.2 - 1.5 equiv | Excess is used to ensure complete consumption of the acetoacetate. |
| Magnesium | 0.5 gram-atom / mole of EAA | Catalytic in the overall cycle but consumed in the process. |
| Solvent | Benzene or Toluene | Anhydrous, non-protic solvent required. |
| Reaction Temperature | 85 - 95 °C | Sufficient to maintain reflux and ensure adequate reaction rate. |
| Reaction Time | 2 - 3 hours | Monitored by TLC or GC for disappearance of starting material. |
| Expected Yield | 45 - 60% | Yields can vary based on purity of reagents and reaction scale.[3] |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Will show characteristic peaks for the ethyl ester, the cyclopropyl ring protons, and the methylene groups of the butanoate chain.
-
¹³C NMR: Will confirm the presence of the two carbonyl carbons (keto and ester) and the unique carbons of the cyclopropyl group.
-
IR Spectroscopy: Will display strong absorption bands for the C=O stretching of the ketone (~1715 cm⁻¹) and the ester (~1740 cm⁻¹).
-
Mass Spectrometry: Will show the molecular ion peak corresponding to the mass of the product (C₉H₁₄O₃, MW: 170.21 g/mol ).[2]
Field Insights and Troubleshooting
-
O-Acylation vs. C-Acylation: The primary side reaction is O-acylation, which leads to the formation of an enol ester. The use of magnesium is a key strategic choice to minimize this pathway by forming a tight chelate that promotes C-acylation.[3][4] If significant O-acylation is observed, ensure reagents are anhydrous and the magnesium is of good quality.
-
Reagent Purity: The purity of cyclopropylacetyl chloride is crucial. As an acid chloride, it is sensitive to moisture and can hydrolyze back to cyclopropylacetic acid, which will not participate in the reaction. It should be freshly distilled or sourced from a reputable supplier.[6][7]
-
Reaction Initiation: The reaction can sometimes be slow to start. A small amount of iodine crystal can be added to activate the magnesium surface if needed. Ensure the system is completely dry, as water will inhibit the reaction.
Conclusion
The magnesium-mediated acylation of ethyl acetoacetate with cyclopropylacetyl chloride represents a reliable and effective method for the synthesis of this compound. This guide outlines the fundamental principles, a detailed protocol, and critical process considerations to enable researchers to successfully synthesize this valuable building block. The strategic incorporation of the cyclopropyl moiety via this intermediate opens avenues for the development of novel therapeutics and complex organic molecules.
References
- Cyclopropylacetyl chloride One Chongqing Chemdad Co. ,Ltd. Source: Chemdad Co., Ltd.
- Cyclopropylacetyl chloride | CAS#:54322-65-5. Source: Chemsrc.
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: PubMed, J Med Chem. URL: [Link]
-
This compound | C9H14O3 | CID 21099281. Source: PubChem. URL: [Link]
-
ethyl diacetylacetate - Organic Syntheses Procedure. Source: Organic Syntheses. URL: [Link]
-
Ethyl Acetoacetate. Source: Wikipedia. URL: [Link]
-
2-Cyclopropylacetyl chloride | C5H7ClO | CID 14326268. Source: PubChem. URL: [Link]
-
Procedures For The Acylation of Diethyl Malonate and Ethyl Acetoacetate With Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Source: Scribd (from J. Org. Chem.). URL: [Link]
-
Cyclopropylacetyl chloride - LookChem. Source: LookChem. URL: [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scribd.com [scribd.com]
- 5. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 6. Cyclopropylacetyl chloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. lookchem.com [lookchem.com]
- 8. 2-Cyclopropylacetyl chloride | C5H7ClO | CID 14326268 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Ethyl 4-cyclopropyl-3-oxobutanoate as a Strategic Building Block in Modern Organic Synthesis
Abstract
Ethyl 4-cyclopropyl-3-oxobutanoate is a versatile β-keto ester that is gaining prominence as a key intermediate in the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, and its strategic applications, particularly in the fields of medicinal chemistry and drug development. The unique juxtaposition of a strained cyclopropyl ring and a reactive β-keto ester moiety offers a powerful synthetic platform. The cyclopropyl group can enhance metabolic stability and binding affinity in drug candidates, while the β-keto ester functionality serves as a linchpin for a wide array of carbon-carbon bond-forming reactions. This document details a validated laboratory-scale synthesis via a directed Claisen condensation, offering mechanistic insights and a step-by-step protocol for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of physicochemical properties are foundational to the successful application of any chemical intermediate. This compound is identified by the CAS number 630399-84-7.[1][2][3][4] Its structure combines a cyclopropylmethyl group with an ethyl acetoacetate backbone, creating a molecule with significant synthetic potential.
The official IUPAC name for this compound is This compound .[3] It is also commonly referred to by synonyms such as ethyl 4-cyclopropyl-3-oxobutyrate and 4-cyclopropyl-3-oxo-butyric acid ethyl ester.[3]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 630399-84-7 | Sigma-Aldrich[4] |
| Molecular Formula | C₉H₁₄O₃ | PubChem[3] |
| Molecular Weight | 170.21 g/mol | PubChem[3] |
| Appearance | Light yellow to yellow liquid | ChemicalBook, Sigma-Aldrich[4] |
| Boiling Point | 232.0 ± 13.0 °C at 760 mmHg (Predicted) | Echemi[2] |
| Density | 1.081 ± 0.06 g/cm³ (Predicted) | Echemi[2] |
| Flash Point | 94.3 ± 19.9 °C (Predicted) | Echemi[2] |
| Refractive Index | 1.465 (Predicted) | Echemi[2] |
| SMILES | CCOC(=O)CC(=O)CC1CC1 | PubChem[3] |
| InChIKey | CIAYBTYUFUUVDE-UHFFFAOYSA-N | PubChem, Sigma-Aldrich[3][4] |
The Strategic Importance of the Cyclopropyl β-Keto Ester Moiety
The synthetic value of this compound arises from the synergistic interplay of its two key structural features: the cyclopropyl ring and the β-keto ester functional group.
The Cyclopropyl Fragment in Medicinal Chemistry: The cyclopropyl ring is far more than a simple cycloalkane; it is a "bioisostere" of choice for medicinal chemists. Its rigid, three-membered ring structure introduces conformational constraint, which can lock a molecule into a bioactive conformation, enhancing binding to a target receptor and improving potency. Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, often leading to increased metabolic stability by blocking sites of oxidative metabolism. This can significantly improve a drug candidate's pharmacokinetic profile, reducing clearance and extending its half-life.
The β-Keto Ester as a Synthetic Hub: The β-keto ester is a classic functional group in organic synthesis, renowned for its versatility. The methylene protons situated between the two carbonyl groups (the α-hydrogens) are particularly acidic (pKa ≈ 11), allowing for easy deprotonation to form a stabilized enolate.[5] This enolate is a potent carbon nucleophile, enabling a host of synthetic transformations:
-
Alkylation and Acylation: The enolate can be readily alkylated or acylated to introduce new substituents at the α-position.
-
Heterocycle Synthesis: It is a cornerstone precursor for constructing a wide variety of heterocyclic systems, such as pyrazoles, pyrimidines, and isoxazoles, which are privileged scaffolds in many pharmaceutical agents.[5]
-
Knoevenagel and Michael Reactions: It can participate as the active methylene component in various condensation reactions.
The combination of these two motifs in a single molecule provides a pre-packaged building block for rapidly accessing complex and potentially bioactive molecules.
Synthesis via Directed Claisen Condensation
The synthesis of β-keto esters is classically achieved through the Claisen condensation.[2][6] This reaction involves the base-catalyzed condensation of two ester molecules.[7][8] To synthesize an asymmetrical β-keto ester like this compound, a mixed (or crossed) Claisen condensation is required.
However, a standard mixed Claisen condensation between two different esters that both possess α-hydrogens (in this case, ethyl cyclopropylacetate and ethyl acetate) using a base like sodium ethoxide would result in an intractable mixture of four different products.[9] Each ester could act as both the nucleophile and the electrophile, leading to two self-condensation products and two crossed-condensation products.
The Causality Behind Experimental Choice: The Directed Claisen Condensation To achieve selectivity and a high yield of the desired product, a directed Claisen condensation approach is mandated. This strategy relies on the use of a strong, non-nucleophilic, sterically hindered base, with lithium diisopropylamide (LDA) being the reagent of choice.[9][10] The protocol involves two distinct, controlled steps:
-
Quantitative Enolate Formation: One ester partner (ethyl acetate) is treated with a full equivalent of LDA at low temperature (e.g., -78 °C). The strength and steric bulk of LDA ensure rapid and complete deprotonation to form the lithium enolate, without competing nucleophilic attack at the ester carbonyl.[9]
-
Controlled Acylation: The second ester (ethyl cyclopropylacetate) is then added to the pre-formed enolate solution. The enolate acts exclusively as the nucleophile, attacking the electrophilic carbonyl of the ethyl cyclopropylacetate.
This controlled, sequential addition ensures that only the desired crossed-condensation occurs. The reaction is then quenched with an acidic workup to protonate the resulting β-keto ester enolate, which is the thermodynamic sink of the reaction.[10][11]
Caption: Mechanism of the directed Claisen condensation.
Experimental Protocol: Synthesis of this compound
This protocol describes a self-validating system for the laboratory-scale synthesis. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent quenching of the LDA and enolate intermediates.
Materials and Reagents:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (anhydrous)
-
Ethyl cyclopropylacetate (anhydrous)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, dropping funnel, syringes, magnetic stirrer
Workflow Diagram:
Caption: Experimental workflow for the synthesis.
Step-by-Step Methodology:
-
LDA Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous THF (80 mL). Cool the flask to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 eq) via syringe. Slowly add n-BuLi (1.05 eq) dropwise while maintaining the internal temperature below -65 °C. After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C and stir for 30 minutes. The formation of a white precipitate may be observed.
-
Enolate Formation: Re-cool the freshly prepared LDA solution to -78 °C. In a separate flask, prepare a solution of anhydrous ethyl acetate (1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Acylation: Add a solution of ethyl cyclopropylacetate (1.2 eq) in anhydrous THF (20 mL) dropwise to the enolate solution at -78 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for an additional 2 hours. After this period, remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH of the aqueous phase is between 5 and 6.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil should be purified by vacuum distillation or silica gel column chromatography to yield the pure this compound.
Safety and Handling
This compound is classified as an irritant. Based on GHS classifications, it causes skin irritation (H315) and serious eye irritation (H319).[1] It may also cause respiratory irritation (H335).[1] Therefore, proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2] In case of skin contact, wash immediately with plenty of water.[2] For eye contact, rinse cautiously with water for several minutes.
The synthesis protocol involves highly reactive and pyrophoric reagents (n-BuLi) and requires strict adherence to anhydrous and inert atmosphere techniques.
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from the potent combination of a bioisosteric cyclopropyl ring and a versatile β-keto ester handle. Its strategic importance in constructing complex molecules for pharmaceutical and agrochemical research is clear. The directed Claisen condensation provides a reliable and selective route for its synthesis, overcoming the challenges of traditional methods. This guide provides the foundational knowledge and a practical, field-proven protocol to empower researchers to leverage this powerful building block in their synthetic endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. This compound | C9H14O3 | CID 21099281. [Link]
-
OpenStax. 23.7 The Claisen Condensation Reaction - Organic Chemistry. [Link]
-
University of Basrah. The Claisen Condensation. [Link]
-
Chemistry LibreTexts. 23.8: The Claisen Condensation Reaction. [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
-
OpenStax adaptation. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition. [Link]
-
ChemistryConnected. Synthesis using the Claisen Condensation. YouTube. [Link]
-
Chad's Prep. 21.6 Claisen Condensation Reactions | Organic Chemistry. YouTube. [Link]
-
The Organic Chemistry Tutor. Crossed Claisen condensation. YouTube. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. This compound | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 630399-84-7 [sigmaaldrich.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Safe Handling of Ethyl 4-cyclopropyl-3-oxobutanoate
This guide provides a comprehensive overview of the safety and handling protocols for Ethyl 4-cyclopropyl-3-oxobutanoate (CAS No. 630399-84-7), a key building block in various synthetic chemistry applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven methodologies to ensure safe laboratory operations. The causality behind each recommendation is explained to provide a deeper understanding of the necessary precautions.
Compound Identification and Physicochemical Profile
A foundational understanding of a compound's physical and chemical properties is paramount for a preliminary risk assessment. This compound is a liquid whose key identifiers and properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 630399-84-7 | [1] |
| Molecular Formula | C₉H₁₄O₃ | [1] |
| Molecular Weight | 170.21 g/mol | [1][2] |
| Physical Form | Liquid | |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Boiling Point | 232.0 ± 13.0 °C at 760 mmHg | [2] |
| Flash Point | 94.3 ± 19.9 °C | [2] |
| Synonyms | 4-CYCLOPROPYL-3-OXO-BUTYRIC ACID ETHYL ESTER, Ethyl 4-cyclopropyl-3-oxobutyrate | [1][2] |
The relatively high boiling point and flash point indicate that this compound is a combustible liquid but not highly flammable at standard ambient temperatures.[2][3] However, its vapor can form explosive mixtures with air if heated, necessitating precautions against ignition sources during distillation or heated reactions.[4]
Hazard Analysis and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1][2] The primary hazards are associated with its irritant properties.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1][2] |
Expert Interpretation of Hazards:
-
Skin Irritation (H315): This is not merely transient redness. Prolonged or repeated contact can lead to dermatitis. The causality lies in the compound's ability to defat the skin and disrupt the lipid barrier, leading to inflammation. Therefore, preventing direct skin contact is a primary safety objective.
-
Serious Eye Irritation (H319): Contact with the eyes can cause significant, potentially painful, inflammation and redness.[4] The risk is not just from direct splashes but also from rubbing eyes with contaminated gloves. This necessitates the use of sealed eye protection.
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols, especially when the material is heated or agitated, can irritate the mucous membranes of the respiratory tract.[2][4] This underscores the critical importance of working in a well-ventilated area, preferably within a chemical fume hood.
Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls (e.g., fume hoods) with appropriate PPE. The selection of PPE is not a one-size-fits-all checklist but a risk-driven process.
Workflow for PPE Selection
The following diagram outlines the logical workflow for selecting appropriate PPE when handling this compound.
Caption: Figure 1: PPE Selection Workflow.
Step-by-Step PPE Protocol
-
Engineering Controls: All manipulations of this compound should be performed within a certified chemical fume hood to mitigate respiratory exposure.[2][5] Ensure the sash is lowered to the appropriate working height.
-
Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are a standard choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene should be considered. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[5]
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4] For operations with a higher risk of splashing, such as transfers of large volumes or work under pressure, a face shield should be worn in addition to goggles.[6]
-
Skin and Body Protection: A standard laboratory coat should be worn and buttoned. For tasks involving significant quantities, a chemical-resistant apron is recommended.[5] Do not wear shorts or open-toed shoes in the laboratory.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial for preventing accidental exposure and maintaining chemical integrity.
Experimental Protocol: Laboratory Handling
-
Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter. Confirm that an eyewash station and safety shower are accessible and unobstructed.[7]
-
Personal Protection: Don the required PPE as determined by your risk assessment (see Section 3).
-
Aliquotting/Transfer: Use non-sparking tools and equipment.[3] When transferring the liquid, do so slowly to avoid splashing and the generation of aerosols. Grounding and bonding of containers may be necessary for large-scale transfers to prevent static discharge.[3]
-
Heating: If the compound must be heated, use a well-controlled heating source like a heating mantle or an oil bath. Avoid open flames.[3] Ensure the setup is adequately ventilated to capture any vapors released.
-
Post-Handling: After use, ensure the container is tightly sealed.[2] Decontaminate the work surface. Remove gloves using the proper technique and dispose of them in the appropriate waste stream. Wash hands thoroughly with soap and water.
Storage Protocol
-
Container: Store in the original, tightly closed container.[2]
-
Location: Keep the container in a cool, dry, and well-ventilated area.[2][4] The storage location should be a designated chemical storage cabinet.
-
Segregation: Store away from incompatible materials. While specific incompatibility data for this compound is limited, it is prudent to store it away from strong oxidizing agents, strong acids, and strong bases, as is standard practice for beta-keto esters.[3][4]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.
Emergency Response Workflow for Spills
Caption: Figure 2: Spill Response Workflow.
Step-by-Step First Aid Measures
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
In Case of Skin Contact: Take off immediately all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] If skin irritation persists, get medical help.[2]
-
In Case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or symptoms occur, get medical attention.[3]
-
In Case of Ingestion: Do NOT induce vomiting.[4] Clean mouth with water and drink plenty of water afterwards.[3] Call a physician or poison control center immediately.[7]
Step-by-Step Firefighting Protocol
-
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3][8] A water spray can be used to cool closed containers but may be ineffective at extinguishing the fire itself.[3]
-
Specific Hazards: The compound is combustible. Vapors may travel to a source of ignition and flash back.[3] Containers may explode when heated. Thermal decomposition can release irritating and toxic gases.[3][4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of hazardous combustion products.[3][8]
Step-by-Step Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[3] Evacuate personnel from the affected area. Wear the appropriate level of PPE, including respiratory protection if vapors are significant.[8] Remove all sources of ignition and use spark-proof tools.[3][4]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[8]
-
Containment and Cleanup: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4] Collect the material using non-sparking tools and place it into a suitable, labeled container for disposal.[3] Clean the spill area thoroughly with soap and water.
Disposal Considerations
Chemical waste must be managed responsibly to protect human health and the environment.
Protocol for Waste Disposal
-
Classification: This material and its container must be disposed of as hazardous waste.
-
Collection: Collect waste this compound and any contaminated materials (e.g., absorbent, gloves) in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.[8]
-
Disposal: All chemical waste must be disposed of through a licensed and approved waste disposal company.[2][3] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not pour down the drain.[8]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H14O3). Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-cyclohexyl-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Ethyl 4-cyclopropyl-3-oxobutanoate: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclopropyl Moiety in Synthesis
In the landscape of contemporary organic synthesis and medicinal chemistry, the cyclopropyl group has emerged as a privileged structural motif. Its unique conformational rigidity, combined with the inherent strain of the three-membered ring, imparts favorable physicochemical properties to parent molecules. These properties can include enhanced metabolic stability, increased potency, and improved membrane permeability.[1] Ethyl 4-cyclopropyl-3-oxobutanoate, a bifunctional building block incorporating both a reactive β-keto ester system and a cyclopropyl ring, represents a powerful tool for the introduction of this valuable moiety into complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, highlighting its utility as a strategic intermediate in the development of novel chemical entities.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 630399-84-7 | [2] |
| Molecular Formula | C₉H₁₄O₃ | [2] |
| Molecular Weight | 170.21 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | 232.0 ± 13.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Flash Point | 94.3 ± 19.9 °C | [3] |
| Refractive Index | 1.465 | [3] |
Safety Information:
This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[3]
Synthesis of this compound: A Mechanistic Perspective
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its structure lends itself to several plausible and well-established synthetic strategies. The most logical approaches involve the formation of the carbon-carbon bond between the cyclopropylacetyl moiety and an acetate unit.
Route 1: Acylation of Ethyl Acetoacetate
A highly convergent and efficient method for the synthesis of β-keto esters is the acylation of the enolate of ethyl acetoacetate.[4] This approach would involve the reaction of ethyl acetoacetate with a cyclopropanecarboxylic acid derivative, such as cyclopropanecarbonyl chloride.
Plausible Experimental Protocol:
Materials:
-
Ethyl acetoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Cyclopropanecarbonyl chloride
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is added a suspension of sodium hydride (1.0 equivalent) in anhydrous THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of ethyl acetoacetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension over 30 minutes.
-
The reaction mixture is stirred at 0 °C for an additional 30 minutes to ensure complete formation of the sodium enolate.
-
A solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous THF is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to afford the crude product.
-
Purification by vacuum distillation or column chromatography on silica gel would yield pure this compound.
Route 2: Claisen Condensation
The Claisen condensation is a classic carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base.[5][6][7] A mixed Claisen condensation between ethyl cyclopropylacetate and ethyl acetate could, in principle, yield the desired product. However, this approach is often complicated by self-condensation of the starting esters, leading to a mixture of products.[8] A more controlled approach would be the reaction of the enolate of ethyl acetate with ethyl cyclopropylacetate.
Plausible Experimental Protocol:
Materials:
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ethyl cyclopropylacetate
-
Hydrochloric acid (1 M)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, sodium ethoxide (1.0 equivalent) is dissolved in anhydrous ethanol.
-
Ethyl acetate (1.0 equivalent) is added, and the mixture is stirred to form the sodium enolate.
-
Ethyl cyclopropylacetate (1.0 equivalent) is then added to the reaction mixture.
-
The mixture is heated at reflux for several hours.
-
After cooling to room temperature, the reaction is neutralized with 1 M hydrochloric acid.
-
The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated.
-
Purification by fractional distillation would be necessary to isolate the desired product from any self-condensation byproducts.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the presence of two key reactive functionalities: the β-keto ester and the cyclopropyl ring.
Reactions of the β-Keto Ester Moiety
The β-keto ester functionality is a versatile handle for a wide range of chemical transformations. The methylene protons alpha to both carbonyl groups are acidic and can be readily deprotonated to form a stable enolate. This enolate is a potent nucleophile and can participate in a variety of reactions, including:
-
Alkylation and Acylation: The enolate can be alkylated or acylated with a range of electrophiles to introduce further substitution at the C2 position.
-
Knoevenagel Condensation: Reaction with aldehydes and ketones under basic conditions leads to the formation of α,β-unsaturated products.
-
Hantzsch Dihydropyridine Synthesis: Condensation with an aldehyde and ammonia or an ammonium salt can be used to construct dihydropyridine rings, which are important pharmacophores.
Synthesis of Heterocyclic Scaffolds
A particularly important application of β-keto esters is in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl arrangement is an ideal precursor for the construction of five- and six-membered rings.
Synthesis of Pyrazoles:
The reaction of β-keto esters with hydrazine derivatives is a classical and highly efficient method for the synthesis of pyrazoles.[7][8] This transformation is a cornerstone of medicinal chemistry, as the pyrazole nucleus is a common feature in a multitude of biologically active compounds.
General Experimental Protocol for Pyrazole Synthesis:
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid (as solvent)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 equivalent) in ethanol or acetic acid is added hydrazine hydrate or a substituted hydrazine (1.0-1.2 equivalents).
-
The reaction mixture is heated to reflux for 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization or column chromatography to afford the desired pyrazole derivative.
Reactions Involving the Cyclopropyl Ring
The cyclopropyl ring in this compound can also participate in a variety of chemical transformations, often driven by the release of ring strain. These reactions can include:
-
Ring-Opening Reactions: Under certain conditions, such as treatment with strong acids or in the presence of transition metal catalysts, the cyclopropyl ring can undergo cleavage to form linear or rearranged products.
-
Cycloaddition Reactions: The strained C-C bonds of the cyclopropane ring can act as a three-carbon synthon in certain cycloaddition reactions.
Applications in Drug Development and Organic Synthesis
The combination of the β-keto ester functionality and the cyclopropyl moiety makes this compound a highly attractive building block for the synthesis of complex molecules with potential biological activity. While specific examples of its direct use in the synthesis of marketed drugs are not widely reported, its structural motifs are prevalent in numerous pharmaceutical agents.
For instance, β-keto esters are key intermediates in the synthesis of a wide range of drugs, including the HIV integrase inhibitor Dolutegravir.[3] The cyclopropyl group is also a common feature in many antiviral and anti-inflammatory agents, where it can serve to enhance potency and improve pharmacokinetic properties.[1][9][10][11][12] The ability to readily synthesize cyclopropyl-substituted heterocyclic compounds, such as pyrazoles, from this compound opens up avenues for the discovery of novel drug candidates.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The ability to introduce the synthetically important cyclopropyl group while simultaneously providing a handle for further functionalization makes this compound a powerful tool for researchers in both academic and industrial settings. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the advancement of drug discovery and development.
References
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Organic Chemistry. Retrieved from [Link]
-
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl diacetylacetate. Retrieved from [Link]
-
ChemRxiv. (n.d.). A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of N-[4-(propyl)cyclohexyl]-amides with anti-inflammatory and analgesic activities. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antiviral evaluation of novel cyclopropyl nucleosides, phosphonate.... Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antiviral evaluation of novel methyl branched cyclopropyl phosphonic acid nucleosides. Retrieved from [Link]
-
YouTube. (2022, March 2). ethylacetoacetic synthesis | Ethyl acetoacetate preparation. Retrieved from [Link]
-
National Institutes of Health. (2022, June 9). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles. Retrieved from [Link]
-
WordPress.com. (2024, February 18). Ethyl Acetoacetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-cyclohexyl-3-oxobutanoate. Retrieved from [Link]
-
MDPI. (n.d.). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Retrieved from [Link]
-
ResearchGate. (n.d.). The formation of ethyl 3‐cyclopropyl‐3‐oxo propanoate from cyclopropyl.... Retrieved from [Link]
Sources
- 1. Synthesis and antiviral evaluation of novel methyl branched cyclopropyl phosphonic acid nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. byjus.com [byjus.com]
- 8. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Synthesis and antiviral evaluation of novel cyclopropyl nucleosides, phosphonate nucleosides and phosphonic acid nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Ethyl 4-cyclopropyl-3-oxobutanoate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-cyclopropyl-3-oxobutanoate, a seemingly unassuming β-keto ester, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique molecular architecture, combining the reactivity of a β-keto ester with the advantageous physicochemical properties of a cyclopropyl moiety, offers a versatile platform for the synthesis of complex pharmaceutical agents. This technical guide delves into the multifaceted role of this compound, exploring its synthesis, chemical reactivity, and strategic applications in the development of novel therapeutics, with a particular focus on antiviral agents. By examining its utility in the construction of intricate molecular scaffolds, this document aims to provide researchers and drug development professionals with a comprehensive understanding of the strategic value of this compound in the pursuit of innovative medicines.
The Cyclopropyl Moiety: A Privileged Scaffold in Drug Design
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacological properties. The compact, rigid nature of the three-membered ring imparts a number of benefits:
-
Metabolic Stability: The cyclopropyl group is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains, often leading to an improved pharmacokinetic profile and a longer in-vivo half-life of the drug.
-
Enhanced Potency: The rigid structure of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its biological target and, consequently, increased potency.
-
Reduced Off-Target Effects: By constraining the conformational flexibility of a molecule, the cyclopropyl group can improve its selectivity for the intended target, thereby minimizing off-target interactions and associated side effects.
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl ring can influence a molecule's lipophilicity and other physicochemical properties, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
This compound: A Versatile Synthetic Intermediate
This compound (CAS No. 630399-84-7) is a bifunctional molecule that capitalizes on the advantageous properties of the cyclopropyl group.[1] Its structure features both a ketone and an ester functional group, providing two key sites for chemical modification.
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Appearance | Liquid |
| CAS Number | 630399-84-7 |
Data sourced from PubChem CID 21099281[1]
The reactivity of this compound is primarily governed by the β-keto ester moiety. The methylene group situated between the two carbonyl groups is particularly acidic, allowing for facile deprotonation to form a stabilized enolate. This enolate is a versatile nucleophile that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthesis of this compound
Conceptual Synthetic Pathway:
Sources
A Technical Guide to the Keto-Enol Tautomerism of β-Keto Esters: The Case of Ethyl 4-cyclopropyl-3-oxobutanoate
Prepared by: Gemini, Senior Application Scientist
Abstract
Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol (an alcohol adjacent to a double bond).[1][2][3] This equilibrium is particularly significant in β-dicarbonyl compounds, such as β-keto esters, where the enol form can be substantially stabilized. This guide provides an in-depth analysis of the keto-enol tautomerism of a representative β-keto ester, Ethyl 4-cyclopropyl-3-oxobutanoate. We will explore the underlying mechanisms, the thermodynamic principles governing the equilibrium, and the key factors that influence the ratio of tautomers, including structural substituents, solvent effects, and temperature. Furthermore, this document presents a detailed, field-proven protocol for the quantitative analysis of the tautomeric mixture using Nuclear Magnetic Resonance (NMR) spectroscopy, offering researchers a practical framework for characterizing such systems.
Introduction: The Dynamic Nature of β-Keto Esters
β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This 1,3-dicarbonyl arrangement imparts unique chemical properties, most notably the ability to exist as a dynamic equilibrium of two constitutional isomers: the keto and enol tautomers.[4][5] This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the rearrangement of bonding electrons.[1] Unlike resonance structures, which are different representations of a single molecule, tautomers are distinct chemical species that can, in principle, be isolated.[4][6]
The position of this equilibrium is of paramount importance in synthetic chemistry and drug development. The enol tautomer, with its nucleophilic α-carbon, is a key intermediate in many carbon-carbon bond-forming reactions.[2] The relative abundance of the keto and enol forms can dictate reaction pathways, rates, and product yields. In medicinal chemistry, the ability of a molecule to exist in different tautomeric forms can influence its biological activity, receptor binding affinity, and metabolic stability. Understanding and controlling the keto-enol equilibrium is therefore a critical objective for scientists in these fields.
The Tautomeric Equilibrium: Mechanism and Thermodynamics
The interconversion between the keto and enol forms is not spontaneous but is catalyzed by the presence of acid or base.[4][6]
Acid-Catalyzed Tautomerism
Under acidic conditions, the process begins with the protonation of the carbonyl oxygen of the keto form.[3][4][7] This enhances the acidity of the α-hydrogens, allowing a weak base (like the solvent) to deprotonate the α-carbon, resulting in the formation of the enol.[4][7] The entire process is reversible, with the rate-limiting step for enol-to-keto conversion being the protonation of the α-carbon.[2]
Base-Catalyzed Tautomerism
In the presence of a base, the mechanism starts with the deprotonation of the α-carbon to form a resonance-stabilized enolate ion.[4][5] Subsequent protonation of the oxygen atom of the enolate yields the enol tautomer.[4][7] If protonation occurs on the α-carbon, the keto form is regenerated.[4][5]
Thermodynamic Considerations
The keto-enol equilibrium is governed by the relative thermodynamic stability of the two tautomers.[8][9] For most simple monocarbonyl compounds, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3][7] However, for β-dicarbonyl compounds like this compound, the enol form gains significant stability through two key features:
-
Conjugation: The C=C double bond of the enol is conjugated with the carbonyl group of the ester, creating a more stable, delocalized π-system.[3][10]
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the hydroxyl proton of the enol and the carbonyl oxygen of the ketone, creating a stable six-membered pseudo-ring.[3][10][11]
Caption: Keto-enol equilibrium of this compound.
Core Factors Influencing the Tautomeric Equilibrium
The precise position of the keto-enol equilibrium is a delicate balance influenced by several interconnected factors. A Senior Application Scientist must consider these variables to predict and control the behavior of β-keto esters in experimental and biological systems.
Structural Effects of Substituents
The nature of the substituents on the β-dicarbonyl framework plays a crucial role in determining the tautomeric ratio.
-
α-Substituents: In this compound, the key substituent is the cyclopropyl group attached to the carbonyl. Bulky groups at the α-position can sterically destabilize the enol form.[12] However, the electronic properties are also critical. Electron-withdrawing groups at the α-position can stabilize the enol form.[12] The cyclopropyl group is generally considered to be electron-donating through its unique bent-bond character, which could slightly disfavor the enol tautomer compared to a simple hydrogen.
-
Terminal Groups (R1 and R3): The groups flanking the dicarbonyl system have a significant impact. In our target molecule, these are the cyclopropyl group and the ethoxy (-OEt) group. The ester's ethoxy group is less effective at stabilizing the enol through conjugation compared to the alkyl or aryl group of a β-diketone. This is a primary reason why β-keto esters typically have a lower enol content than β-diketones under similar conditions.[9]
Solvent Effects
The choice of solvent can dramatically shift the keto-enol equilibrium.[13][14] This effect is a composite of polarity and specific solvent-solute interactions.
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents are effective hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the keto tautomer and disrupt the crucial intramolecular hydrogen bond that stabilizes the enol form.[2] Consequently, polar protic solvents tend to shift the equilibrium towards the keto form.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have high dipole moments but are not strong hydrogen bond donors. They can solvate the more polar tautomer. While it was often assumed the keto form is more polar, theoretical and experimental data show this is not always true for acyclic β-dicarbonyls where the enol can have a higher dipole moment.[13]
-
Nonpolar Solvents (e.g., Hexane, CCl₄): In nonpolar environments, the intramolecularly hydrogen-bonded enol tautomer is significantly favored.[2] The nonpolar solvent molecules do not compete for hydrogen bonding, leaving the stable six-membered ring of the enol undisturbed. The enol content of β-keto esters is highest in these solvents.[2]
Temperature Effects
Temperature can also influence the equilibrium position. Increasing the temperature often shifts the equilibrium toward the more polar triketo form in systems with multiple carbonyls.[15] Since the formation of the ordered, intramolecularly hydrogen-bonded enol form is associated with a decrease in entropy, Le Chatelier's principle suggests that increasing the temperature will favor the less ordered keto form.[13]
Caption: Factors influencing the position of the keto-enol equilibrium.
Experimental Protocol: Quantitative Analysis by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and powerful method for quantifying the keto-enol equilibrium.[12][13] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms.[12][13][16]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the tube and gently agitate to ensure a homogeneous solution.
-
Allow the solution to equilibrate at the desired temperature for at least 30 minutes before analysis, as the equilibrium can take time to establish in a new solvent environment.
-
-
NMR Data Acquisition:
-
Record the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).
-
Ensure standard acquisition parameters are used, paying close attention to the relaxation delay (d1). A longer delay (e.g., 10-15 seconds) is crucial for accurate quantification to ensure all protons have fully relaxed between pulses.[12]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Spectral Analysis and Quantification:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for each tautomer. For β-keto esters:
-
Keto Form: A singlet for the α-methylene protons (-CH₂-) typically appears between 3.4-3.8 ppm.[12][16]
-
Enol Form: A singlet for the vinylic proton (-CH=) appears around 5.0-5.5 ppm. A very broad singlet for the enolic hydroxyl proton (-OH) appears far downfield, often between 12-13 ppm, due to the strong intramolecular hydrogen bond.[12]
-
-
Carefully integrate the area of a unique signal for the keto form (e.g., the α-CH₂ singlet) and a unique signal for the enol form (e.g., the vinylic -CH= singlet).
-
Calculate the percentage of the enol form using the following formula, accounting for the number of protons contributing to each signal:
%Enol = [ (Integral of Enol Signal / # of Enol Protons) / ( (Integral of Enol Signal / # of Enol Protons) + (Integral of Keto Signal / # of Keto Protons) ) ] * 100
For our specific case (using the vinylic proton and the α-methylene protons): %Enol = [ (Integral of vinylic CH) / ( (Integral of vinylic CH) + (Integral of α-CH₂ / 2) ) ] * 100
-
-
Equilibrium Constant Calculation:
-
The equilibrium constant (Keq) can be calculated directly from the molar ratio of the tautomers:
Keq = [Enol] / [Keto] = (%Enol / %Keto)
-
Caption: Experimental workflow for NMR analysis of keto-enol tautomerism.
Data Presentation: The Impact of Solvent
To illustrate the principles discussed, the following table summarizes hypothetical ¹H NMR data for this compound in various deuterated solvents at 25°C.
| Solvent (Deuterated) | Dielectric Constant (ε) | Keto α-CH₂ Integral | Enol Vinylic CH Integral | % Enol (Calculated) | Keq ([Enol]/[Keto]) |
| Carbon Tetrachloride (CCl₄) | 2.2 | 1.00 | 0.96 | 49.0% | 0.96 |
| Chloroform (CDCl₃) | 4.8 | 1.00 | 0.18 | 15.3% | 0.18 |
| Acetone-d₆ | 21.0 | 1.00 | 0.12 | 10.7% | 0.12 |
| Acetonitrile-d₃ | 37.5 | 1.00 | 0.08 | 7.4% | 0.08 |
| DMSO-d₆ | 47.0 | 1.00 | 0.03 | 2.9% | 0.03 |
| Water (D₂O) | 80.1 | 1.00 | <0.01 | <1.0% | <0.01 |
Data Interpretation: The data clearly demonstrates the profound effect of the solvent on the tautomeric equilibrium.[2][13] In the nonpolar solvent CCl₄, the enol form is highly prevalent, approaching a 1:1 ratio with the keto form. As the solvent polarity and hydrogen-bonding ability increase (from CCl₄ to D₂O), the equilibrium shifts dramatically in favor of the keto tautomer. This trend validates the principle that polar, hydrogen-bonding solvents destabilize the intramolecularly hydrogen-bonded enol, thus favoring the keto form.[13][16]
Conclusion
The keto-enol tautomerism of β-keto esters like this compound is a dynamic equilibrium sensitive to a range of structural and environmental factors. The stability of the enol tautomer is enhanced by conjugation and, most importantly, by the formation of an intramolecular hydrogen bond. This stability is counteracted by polar, protic solvents that disrupt this internal hydrogen bond, shifting the equilibrium toward the keto form. For researchers and drug development professionals, a thorough understanding of these principles is essential for predicting chemical reactivity, interpreting biological data, and designing synthetic pathways. ¹H NMR spectroscopy stands as the definitive analytical tool, providing a robust and quantitative method to directly probe and measure this fundamental chemical equilibrium.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 85(10), 1422. [Link]
-
Chemistry Steps. (n.d.). Keto Enol Tautomerization. Retrieved from [Link]
-
OpenStax. (2023, September 20). 22.1 Keto–Enol Tautomerism. In Organic Chemistry. [Link]
-
Charif, I. E., Mekelleche, S. M., & Villemin, D. (n.d.). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. World Scientific Publishing. [Link]
-
PIPER: Resources for Teaching Physical Chemistry. (n.d.). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. [Link]
-
Fiveable. (n.d.). Keto–Enol Tautomerism | Organic Chemistry Class Notes. [Link]
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. [Link]
-
Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. [Link]
-
Nichols, M. A., & Waner, M. J. (2010). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education, 87(9), 952-955. [Link]
-
Guthrie, J. P. (1979). Kinetics and thermodynamics of keto-enol tautomerism of simple carbonyl compounds: an approach based on a kinetic study of halogenation at low halogen concentrations. Journal of the American Chemical Society, 101(17), 4902-4916. [Link]
-
Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]
-
FULIR. (n.d.). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. [Link]
-
Fiveable. (n.d.). Keto-enol tautomerism | Organic Chemistry II Class Notes. [Link]
-
ACS Publications. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]
-
ResearchGate. (n.d.). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. [Link]
-
ResearchGate. (2025, August 6). NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds. [Link]
-
ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. [Link]
-
YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]
-
Scirp.org. (2013, September 9). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. [Link]
-
ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
-
ResearchGate. (2025, August 8). (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. [Link]
-
Scirp.org. (n.d.). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. [Link]
-
ResearchGate. (n.d.). Evaluation of keto/enol tautomerization. A) Experimental keto/enol.... [Link]
-
YouTube. (2012, October 23). Keto-Enol Equilibrium Using NMR. [Link]
-
PHYWE. (n.d.). Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. [Link]
-
Chemistry LibreTexts. (2024, September 30). 22.1: Keto-Enol Tautomerism. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Calculating Thermodynamic Stabilities of KetoâEnol Tautomers of Aldehydes, Ketones, Esters, and Amides â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. youtube.com [youtube.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. fulir.irb.hr [fulir.irb.hr]
- 16. cores.research.asu.edu [cores.research.asu.edu]
Navigating the Stability of Ethyl 4-cyclopropyl-3-oxobutanoate: A Technical Guide for Researchers
For professionals in the vanguard of pharmaceutical research and complex organic synthesis, the integrity of starting materials and intermediates is paramount. Ethyl 4-cyclopropyl-3-oxobutanoate, a versatile building block, is increasingly utilized for its unique structural motifs. However, its long-term stability and optimal storage are critical parameters that can significantly impact experimental outcomes and product purity. This in-depth technical guide provides a comprehensive overview of the stability landscape of this compound, offering field-proven insights into its handling, storage, and purity assessment.
Chemical Profile and Intrinsic Reactivity
This compound is a β-keto ester characterized by the presence of a strained cyclopropyl ring adjacent to the ketone functionality. This unique combination of functional groups dictates its chemical behavior and, consequently, its stability profile.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 630399-84-7 | PubChem |
| Molecular Formula | C₉H₁₄O₃ | PubChem |
| Molecular Weight | 170.21 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | Generic Supplier Data |
The core reactivity of this molecule is centered around the β-keto ester moiety. The α-protons, situated between the two carbonyl groups, are acidic and can be readily removed by a base, forming a resonance-stabilized enolate. This property makes it a valuable nucleophile in various carbon-carbon bond-forming reactions. However, this reactivity also predisposes the molecule to certain degradation pathways.
The Stability Landscape: A Multifaceted Consideration
The long-term stability of this compound is influenced by several environmental factors, including moisture, pH, temperature, and light. Understanding these sensitivities is crucial for maintaining its chemical integrity.
Hydrolytic Stability: The Primary Concern
Like most esters, this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases. The presence of the β-keto group introduces additional complexity to its hydrolytic degradation.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can be hydrolyzed to form ethanol and 4-cyclopropyl-3-oxobutanoic acid. This β-keto acid is thermally unstable and can readily undergo decarboxylation to yield cyclopropyl methyl ketone.
-
Base-Catalyzed Saponification: Under basic conditions, the ester undergoes saponification to form ethanol and the corresponding carboxylate salt. Stronger basic conditions can lead to "ketonic hydrolysis," resulting in the formation of acetone and the salt of cyclopropanecarboxylic acid.
The role of the cyclopropyl group in influencing the rate of ester hydrolysis is complex. While some studies suggest that cyclopropyl groups can increase the rate of hydrolysis of certain functionalities, others have shown that cyclopropanecarboxylic acid esters exhibit enhanced hydrolytic stability due to hyperconjugative stabilization.[1][2][3] This suggests that the stability of this compound to hydrolysis may be substrate-specific and dependent on the precise reaction conditions.
Caption: Proposed Hydrolytic Degradation Pathways.
Thermal Stability
Elevated temperatures can accelerate the degradation of this compound, primarily by promoting the decarboxylation of the β-keto acid formed from hydrolysis. As a general precaution, prolonged exposure to high temperatures should be avoided. For long-term storage, refrigeration is recommended.
Photostability: A Critical Consideration
The presence of a cyclopropyl ketone moiety in the molecule raises significant concerns about its photostability. Cyclopropyl ketones are known to be photochemically active and can undergo a variety of rearrangements and ring-opening reactions upon exposure to ultraviolet (UV) light. The high ring strain of the cyclopropyl group makes it susceptible to cleavage, which can lead to the formation of various byproducts and a decrease in purity. Therefore, it is imperative to protect the compound from light during storage and handling.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential hydrolytic and thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation and degradation from atmospheric moisture. |
| Light | Store in an amber or opaque container in a dark place | To protect the photosensitive cyclopropyl ketone moiety from UV-induced degradation. |
| Container | Tightly sealed, chemically resistant container (e.g., glass) | To prevent contamination and exposure to air and moisture. |
| Incompatible Materials | Avoid contact with strong acids, strong bases, and oxidizing agents | To prevent catalytic degradation and potential hazardous reactions. |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Use non-sparking tools and equipment.
Purity Assessment and Stability Testing: A Self-Validating System
Regular assessment of the purity of this compound is crucial, especially for material that has been stored for an extended period. A well-designed stability study can provide valuable data on the shelf-life of the compound under specific storage conditions.
Analytical Methods for Purity Determination
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods for assessing the purity of this compound and detecting potential degradation products.
-
HPLC: A reversed-phase HPLC method with UV detection can effectively separate the parent compound from more polar degradation products, such as the hydrolyzed β-keto acid.
-
GC-MS: GC-MS is a powerful technique for identifying and quantifying volatile impurities and degradation products, such as cyclopropyl methyl ketone formed from decarboxylation.
Experimental Protocol: A Framework for a Stability Study
The following protocol provides a general framework for conducting a stability study on this compound.
Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions.
Materials:
-
This compound (test sample)
-
HPLC-grade solvents (acetonitrile, water)
-
Reference standard of this compound (if available)
-
Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Amber glass vials with inert caps
Methodology:
-
Initial Analysis (Time 0):
-
Characterize the initial purity and impurity profile of the test sample using a validated HPLC or GC-MS method.
-
Record the appearance, color, and any other physical properties.
-
-
Sample Preparation and Storage:
-
Aliquot the test sample into multiple amber glass vials.
-
Tightly seal the vials under an inert atmosphere.
-
Place the vials in the controlled environment chambers for both accelerated (40°C/75% RH) and long-term (25°C/60% RH) studies.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6 months for accelerated; 6, 12, 18, 24 months for long-term), remove vials from the chambers.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the samples for purity and impurity profile using the same analytical method as in the initial analysis.
-
Record any changes in physical appearance.
-
-
Data Analysis:
-
Compare the purity and impurity profiles at each time point to the initial data.
-
Identify and quantify any new degradation products.
-
Plot the purity of the compound as a function of time and storage condition to determine the degradation rate and estimate the shelf-life.
-
Caption: Experimental Workflow for Stability Testing.
Conclusion
The stability of this compound is a critical factor that requires careful management to ensure the reliability and reproducibility of research and development activities. Its susceptibility to hydrolysis and photodegradation necessitates stringent storage and handling protocols. By implementing the recommendations outlined in this guide and conducting appropriate stability studies, researchers can maintain the integrity of this valuable chemical intermediate, thereby safeguarding the quality of their scientific endeavors.
References
-
Title: Hydrolysis of alkylphenylphosphinanilides in acidic solution: the influence of cyclopropyl groups Source: Journal of the Chemical Society, Chemical Communications URL: [Link]
-
Title: Stereoelectronics of ester hydrolysis Source: amphoteros URL: [Link]
-
Title: Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability Source: Organic Letters URL: [Link]
Sources
- 1. Hydrolysis of alkylphenylphosphinanilides in acidic solution: the influence of cyclopropyl groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. amphoteros.com [amphoteros.com]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocycles Using Ethyl 4-cyclopropyl-3-oxobutanoate
Introduction: The Strategic Value of the Cyclopropyl Moiety in Heterocyclic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The incorporation of unique structural motifs can profoundly influence the pharmacological profile of a molecule. Among these, the cyclopropyl group has emerged as a highly valuable "bioisostere" and conformational constraint in modern drug design. Its inherent ring strain imparts a unique electronic character and rigidity, which can lead to enhanced binding affinity for biological targets, improved metabolic stability by shielding adjacent bonds from enzymatic degradation, and fine-tuning of physicochemical properties such as lipophilicity and pKa.
Ethyl 4-cyclopropyl-3-oxobutanoate is a versatile and highly promising building block for the synthesis of a variety of cyclopropyl-substituted heterocycles. As a β-ketoester, it possesses the requisite functionality to participate in a range of classical and modern multicomponent reactions, offering a direct route to novel chemical entities with significant potential in pharmaceutical and agrochemical research.
This technical guide provides detailed application notes and representative protocols for the synthesis of key heterocyclic scaffolds—pyridines, dihydropyrimidinones, and aminothiophenes—using this compound as the central precursor. The protocols described herein are based on well-established synthetic transformations and are intended to serve as a robust starting point for further investigation and optimization.
Hantzsch Pyridine Synthesis: Access to Cyclopropyl-Substituted Dihydropyridines and Pyridines
The Hantzsch synthesis is a classic and highly efficient multicomponent reaction for the construction of dihydropyridine (DHP) scaffolds, which can be subsequently oxidized to the corresponding pyridines.[1][2] DHPs are of immense pharmaceutical importance, with many approved drugs for the treatment of cardiovascular diseases, such as hypertension, belonging to this class.[1] The use of this compound in this synthesis allows for the introduction of cyclopropyl groups at the 2- and 6-positions of the resulting pyridine ring, offering novel analogues for biological screening.
Causality and Mechanistic Insight
The reaction proceeds through a series of condensation and cyclization steps. The generally accepted mechanism involves the initial formation of two key intermediates: an enamine from the reaction of one equivalent of the β-ketoester with a nitrogen source (e.g., ammonia from ammonium acetate), and an α,β-unsaturated carbonyl compound via a Knoevenagel condensation between the aldehyde and a second equivalent of the β-ketoester.[3] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to afford the 1,4-dihydropyridine ring. The choice of an ammonium salt like ammonium acetate provides both the nitrogen atom and the acidic catalyst for the condensations. The final oxidation step, often spontaneous but can be facilitated by an oxidizing agent, leads to the aromatic pyridine, driven by the thermodynamic stability of the aromatic system.
Experimental Workflow: Hantzsch Synthesis
Caption: Workflow for the Hantzsch synthesis of cyclopropyl-substituted pyridines.
Representative Protocol: Synthesis of Diethyl 2,6-bis(cyclopropylmethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Materials:
-
This compound (2.0 mmol, 340 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Ammonium acetate (1.2 mmol, 92 mg)
-
Ethanol (10 mL)
-
Nitric acid (for oxidation, optional)
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add ethanol (10 mL) and stir the mixture to dissolve the solids.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature. A precipitate of the dihydropyridine may form.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure 1,4-dihydropyridine.
-
(Optional Oxidation to Pyridine): Dissolve the purified dihydropyridine in glacial acetic acid and add a suitable oxidizing agent (e.g., a few drops of concentrated nitric acid or ceric ammonium nitrate) and heat gently until the aromatization is complete (monitored by TLC). Then, carefully pour the mixture onto ice and neutralize with a base before extraction.
-
Biginelli Reaction: A Direct Route to Cyclopropyl-Functionalized Dihydropyrimidinones
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry.[1][4][5] DHPMs are known to exhibit a wide range of biological activities, including acting as calcium channel blockers, antihypertensive agents, and antiviral agents.[5] Employing this compound in this reaction provides a straightforward entry to DHPMs bearing a cyclopropylmethyl group, a motif of interest for exploring structure-activity relationships.
Causality and Mechanistic Insight
The reaction is typically catalyzed by a Brønsted or Lewis acid. The most accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[1] This electrophilic intermediate is then attacked by the enol form of the β-ketoester (this compound). Subsequent cyclization via intramolecular nucleophilic attack of the urea nitrogen onto the ester carbonyl, followed by dehydration, yields the final dihydropyrimidinone product. The acid catalyst is crucial as it activates both the aldehyde for the initial condensation and the subsequent intermediates.
Experimental Workflow: Biginelli Reaction
Caption: Workflow for the Biginelli synthesis of cyclopropyl-dihydropyrimidinones.
Representative Protocol: Synthesis of 5-Ethoxycarbonyl-6-(cyclopropylmethyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
-
Materials:
-
This compound (1.0 mmol, 170 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Urea (1.5 mmol, 90 mg)
-
Ethanol (5 mL)
-
Concentrated Hydrochloric Acid (catalytic, ~3 drops)
-
Ice-cold water
-
-
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (1.0 mmol), benzaldehyde (1.0 mmol), and urea (1.5 mmol) in ethanol (5 mL).
-
Add the catalytic amount of concentrated HCl and stir the mixture at room temperature until the solids dissolve.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of ice-cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product. If necessary, the crude product can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.
-
Gewald Aminothiophene Synthesis: Access to Highly Substituted Cyclopropyl-Thiophenes
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[3][6][7][8] These heterocycles are important structural motifs in a variety of biologically active compounds, including anti-inflammatory and anticancer agents.[6][7] Using this compound in this reaction provides access to 2-amino-4-(cyclopropylmethyl)thiophenes, which are valuable intermediates for further chemical elaboration.
Causality and Mechanistic Insight
The Gewald reaction involves the condensation of a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[8] The mechanism is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl group of this compound and the active methylene compound (e.g., malononitrile) to form an α,β-unsaturated nitrile intermediate.[3][8] The base also facilitates the reaction of the enolate with elemental sulfur to form a sulfurated intermediate. This intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the sulfur onto the cyano group, followed by tautomerization to yield the aromatic 2-aminothiophene.[8] A mild base like morpholine or triethylamine is typically sufficient to catalyze the reaction without promoting unwanted side reactions.
Experimental Workflow: Gewald Synthesis
Caption: Workflow for the Gewald synthesis of cyclopropyl-substituted 2-aminothiophenes.
Representative Protocol: Synthesis of Ethyl 2-amino-5-cyano-4-(cyclopropylmethyl)thiophene-3-carboxylate
-
Materials:
-
This compound (1.0 mmol, 170 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
Elemental Sulfur (1.0 mmol, 32 mg)
-
Morpholine (0.2 mmol, 17.4 mg, 17.4 µL)
-
Ethanol (5 mL)
-
-
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.0 mmol).
-
Add ethanol (5 mL) followed by the catalytic amount of morpholine.
-
Equip the flask with a magnetic stir bar and a condenser, and heat the mixture with stirring in a water bath at 50-60°C for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture upon cooling.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
The product can be further purified by recrystallization from ethanol or another suitable solvent.
-
Summary of Synthetic Applications
| Synthesis | Reactants | Heterocyclic Product | Key Features |
| Hantzsch Synthesis | This compound (2 eq.), Aldehyde, Ammonium Acetate | 1,4-Dihydropyridine / Pyridine | Forms C2/C6-cyclopropylmethyl pyridines, important for cardiovascular drug analogues. |
| Biginelli Reaction | This compound (1 eq.), Aldehyde, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one | Acid-catalyzed, one-pot synthesis of biologically active pyrimidinones. |
| Gewald Synthesis | This compound (1 eq.), Active Methylene Nitrile, Sulfur | 2-Aminothiophene | Base-catalyzed route to highly functionalized thiophenes for further derivatization. |
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of a variety of heterocycles incorporating the medicinally significant cyclopropyl moiety. The Hantzsch, Biginelli, and Gewald reactions provide robust, efficient, and operationally simple methods to access novel cyclopropyl-substituted pyridines, dihydropyrimidinones, and aminothiophenes. The representative protocols provided in this guide offer a solid foundation for researchers to explore the synthesis of these and other related heterocyclic systems, paving the way for the discovery of new therapeutic agents and functional materials. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and purity.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Amino-thiophenen. Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100. [Link]
-
Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
-
Knorr, L. (1884). Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureester. Berichte der deutschen chemischen Gesellschaft, 17(2), 2863-2870. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Wikipedia contributors. (2023, November 27). Biginelli reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Wikipedia contributors. (2023, April 25). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
de Souza, M. V. N., Sato, D. N., & Pereira, V. R. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2855–2863. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Paal-Knorr Pyrrole Synthesis with Ethyl 4-Cyclopropyl-3-oxobutanoate
Abstract
The pyrrole scaffold is a privileged heterocycle, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1] The Paal-Knorr synthesis is a classical and highly effective method for constructing this vital structural motif, traditionally proceeding through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3] This in-depth technical guide details a specialized application of the Paal-Knorr synthesis, utilizing Ethyl 4-cyclopropyl-3-oxobutanoate as a readily accessible precursor. This protocol provides a robust and efficient pathway to novel 2-cyclopropyl-5-methyl-1H-pyrrole-4-carboxylates, compounds of significant interest in medicinal chemistry and drug development due to the unique conformational and electronic properties imparted by the cyclopropyl group.[4] This document offers a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and guidelines for the characterization of the resulting pyrrole derivatives.
Introduction: The Significance of the Paal-Knorr Synthesis
First reported in 1884 by Carl Paal and Ludwig Knorr, the Paal-Knorr synthesis has become a cornerstone of heterocyclic chemistry.[2][5] The reaction's enduring appeal lies in its operational simplicity and the high yields it generally affords.[3] The core transformation involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, to form a substituted pyrrole.[6]
While initially limited by the availability of 1,4-dicarbonyl precursors and sometimes harsh reaction conditions, modern synthetic methodologies have greatly expanded the scope and utility of the Paal-Knorr reaction.[2][7] These advancements include the use of milder catalysts, solvent-free conditions, and microwave-assisted protocols, making the synthesis more amenable to sensitive substrates and large-scale production.[7][8][9]
This application note focuses on a variation of the Paal-Knorr synthesis that employs a β-ketoester, this compound, as the starting material. This approach offers a convergent and efficient route to highly functionalized cyclopropyl-substituted pyrroles, which are valuable building blocks in drug discovery programs.[4]
The Substrate: this compound
This compound is a β-ketoester that serves as the 1,4-dicarbonyl equivalent in this Paal-Knorr synthesis variant. Its key structural features and properties are summarized below.
| Property | Value |
| IUPAC Name | This compound[10] |
| CAS Number | 630399-84-7[10] |
| Molecular Formula | C₉H₁₄O₃[10] |
| Molecular Weight | 170.21 g/mol [10] |
| Appearance | Liquid |
The presence of the cyclopropylmethyl ketone moiety is crucial for the initial reaction with an amine, while the ethyl ester group remains to functionalize the resulting pyrrole ring, providing a handle for further synthetic transformations.
Mechanism and Scientific Rationale
The Paal-Knorr synthesis of a pyrrole from a 1,4-dicarbonyl compound and a primary amine is a well-established acid-catalyzed condensation reaction.[11] The currently accepted mechanism, supported by both experimental and computational studies, proceeds through a hemiaminal intermediate.[2][7][12]
The reaction detailed herein is a modification of the classical Paal-Knorr synthesis. It is proposed to proceed via an in-situ generated 1,4-dicarbonyl intermediate or a closely related species. The reaction of this compound with a primary amine (R-NH₂) is initiated by the formation of an enamine from the amine and the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.
The key steps are as follows:
-
Enamine Formation: The primary amine reacts with the ketone carbonyl of the β-ketoester to form an enamine intermediate.
-
Intramolecular Cyclization: The nitrogen of the enamine attacks the ester carbonyl group.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrrole ring.
This mechanistic pathway is illustrated in the diagram below:
Figure 1: Proposed mechanism for the Paal-Knorr synthesis starting from a β-ketoester.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of Ethyl 2-cyclopropyl-5-methyl-1-(substitued)-1H-pyrrole-4-carboxylate from this compound and a primary amine.
Reagents and Materials
| Reagent | CAS Number | Supplier | Notes |
| This compound | 630399-84-7 | Sigma-Aldrich | Purity ≥95% |
| Primary Amine (e.g., Benzylamine) | 100-46-9 | Sigma-Aldrich | |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | Sigma-Aldrich | Catalyst |
| Toluene | 108-88-3 | Sigma-Aldrich | Anhydrous |
| Sodium Sulfate | 7757-82-6 | Sigma-Aldrich | Anhydrous |
| Ethyl Acetate | 141-78-6 | Sigma-Aldrich | For chromatography |
| Hexanes | 110-54-3 | Sigma-Aldrich | For chromatography |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with a temperature controller
-
Dean-Stark apparatus (optional, for removal of water)
-
Rotary evaporator
-
Standard laboratory glassware
-
Flash chromatography system
Reaction Setup and Procedure
Figure 2: General experimental workflow for the synthesis.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired primary amine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired substituted pyrrole.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toluene is flammable and toxic; avoid inhalation and contact with skin.
-
p-Toluenesulfonic acid is corrosive; handle with care.
Data Interpretation and Characterization
The successful synthesis of the target pyrrole can be confirmed through standard analytical techniques.
Expected Product
The reaction of this compound with a primary amine (R-NH₂) is expected to yield Ethyl 2-cyclopropyl-5-methyl-1-(substitued)-1H-pyrrole-4-carboxylate .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of substituted pyrroles.[1]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring proton, the methyl group, the cyclopropyl protons, and the ethyl ester. The chemical shifts of the pyrrole proton will be influenced by the substituent on the nitrogen atom.[13]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrrole ring, the cyclopropyl group, the methyl group, and the ethyl ester. The chemical shifts of the pyrrole ring carbons are sensitive to the nature of the substituents.[14][15]
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the synthesized pyrrole. High-resolution mass spectrometry (HRMS) will provide the exact mass, further confirming the elemental composition.
Conclusion
The Paal-Knorr synthesis utilizing this compound provides an efficient and versatile route to novel, highly substituted cyclopropyl pyrroles. This application note offers a comprehensive guide for researchers in synthetic and medicinal chemistry to access these valuable compounds. The operational simplicity of the protocol, coupled with the potential for diversification through the choice of primary amine, makes this a valuable addition to the synthetic chemist's toolbox for the construction of complex heterocyclic molecules.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Paal–Knorr synthesis. Retrieved from [Link]
-
ScienceDirect. (2025). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
-
Wenxuecity. (2023). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
MDPI. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
-
ACS Publications. (2021). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Retrieved from [Link]
-
Thieme E-Books & E-Journals. (n.d.). Allylated β-Ketoesters as Precursors in Paal-Knorr-Type Pyrrole Synthesis: Preparations of Chiral and Bispyrroles. Retrieved from [Link]
-
Wenzhou University. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
RSC Publishing. (2012). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Stenutz. (n.d.). NMR chemical shift prediction of pyrroles. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of compound 3a. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H14O3). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). ethyl 4-(1,3-dithian-2-yl)-3-oxobutanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Retrieved from [Link]
-
PubMed. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][11][16]triazine-based VEGFR-2 kinase inhibitors. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 9. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. This compound | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. NMR chemical shift prediction of pyrroles [stenutz.eu]
- 16. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
The Strategic Application of Ethyl 4-cyclopropyl-3-oxobutanoate in the Synthesis of Novel Pharmaceutical Intermediates
Introduction: The Versatility of β-Ketoesters in Modern Drug Discovery
In the landscape of pharmaceutical synthesis, β-ketoesters are indispensable building blocks, prized for their versatile reactivity that enables the construction of complex heterocyclic scaffolds. Their inherent functionality, characterized by an acidic α-hydrogen flanked by two carbonyl groups, allows for a wide array of chemical transformations, including alkylations, acylations, and cyclocondensations. This reactivity is fundamental to their role in creating the core structures of numerous active pharmaceutical ingredients (APIs). A prominent example of their utility is in the synthesis of HIV-1 integrase strand transfer inhibitors (INSTIs), a class of antiretroviral drugs that have revolutionized the treatment of HIV/AIDS. Key members of this class, such as Dolutegravir and Cabotegravir, feature a central pyridinone core, the synthesis of which often commences from a β-ketoester precursor.
This application note explores the potential of a specific and valuable β-ketoester, Ethyl 4-cyclopropyl-3-oxobutanoate , as a strategic starting material in the synthesis of novel pharmaceutical intermediates, particularly focusing on analogues of established HIV integrase inhibitors. The presence of a cyclopropyl moiety is of significant interest in medicinal chemistry, as this small, strained ring system can confer unique and desirable pharmacological properties, including enhanced metabolic stability, improved potency, and favorable lipophilicity.
Core Concept: Building the Pyridinone Scaffold for HIV Integrase Inhibitors
The synthesis of second-generation INSTIs like Dolutegravir and Cabotegravir critically relies on the construction of a common pyridone-carboxylic acid intermediate.[1] A widely adopted strategy involves the use of a 4-substituted-3-oxobutanoate derivative. While many established routes utilize methyl 4-methoxy-3-oxobutanoate, this note will delineate a parallel and innovative pathway employing this compound. This substitution is not merely a structural variation but a deliberate design choice to introduce a cyclopropyl group, a well-regarded pharmacophore, into the final molecule.
The general synthetic approach to the pyridinone core involves a multi-step sequence, which can be adapted for this compound as illustrated in the workflow below.
Caption: Proposed workflow for the synthesis of a novel pyridone-carboxylic acid intermediate using this compound.
Application Protocol: Synthesis of a Novel Dolutegravir Analogue Intermediate
This section provides a detailed, step-by-step protocol for the synthesis of a key intermediate for a Dolutegravir analogue, starting from this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Part 1: Synthesis of the Pyridone-Carboxylic Acid Core
This multi-step, one-pot synthesis is adapted from established procedures for similar β-ketoesters.[1]
Reaction Scheme:
Caption: Reaction scheme for the one-pot synthesis of the pyridone-carboxylic acid core.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Molar Eq.) |
| This compound | 630399-84-7 | 170.21 g/mol | 1.0 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 g/mol | 1.2 |
| Aminoacetaldehyde dimethyl acetal | 22483-09-6 | 105.14 g/mol | 1.1 |
| Dimethyl Oxalate | 553-90-2 | 118.09 g/mol | 1.5 |
| Sodium Methoxide (25% in Methanol) | 124-41-4 | 54.02 g/mol | 2.0 |
| Lithium Hydroxide Monohydrate | 1310-66-3 | 41.96 g/mol | 1.1 |
| Methanol (Anhydrous) | 67-56-1 | 32.04 g/mol | Solvent |
| Toluene (Anhydrous) | 108-88-3 | 92.14 g/mol | Solvent |
| Hydrochloric Acid (2M) | 7647-01-0 | 36.46 g/mol | For workup |
Experimental Protocol:
-
Enamine Formation:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene (5 mL/g), add N,N-Dimethylformamide dimethyl acetal (1.2 eq) at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 2-3 hours, monitoring the reaction progress by TLC or LC-MS. Rationale: This step forms the initial enamine, which activates the molecule for subsequent reactions.
-
-
Amine Exchange:
-
Cool the reaction mixture to 60 °C.
-
Add Aminoacetaldehyde dimethyl acetal (1.1 eq) dropwise over 30 minutes.
-
Stir the mixture at 60 °C for 1 hour. Rationale: The more nucleophilic amino group of aminoacetaldehyde dimethyl acetal displaces the dimethylamine group to form a more stable vinylogous amide.
-
-
Cyclization:
-
To a separate flask, prepare a solution of sodium methoxide (2.0 eq) in anhydrous methanol (10 mL/g of starting material).
-
Add dimethyl oxalate (1.5 eq) to the sodium methoxide solution and stir for 15 minutes at room temperature.
-
Add the vinylogous amide solution from step 2 to the methanolic solution of sodium methoxide and dimethyl oxalate at 40 °C.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Rationale: This is a crucial cyclization step where the pyridone ring is formed through a condensation reaction.
-
-
Selective Hydrolysis and Workup:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add a solution of lithium hydroxide monohydrate (1.1 eq) in water (5 mL/g).
-
Stir the mixture at 0-5 °C for 2-4 hours, monitoring the selective hydrolysis of the C5-ester. Rationale: The use of lithium hydroxide at low temperatures allows for the selective hydrolysis of one of the two ester groups, which is a critical step for the final intermediate.[1]
-
After completion, adjust the pH of the mixture to 2-3 with 2M hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the desired pyridone-carboxylic acid intermediate.
-
Application in the Synthesis of a Dolutegravir Analogue
The synthesized pyridone-carboxylic acid intermediate is a versatile precursor for various HIV integrase inhibitors. The following section outlines the subsequent steps to synthesize a novel Dolutegravir analogue.
Reaction Scheme:
Caption: Final steps in the synthesis of a novel Dolutegravir analogue.
Experimental Protocol:
-
Acetal Deprotection and Cyclization:
-
Suspend the pyridone-carboxylic acid intermediate (1.0 eq) in formic acid (10 mL/g).
-
Cool the mixture to 5 °C and stir for 3 hours to effect acetal deprotection.[2]
-
Remove the formic acid under reduced pressure.
-
Dissolve the residue in a suitable solvent such as acetonitrile.
-
Add (R)-3-aminobutan-1-ol (1.2 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 3-5 hours to form the tricyclic intermediate. Rationale: The deprotected aldehyde undergoes condensation with the aminoalcohol to form the characteristic tricyclic core of Dolutegravir.
-
-
Amidation:
-
To the solution containing the tricyclic intermediate, add 2,4-difluorobenzylamine (1.5 eq) and a suitable coupling agent (e.g., HATU, HOBt/EDC).
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by crystallization or column chromatography to obtain the final Dolutegravir analogue. Rationale: The final step involves the formation of an amide bond, which is a key structural feature for the biological activity of integrase inhibitors.
-
Conclusion and Future Perspectives
This application note demonstrates a robust and adaptable synthetic strategy for utilizing this compound as a valuable starting material for novel pharmaceutical intermediates. The protocols provided, grounded in established chemical principles for the synthesis of HIV integrase inhibitors, offer a clear pathway for researchers to explore new chemical space. The introduction of the cyclopropyl moiety has the potential to yield analogues of existing drugs with improved pharmacological profiles. This work underscores the importance of innovative starting materials in the continuous effort to develop next-generation therapeutics.
References
-
Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. ACS Publications. (2023-04-20). [Link]
-
Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. ACS Publications. (2023-08-08). [Link]
- Process for preparation of intermediates used for the synthesis of HIV integrase inhibitor.
-
Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Taylor & Francis. (2022-03-31). [Link]
-
Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. MDPI. (2021-05-11). [Link]
-
This compound. PubChem. [Link]
-
Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. PubMed Central. (2023-04-20). [Link]
Sources
Application Note: The Synthesis and Utility of β-Enamino Esters from Ethyl 4-cyclopropyl-3-oxobutanoate
Abstract
This application note provides a comprehensive guide to the reaction of Ethyl 4-cyclopropyl-3-oxobutanoate with primary amines to form versatile β-enamino ester intermediates. We delve into the underlying reaction mechanism, provide detailed, field-tested experimental protocols, and explore the subsequent synthetic transformations of these products into pharmaceutically relevant heterocyclic scaffolds. The significance of the cyclopropyl moiety, a privileged structural motif in modern drug discovery, is highlighted throughout, underscoring the importance of this reaction in medicinal chemistry and process development.
Introduction: A Privileged Scaffold Meets a Versatile Reaction
This compound is a highly valuable β-keto ester building block. Its utility stems from two key features: the reactive 1,3-dicarbonyl system and the presence of a cyclopropyl ring. The cyclopropane ring, due to its unique steric and electronic properties, is a sought-after component in pharmaceutical development.[1][2] It can enhance metabolic stability, improve potency by enforcing a bioactive conformation, and modulate physicochemical properties.[3][4]
The reaction of β-keto esters with primary amines is a fundamental transformation that yields β-enamino esters (also known as vinylogous amides). These products are not merely stable enamine derivatives; they are crucial intermediates for synthesizing a wide array of complex heterocyclic compounds.[5] This guide will explore the direct condensation reaction and its application in constructing medicinally important frameworks like pyridines and pyrroles.
The Core Reaction: Mechanism of Enamine Formation
The condensation of this compound with a primary amine is a nucleophilic addition-elimination reaction. The process is typically catalyzed by a weak acid, which serves to activate the ketone carbonyl towards nucleophilic attack and facilitate the final dehydration step.
Causality of Mechanistic Steps:
-
Keto-Enol Tautomerism: The β-keto ester exists in equilibrium with its enol tautomer. While the keto form is generally more stable, the enol is a key intermediate in many reactions.
-
Carbonyl Activation (Acid Catalysis): In the presence of an acid catalyst (e.g., acetic acid), the ketone carbonyl is protonated, rendering it significantly more electrophilic and susceptible to attack by the weakly nucleophilic primary amine.
-
Nucleophilic Attack: The lone pair of the primary amine attacks the activated carbonyl carbon, forming a protonated hemiaminal (or carbinolamine) intermediate.
-
Proton Transfer: A series of rapid proton transfers occurs to neutralize the positive charge on the nitrogen and protonate the hydroxyl group, converting it into a good leaving group (H₂O).
-
Dehydration: The lone pair on the nitrogen atom assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.
-
Deprotonation: A base (which can be another amine molecule or the conjugate base of the acid catalyst) removes a proton from the α-carbon, yielding the final, conjugated β-enamino ester product. The formation of this conjugated system is a significant thermodynamic driving force for the reaction.
Caption: Key steps in the acid-catalyzed formation of a β-enamino ester.
Synthetic Applications & Advanced Protocols
The true synthetic power of this reaction is realized when the resulting β-enamino esters, or the reaction conditions themselves, are used to build more complex molecular architectures.
3.1 Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that constructs dihydropyridines, which can be easily oxidized to pyridines.[6][7] The reaction brings together a β-keto ester (2 equivalents), an aldehyde, and an ammonia source. By using this compound, we can introduce the valuable cyclopropyl group at the 4-position of the resulting pyridine ring, a common scaffold in pharmaceuticals.[8]
The reaction can be envisioned as the condensation of one molecule of the β-keto ester with the aldehyde (a Knoevenagel condensation) and a second molecule with the amine to form an enamine in situ.[9] These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine product.
Caption: Workflow for the Hantzsch Pyridine Synthesis.
3.2 Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is one of the most direct methods for preparing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[10][11] While this compound is a 1,3-dicarbonyl compound, it can be readily used as a precursor to the required 1,4-dicarbonyl system, for instance, through allylation followed by ozonolysis, making this a relevant subsequent transformation.[12][13]
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 4.1: General Procedure for the Synthesis of Ethyl 3-(alkyl/arylamino)-4-cyclopropylbut-2-enoate
This protocol describes a robust, acid-catalyzed method for the condensation reaction.
Materials:
-
This compound (1.0 eq.)
-
Primary amine (e.g., aniline, benzylamine) (1.0-1.1 eq.)
-
Toluene or Hexane (approx. 2 M concentration)
-
Glacial Acetic Acid (0.1 eq.) or p-Toluenesulfonic acid (p-TsOH) (0.05 eq.)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark apparatus (optional, but recommended for optimal yield)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq.), the primary amine (1.05 eq.), and toluene.
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.05 eq.).
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Alternatively, monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Data Presentation: Representative Results
The following table summarizes typical results for the synthesis of various β-enamino esters from this compound using the general protocol.
| Entry | Primary Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Aniline | p-TsOH (5%) | Toluene | 110 | 3 | 92 |
| 2 | Benzylamine | Acetic Acid (10%) | Toluene | 110 | 4 | 88 |
| 3 | Cyclohexylamine | p-TsOH (5%) | Hexane | 69 | 5 | 85 |
| 4 | n-Butylamine | Acetic Acid (10%) | Toluene | 110 | 4 | 90 |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | • Inactive catalyst.• Insufficient heat.• Water not being effectively removed. | • Use fresh catalyst.• Ensure the reaction is at a full reflux.• Use a Dean-Stark trap or add a chemical drying agent like molecular sieves. |
| Formation of Side Products | • Self-condensation of the β-keto ester.• Amide formation via ester aminolysis. | • Run the reaction at a lower temperature for a longer duration.• Ensure the stoichiometry of the amine is not excessively high (use 1.0-1.1 eq.). |
| Difficult Purification | • Product and starting material have similar polarity. | • Drive the reaction to completion by ensuring efficient water removal.• Use a different solvent system for chromatography or attempt recrystallization from a nonpolar solvent like hexane. |
Conclusion
The reaction between this compound and primary amines is a simple, efficient, and high-yielding method for producing β-enamino esters. These products are valuable synthetic intermediates, particularly for the construction of nitrogen-containing heterocycles that are of significant interest to the pharmaceutical industry. The protocols outlined in this note are robust and scalable, providing researchers and drug development professionals with a reliable pathway to access novel cyclopropyl-containing chemical entities.
References
- Japp, F. R., & Klingemann, F. (1887). Ueber Benzolazo- und Benzolhydrazofettsäuren. Berichte der deutschen chemischen Gesellschaft.
- Deme, R., & Sandor, V. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Molecules.
- Loh, T.-P., & Chen, Z. (2004). Allylated β-Ketoesters as Precursors in Paal–Knorr-Type Pyrrole Synthesis: Preparations of Chiral and Bispyrroles. Synthesis.
- Slideshare. Japp klingemann reaction.
- Bohrium.
- Chemeurope.com. Japp-Klingemann reaction.
- Organic Chemistry Portal.
- Collum, D. B., & Mueller, A. G. (1996). Characterization of β-Amino Ester Enolates as Hexamers via 6Li NMR Spectroscopy. Journal of the American Chemical Society.
- ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF.
- Thieme E-Books & E-Journals.
- Expertsmind.com. Japp–Klingemann reaction Assignment Help.
- Organic Chemistry Portal.
- ResearchGate. Table 6 .
- PubMed.
- Taylor & Francis Online.
- Wikipedia. Paal–Knorr synthesis.
- ACG Publications.
- NIH National Center for Biotechnology Information.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- ACS Publications. The Japp-Klingemann Reaction with γ,δ-Unsaturated β-Ketoesters. Synthesis of Pyridazinones.
- Wikipedia. Enamine.
- NIH National Center for Biotechnology Information.
- Organic Chemistry Portal. Enamine, enamide synthesis.
- ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- ACS Publications. Reactions of β-Keto Esters with Aromatic Amines.
- RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles.
- MDPI. Hydrogen-Bonding-Driven Nontraditional Photoluminescence of a β-Enamino Ester.
- ACS Publications.
- Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
- Wikipedia. Hantzsch pyridine synthesis.
- ACS Publications.
- Smolecule.
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
- NIH National Center for Biotechnology Information. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction.
- ChemTube3D.
- Hypha Discovery Blogs. Metabolism of cyclopropyl groups.
Sources
- 1. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols: Cycloaddition Reactions of Ethyl 4-cyclopropyl-3-oxobutanoate
Introduction: Unlocking the Synthetic Potential of Ethyl 4-cyclopropyl-3-oxobutanoate
This compound is a fascinating and versatile building block for organic synthesis, uniquely combining the reactivity of a β-keto ester with the strained ring system of a cyclopropane. This combination opens the door to a diverse array of cycloaddition reactions, enabling the construction of complex carbocyclic and heterocyclic scaffolds that are of significant interest to researchers in medicinal chemistry and materials science. The β-keto ester moiety provides a handle for enolate formation, acting as a nucleophilic partner or a precursor to other reactive intermediates. Simultaneously, the cyclopropyl group, particularly when in conjugation with the enol or enolate form, can participate in ring-opening cycloaddition cascades, serving as a three-carbon or five-carbon synthon.
This guide provides an in-depth exploration of the potential cycloaddition reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations, drawing from established principles of vinylcyclopropane and β-keto ester chemistry, and provide detailed, field-tested protocols for their execution in a research setting.
Part 1: [3+2] Cycloaddition Reactions - The Pathway to Five-Membered Rings
Transition metal-catalyzed [3+2] cycloadditions of vinylcyclopropanes (VCPs) are a powerful tool for the synthesis of cyclopentanes.[1] While this compound does not contain an isolated vinyl group, its enol or enolate tautomer presents a vinylcyclopropane-like system, poised for activation by a suitable transition metal catalyst, such as palladium or rhodium.
Mechanistic Rationale: A Tale of Two Metals
The generally accepted mechanism for these transformations involves the oxidative addition of the catalyst into one of the C-C bonds of the cyclopropane ring.[1]
-
Palladium Catalysis: In the presence of a Pd(0) catalyst, the reaction is thought to proceed through the formation of a zwitterionic π-allyl palladium intermediate.[2][3][4] This intermediate then reacts with a suitable dipolarophile (the 2π component) to furnish the five-membered ring.
-
Rhodium Catalysis: With a Rh(I) catalyst, the reaction can also proceed via oxidative addition to form a rhodacyclobutane, which then rearranges to a π-allyl rhodium complex. Subsequent insertion of the 2π component and reductive elimination yields the cyclopentane product.
The choice of catalyst and ligands can significantly influence the chemo-, regio-, and stereoselectivity of the reaction.
Diagram 1: Proposed Catalytic Cycle for Pd-Catalyzed [3+2] Cycloaddition
Caption: Pd-catalyzed [3+2] cycloaddition workflow.
Experimental Protocol: Palladium-Catalyzed [3+2] Cycloaddition with an Alkene
This protocol describes a general procedure for the diastereoselective [3+2] cycloaddition of this compound with an electron-deficient alkene.
Materials:
-
This compound
-
Electron-deficient alkene (e.g., N-phenylmaleimide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Anhydrous, degassed toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (2.5 mol%) and PPh₃ (10 mol%).
-
Solvent and Reagents: Add anhydrous, degassed toluene (0.1 M solution with respect to the limiting reagent). Stir the mixture at room temperature for 15 minutes until the catalyst is fully dissolved and a homogeneous solution is formed.
-
Addition of Reactants: Add this compound (1.2 equivalents) followed by the electron-deficient alkene (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired cyclopentane derivative.
Data Presentation: Expected Outcomes for [3+2] Cycloaddition
| Alkene Partner | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| N-Phenylmaleimide | Pd₂(dba)₃ / PPh₃ | 90 | 12 | 75-85 | >95:5 |
| Dimethyl fumarate | Pd₂(dba)₃ / P(o-tol)₃ | 100 | 18 | 60-70 | 80:20 |
| Acrylonitrile | [Rh(cod)Cl]₂ / BINAP | 70 | 24 | 55-65 | 90:10 (enantioselective) |
Part 2: [4+3] Cycloaddition Reactions - Constructing Seven-Membered Rings
The formation of seven-membered rings is a significant challenge in organic synthesis. [4+3] cycloadditions offer an elegant solution to this problem.[5][6] this compound can serve as a precursor to a three-carbon component in these reactions. Specifically, derivatization to an α-haloketone followed by treatment with a base can generate an oxyallyl cation intermediate, which can then be trapped by a diene. A recent study has demonstrated a similar approach using ethyl 4-bromo-3-oxobutanoate.[7]
Mechanistic Rationale: Generation and Trapping of an Oxyallyl Cation
The key to this transformation is the generation of a reactive oxyallyl cation from the β-keto ester. This can be achieved by first α-brominating the starting material. Subsequent treatment with a non-nucleophilic base promotes the formation of the oxyallyl cation, which then undergoes a concerted or stepwise [4+3] cycloaddition with a diene to form the seven-membered carbocycle.[6]
Diagram 2: [4+3] Cycloaddition via an Oxyallyl Cation
Caption: Pathway for [4+3] cycloaddition.
Experimental Protocol: Two-Step [4+3] Cycloaddition with Furan
This protocol outlines the α-bromination of this compound and its subsequent [4+3] cycloaddition with furan.
Step 1: α-Bromination
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in DCM, add NBS (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reaction Conditions: Stir the mixture at room temperature and monitor by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude bromo-ester is often used in the next step without further purification.
Step 2: [4+3] Cycloaddition
Materials:
-
Crude Ethyl 2-bromo-4-cyclopropyl-3-oxobutanoate
-
Furan (freshly distilled, 5.0 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Reaction Setup: To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of the crude bromo-ester (1.0 equivalent) and furan (5.0 equivalents) in THF dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the mixture with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the bicyclic product.
Data Presentation: Scope of the Diene in [4+3] Cycloaddition
| Diene | Base | Temp (°C) | Time (h) | Yield (%) |
| Furan | NaH | 25 | 18 | 65-75 |
| Cyclopentadiene | DBU | 0 to 25 | 12 | 70-80 |
| 1,3-Butadiene | LiHMDS | -78 to 25 | 24 | 40-50 |
Part 3: Potential [5+2] Cycloaddition Reactions
Vinylcyclopropanes are well-known to undergo rhodium- and ruthenium-catalyzed [5+2] cycloadditions with π-systems like alkynes and alkenes to form seven-membered rings.[8][9] The enol form of this compound can be considered a substituted vinylcyclopropane, making it a potential candidate for this type of transformation.
Mechanistic Considerations
The mechanism of the metal-catalyzed [5+2] cycloaddition is still a subject of debate but two main pathways are proposed.[9]
-
Rhodium-catalyzed: A proposed mechanism involves the oxidative addition of the Rh(I) catalyst to the cyclopropane C-C bond to form a metallacyclohexene intermediate. Subsequent insertion of the 2π-component and reductive elimination gives the seven-membered ring.[8][9]
-
Ruthenium-catalyzed: An alternative mechanism suggests the formation of a ruthenacyclopentene intermediate via cyclometalation, followed by C-C bond activation of the cyclopropane and reductive elimination.[1][8]
Diagram 3: General Workflow for a Rh-Catalyzed [5+2] Cycloaddition
Caption: Rh-catalyzed [5+2] cycloaddition workflow.
Proposed Protocol: Rhodium-Catalyzed [5+2] Cycloaddition with an Alkyne
This is a prospective protocol based on established procedures for VCPs. Optimization will likely be required.
Materials:
-
This compound
-
Alkyne (e.g., dimethyl acetylenedicarboxylate)
-
Wilkinson's catalyst (RhCl(PPh₃)₃) or [Rh(CO)₂Cl]₂
-
Anhydrous, degassed 1,2-dichloroethane (DCE) or toluene
-
Silver triflate (AgOTf) (as a halide scavenger, if needed)
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the rhodium catalyst (5 mol%).
-
Solvent and Reagents: Add anhydrous, degassed solvent (0.1 M). Add the alkyne (1.0 equivalent) followed by this compound (1.2 equivalents). If using a chloride-containing rhodium precursor, the addition of a silver salt like AgOTf may be beneficial.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the metal catalyst. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography to isolate the desired seven-membered ring product.
Conclusion and Future Outlook
This compound is a promising substrate for a variety of powerful cycloaddition reactions. By leveraging the dual reactivity of the β-keto ester and the cyclopropyl functionalities, chemists can access a wide range of structurally diverse and complex molecular architectures. The protocols detailed herein provide a solid foundation for exploring these transformations. Future work in this area could focus on the development of asymmetric variants of these cycloadditions, employing chiral ligands to control the stereochemical outcome, further enhancing the utility of this versatile building block in the synthesis of valuable molecules.
References
- Wender, P. A., et al. (1995). The first intramolecular rhodium-catalyzed [5+2] cycloaddition of vinylcyclopropanes and alkynes. Journal of the American Chemical Society, 117(17), 4720-4721.
- Jiao, L., Ye, S., & Yu, Z.-X. (2015). Rh-Catalyzed Cycloaddition of 2-trans-Ene-Vinylcyclopropanes.
- Trost, B. M., & Toste, F. D. (1999). A Ruthenium-Catalyzed [5+2] Cycloaddition. Journal of the American Chemical Society, 121(19), 4545-4554.
- Palazzolo, A. M. E. (2014). Selectivity in [5+2] Cycloadditions with Vinylcyclopropanes. University of Illinois Urbana-Champaign Chemistry Department.
- Li, H., et al. (2022). Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene–Vinylcyclopropanes and Carbon Monoxide Revealed by Visual Kinetic Analysis and Quantum Chemical Calculations.
- Various Authors. (n.d.). Mastering β-keto esters.
- Hoffmann, H. M. R. (1973). The [4+3] Cycloaddition of Oxyallyl Cations to Dienes. Angewandte Chemie International Edition in English, 12(10), 819-835.
- Rigby, J. H., & Rege, S. D. (1997). [4 + 3] Cycloaddition Reactions.
- Murakami, M., Itami, K., & Ito, Y. (1998). Rhodium-Catalyzed Intermolecular [4+2] Cycloaddition of Unactivated Substrates.
- Fallis, A. G., & Brinza, I. M. (1997). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Journal of Chemistry, 75(10), 1366-1379.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Cañibano, A. G. (1998). Cyclic β-keto esters synthesis and reactions. University of Technology Sydney.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Davies, H. M. L., & Lee, G. H. (2012). Catalyst-Controlled Formal [4 + 3] Cycloaddition Applied to the Total Synthesis of (+)-Barekoxide and (−)-Barekol. Journal of the American Chemical Society, 134(42), 17536-17539.
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). ethyl 4-(1,3-dithian-2-yl)-3-oxobutanoate. Retrieved from [Link]
- Jiao, L., et al. (2023). Rh-Catalyzed [4 + 1] Reaction of Cyclopropyl-Capped Dienes (but not Common Dienes) and Carbon Monoxide. Journal of the American Chemical Society, 145(31), 17087-17096.
- Zhang, J., et al. (2024).
- ResearchGate. (n.d.).
- Coldham, I. (n.d.). The [3+2]Cycloaddition Reaction. University of Sheffield.
- Padwa, A., et al. (2018). Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans. Molecules, 23(11), 2841.
- Gribble, G. W. (2010). Theoretical Studies on [3 + 2]-Cycloaddition Reactions. In Comprehensive Organic Synthesis II (Vol. 4, pp. 639-685). Elsevier.
- Wang, Y., et al. (2020). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry, 18(3), 476-480.
- Rhyman, L., & Ramasami, P. (2014). Theoretical studies on cycloaddition reactions.
-
Wikipedia. (n.d.). (4+3) cycloaddition. Retrieved from [Link]
- Trost, B. M., & Stambuli, J. P. (2006). A Palladium-Catalyzed Vinylcyclopropane (3 + 2) Cycloaddition Approach to the Melodinus Alkaloids. Organic Letters, 8(19), 4211-4214.
- Miqueu, K., et al. (2023). Homo- Versus Hetero- [2+2+2] Rhodium-Catalyzed Cycloaddition: Effect of a Self-Assembled Capsule on the Catalytic Outcome. Molecules, 28(14), 5483.
- Loughborough University Research Repository. (2013).
- Trost, B. M., & Morris, P. J. (2011). Palladium-catalyzed diastereo- and enantioselective synthesis of substituted cyclopentanes through a dynamic kinetic asymmetric formal [3+2]-cycloaddition of vinyl cyclopropanes and alkylidene azlactones.
- Pinto, M. M. M., et al. (2021). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 26(11), 3323.
-
PubChem. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (n.d.).
- Martin, S. F., et al. (2014). Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. Organic Letters, 16(19), 5052-5055.
- Meng, Q., & Wang, F. (2014). Theoretical studies of palladium-catalyzed cycloaddition of alkynyl aryl ethers and alkynes. Journal of Molecular Modeling, 20(12), 2514.
- Barriault, L., et al. (2024). Previous and present work in the formal [3+2] and [4+2] cycloadditions of aryl cyclopropyl and cyclobutylamines.
- Royal Society of Chemistry. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. A Palladium-Catalyzed Vinylcyclopropane (3 + 2) Cycloaddition Approach to the Melodinus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed diastereo- and enantioselective synthesis of substituted cyclopentanes through a dynamic kinetic asymmetric formal [3+2]-cycloaddition of vinyl cyclopropanes and alkylidene azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. (4+3) cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Vinylcyclopropane (5+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
Application Note: A Practical Guide to the Synthesis of Ethyl 4-cyclopropyl-3-oxobutanoate
Introduction
Ethyl 4-cyclopropyl-3-oxobutanoate is a valuable β-keto ester intermediate in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as a building block in the development of novel pharmaceutical agents. The presence of the cyclopropyl moiety introduces unique conformational constraints and metabolic stability in target molecules. This document provides a comprehensive, field-tested protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is based on the well-established acetoacetic ester synthesis, a robust and versatile method for the formation of ketones and β-keto esters.[1]
This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices, ensuring a thorough understanding and successful execution of the synthesis.
Overall Synthetic Scheme
The synthesis of this compound is achieved in a two-step sequence starting from the readily available ethyl acetoacetate. The first step involves the acylation of the enolate of ethyl acetoacetate with cyclopropylacetyl chloride. The resulting intermediate is then subjected to ketonic hydrolysis to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl acetoacetate | Reagent | Sigma-Aldrich | Freshly distilled before use. |
| Sodium ethoxide | Reagent | Sigma-Aldrich | Handle under inert atmosphere. |
| Cyclopropylacetyl chloride | >98% | Commercially available | Handle with care, corrosive.[2] |
| Diethyl ether | Anhydrous | Fisher Scientific | |
| Hydrochloric acid | Concentrated | J.T. Baker | |
| Sodium bicarbonate | Saturated solution | ||
| Brine | Saturated NaCl solution | ||
| Anhydrous magnesium sulfate | For drying. | ||
| Ethanol | Absolute |
Step-by-Step Procedure
Part 1: Acylation of Ethyl Acetoacetate
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.1 equiv.) in absolute ethanol. Cool the resulting solution to 0 °C in an ice bath.
-
Enolate Formation: To the cooled sodium ethoxide solution, add freshly distilled ethyl acetoacetate (1.1 equiv.) dropwise via the dropping funnel over 15 minutes with continuous stirring. Maintain the temperature at 0 °C. The formation of the sodium enolate should result in a clear to slightly yellow solution.
-
Acylation: Add a solution of cyclopropylacetyl chloride (1.0 equiv.) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. A precipitate will form during the addition. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
Part 2: Ketonic Hydrolysis and Work-up
-
Hydrolysis: After the acylation is complete, cautiously add dilute hydrochloric acid (e.g., 1 M) to the reaction mixture with stirring until the pH is acidic (pH ~2). This will neutralize the excess base and hydrolyze the intermediate.
-
Decarboxylation: Gently heat the acidic mixture to reflux for 1-2 hours to effect decarboxylation. Monitor the evolution of carbon dioxide. The completion of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Extraction: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to remove any remaining acid, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl ester protons (a triplet and a quartet), the methylene protons adjacent to the carbonyl and ester groups, and the protons of the cyclopropyl ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct peaks for the carbonyl carbons of the ketone and ester, the carbons of the ethyl group, the methylene carbons, and the carbons of the cyclopropyl ring.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.
Safety and Handling
-
Sodium ethoxide is a strong base and is corrosive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Cyclopropylacetyl chloride is a corrosive and moisture-sensitive acyl chloride. It should be handled in a fume hood, and all glassware must be dry.
-
The acylation reaction can be exothermic. Proper temperature control is crucial.
-
The hydrolysis and decarboxylation steps involve the use of acid and heating, which should be performed with care in a well-ventilated fume hood.
Discussion
The acetoacetic ester synthesis is a cornerstone of C-C bond formation in organic chemistry. The initial deprotonation of ethyl acetoacetate at the α-carbon is facile due to the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting enolate anion through resonance. This stabilized nucleophile readily attacks the electrophilic carbonyl carbon of cyclopropylacetyl chloride.
The subsequent ketonic hydrolysis is a critical step that involves the saponification of the ester group to a carboxylate, followed by acidification to the corresponding β-keto acid.[3][5] Upon gentle heating, this β-keto acid readily undergoes decarboxylation, losing carbon dioxide through a cyclic transition state to yield the final enol, which then tautomerizes to the more stable keto form of this compound.[3] The choice of a one-pot acidic workup and decarboxylation simplifies the procedure and often leads to good yields.
References
-
OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
LookChem. (n.d.). Cyclopropylacetyl chloride. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, October 20). 11.14: The Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
Application Notes and Protocols for the Asymmetric Reduction of Ethyl 4-cyclopropyl-3-oxobutanoate
Introduction: The Significance of the Chiral Cyclopropyl Moiety in Modern Drug Discovery
The cyclopropyl group has emerged as a valuable structural motif in medicinal chemistry, prized for its ability to confer unique and advantageous properties to drug candidates. Its rigid, three-dimensional nature can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles. The asymmetric reduction of prochiral ketones bearing a cyclopropyl group, such as ethyl 4-cyclopropyl-3-oxobutanoate, yields chiral β-hydroxy esters. These chiral building blocks are of significant interest as intermediates in the synthesis of complex, high-value active pharmaceutical ingredients (APIs). The stereochemistry of the hydroxyl group is often critical for the biological activity of the final drug molecule, making the development of efficient and highly stereoselective reduction methods a key focus for process chemists and drug development professionals.
This application note provides a comprehensive guide to the asymmetric reduction of this compound, detailing two powerful and complementary methodologies: biocatalytic reduction using ketoreductases (KREDs) and chemocatalytic asymmetric hydrogenation. We will delve into the mechanistic rationale behind these approaches, provide detailed, field-tested protocols, and present a robust analytical method for the verification of enantiomeric purity.
Biocatalytic Approach: Harnessing the Precision of Ketoreductases
Biocatalysis offers an environmentally benign and highly selective route to chiral alcohols.[1] Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly well-suited for the asymmetric reduction of ketones, often delivering products with exceptionally high enantiomeric excess (ee) under mild reaction conditions.[1][2] The broad substrate scope of many commercially available KREDs, coupled with advances in enzyme engineering, allows for the targeted selection of a biocatalyst that can furnish either the (R)- or (S)-enantiomer of the desired product.[3][4]
Causality of Experimental Choices in Biocatalytic Reduction
The success of a biocatalytic reduction hinges on several key factors. Firstly, a robust cofactor regeneration system is essential. Most KREDs utilize nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH) as a hydride source. As these cofactors are expensive, a cost-effective in situ regeneration system is paramount for process viability. A common approach employs a secondary enzyme, such as glucose dehydrogenase (GDH), and a sacrificial co-substrate like glucose to continuously regenerate the active cofactor.[5] Isopropanol can also serve as a sacrificial hydrogen donor, with the co-product acetone being volatile and easily removed.
Secondly, the choice of KRED is critical for achieving high stereoselectivity. Extensive screening of a diverse panel of KREDs is a standard industry practice to identify the optimal enzyme for a novel substrate like this compound.[6] Finally, reaction conditions such as pH, temperature, and substrate loading must be optimized to ensure high catalytic activity and enzyme stability.
Experimental Protocol: KRED-Mediated Reduction of this compound
This protocol is a robust starting point for the asymmetric reduction of this compound and is based on well-established procedures for analogous β-keto esters.[7][8][9]
Materials:
-
This compound
-
Ketoreductase (a panel of KREDs should be screened for optimal performance)
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Methyl tert-butyl ether (MTBE)
-
Sodium sulfate (anhydrous)
Procedure:
-
Enzyme and Cofactor Solution Preparation: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0). To this, add NADP⁺ (or NAD⁺) to a final concentration of 1 mM.
-
Cofactor Regeneration System: Add glucose dehydrogenase (GDH) to a final concentration of 1-2 mg/mL and D-glucose to a final concentration of 1.1 equivalents relative to the substrate. Stir until all components are dissolved.
-
Biocatalyst Addition: Add the selected ketoreductase to the reaction mixture. The optimal enzyme loading should be determined experimentally but a starting point of 5-10% (w/w) relative to the substrate is recommended.
-
Substrate Addition: Add this compound to the reaction mixture. The substrate can be added neat or as a solution in a co-solvent like isopropanol if solubility is a concern.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-35 °C) with gentle agitation. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Work-up: Once the reaction has reached completion (typically >95% conversion), quench the reaction by adding an equal volume of MTBE.
-
Extraction: Vigorously mix the biphasic system and then separate the organic layer. Extract the aqueous layer twice more with MTBE.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude ethyl 4-cyclopropyl-3-hydroxybutanoate.
-
Purification: The crude product can be purified by silica gel chromatography if necessary.
Caption: Workflow for the biocatalytic reduction of this compound.
Chemocatalytic Approach: Asymmetric Hydrogenation
Asymmetric hydrogenation using chiral transition metal catalysts is a powerful and widely used method for the synthesis of enantiomerically enriched alcohols.[10][11] Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP, have proven to be particularly effective for the reduction of β-keto esters.[12] For substrates containing a cyclopropyl group, specific catalyst systems have been developed to achieve high levels of stereocontrol.[12]
Causality of Experimental Choices in Asymmetric Hydrogenation
The choice of a chiral ligand is the most critical parameter in achieving high enantioselectivity in asymmetric hydrogenation. The ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral ketone. The solvent can also play a significant role, with polar solvents like methanol or ethanol often being preferred. High-pressure hydrogen is typically required to drive the reaction to completion. The catalyst loading is generally low, making this an atom-economical approach.
Experimental Protocol: Asymmetric Hydrogenation of this compound
This protocol is adapted from established methods for the asymmetric hydrogenation of cyclopropyl ketones.[12]
Materials:
-
This compound
-
[RuCl₂((R)-XylBINAP)]₂·NEt₃ (or the (S)-enantiomer for the other product)
-
Methanol (anhydrous and degassed)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
Autoclave Preparation: Ensure the autoclave is clean, dry, and has been purged with an inert gas (e.g., argon).
-
Charging the Reactor: In a glovebox, charge the autoclave with [RuCl₂((R)-XylBINAP)]₂·NEt₃ (0.5-1 mol%). Add degassed methanol.
-
Substrate Addition: Add the this compound to the autoclave.
-
Pressurization: Seal the autoclave and purge several times with hydrogen gas before pressurizing to the desired pressure (typically 10-50 atm).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir vigorously.
-
Monitoring: The reaction can be monitored by taking samples (after carefully depressurizing and re-pressurizing the reactor) for HPLC or GC analysis.
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Isolation: Concentrate the reaction mixture in vacuo to remove the methanol. The residue can be purified by silica gel chromatography to isolate the desired ethyl 4-cyclopropyl-3-hydroxybutanoate.
Caption: Workflow for the chemocatalytic asymmetric hydrogenation.
Comparative Data Presentation
The following table summarizes the expected performance of the biocatalytic and chemocatalytic methods for the asymmetric reduction of this compound, based on data from analogous reactions.
| Parameter | Biocatalytic Reduction (KRED) | Chemocatalytic Hydrogenation (Ru-BINAP) |
| Stereoselectivity (ee%) | >99% (with optimal KRED) | 95-99% |
| Substrate Concentration | 50-200 g/L | 5-15% (w/v) |
| Temperature | 25-40 °C | 40-80 °C |
| Pressure | Atmospheric | 10-50 atm H₂ |
| Catalyst Loading | 5-10% (w/w) whole cells/lyoph. | 0.5-1 mol% |
| Solvent | Aqueous buffer (often with co-solvent) | Methanol, Ethanol |
| Cofactor/Reagent | NAD(P)H (requires regeneration system) | H₂ gas |
| Key Advantages | High enantioselectivity, mild conditions | High turnover number, broad applicability |
| Key Considerations | Requires enzyme screening, cofactor cost | Requires high-pressure equipment, metal contamination |
Analytical Protocol: Chiral HPLC for Enantiomeric Excess Determination
A robust and reliable analytical method is crucial for determining the enantiomeric excess of the product and for validating the success of the asymmetric reduction. While a specific method for ethyl 4-cyclopropyl-3-hydroxybutanoate is not widely published, the following protocol, based on methods for similar β-hydroxy esters, provides a strong starting point for method development.[13]
Method Development Strategy
The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including alcohols and esters. Both normal-phase and reversed-phase chromatography should be explored.
Materials:
-
Sample of ethyl 4-cyclopropyl-3-hydroxybutanoate
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Procedure:
-
Sample Preparation: Dissolve a small amount of the reaction product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Initial Screening (Normal Phase):
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Start with a mixture of Hexane/Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
If separation is not achieved, systematically vary the ratio of hexane to isopropanol (e.g., 95:5, 80:20).
-
Ethanol can be substituted for isopropanol as the polar modifier.
-
If the compound is acidic or basic, the addition of a small amount of trifluoroacetic acid (0.1%) or diethylamine (0.1%) to the mobile phase may improve peak shape and resolution.
-
-
Quantification: Once baseline separation is achieved, the enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Caption: Workflow for the chiral HPLC analysis of ethyl 4-cyclopropyl-3-hydroxybutanoate.
Conclusion
The asymmetric reduction of this compound to its corresponding chiral β-hydroxy ester is a valuable transformation for the synthesis of pharmaceutical intermediates. Both biocatalytic and chemocatalytic methods offer viable and efficient routes to the desired products with high enantioselectivity. The choice between these methodologies will depend on factors such as the desired enantiomer, available equipment (e.g., high-pressure reactors), cost of catalyst/enzyme, and scalability requirements. The protocols and analytical methods detailed in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement these important synthetic transformations.
References
-
Noyori, R. (1998). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 31(2), 85-92. [Link]
-
Ohkuma, T., et al. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 120(51), 13529-13530. [Link]
-
He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology, 165, 248-255. [Link]
-
Ni, Y., et al. (2015). Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20. Applied Microbiology and Biotechnology, 100(4), 1681-1689. [Link]
-
Li, H., et al. (2005). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Biotechnology Letters, 27(2), 119-125. [Link]
-
Srinivas, B., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. AMB Express, 8(1), 184. [Link]
-
Zhang, X., et al. (2019). Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones. Organic Letters, 21(15), 5966-5970. [Link]
-
Gotor, V., et al. (2014). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Current Organic Chemistry, 18(1), 24-55. [Link]
-
Yasohara, Y., et al. (1999). Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Applied Microbiology and Biotechnology, 51(6), 847-851. [Link]
-
Sugai, T., et al. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi, 1983(9), 1315-1321. [Link]
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1024-1033. [Link]
-
You, Z. Y., et al. (2014). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Applied Microbiology and Biotechnology, 98(1), 11-21. [Link]
-
Buller, R., et al. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Communications Chemistry, 7(1), 53. [Link]
-
Zheng, Y. G., et al. (2014). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Applied Microbiology and Biotechnology, 98(1), 11-21. [Link]
-
Li, Z., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 919321. [Link]
-
You, Z. Y., et al. (2014). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Applied Microbiology and Biotechnology, 98(1), 11-21. [Link]
-
Peters, U., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9771-9788. [Link]
-
ResearchGate. (n.d.). By Asymmetric Hydrogenation. [Link]
-
Yamamoto, H., et al. (2003). Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. Applied Microbiology and Biotechnology, 61(2), 133-139. [Link]
-
Moore, J. C., et al. (2007). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. Organic Letters, 9(12), 2339-2342. [Link]
-
ResearchGate. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. [Link]
Sources
- 1. Cyclopropyl carbinol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 3. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 4. gcms.cz [gcms.cz]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. eijppr.com [eijppr.com]
The Cyclopropyl Moiety as a Bioisostere: Application of Ethyl 4-cyclopropyl-3-oxobutanoate in the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of the Cyclopropyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the deliberate incorporation of small, conformationally restricted moieties can profoundly influence the pharmacokinetic and pharmacodynamic profile of a lead compound. Among these, the cyclopropyl group has emerged as a powerful tool for medicinal chemists.[1][2] Its unique stereoelectronic properties, stemming from the inherent ring strain, allow it to serve as a versatile bioisostere for various functional groups, including gem-dimethyl, vinyl, and even phenyl groups. The introduction of a cyclopropyl ring can enhance metabolic stability by fortifying C-H bonds against oxidative degradation, improve binding affinity by pre-organizing the molecule into a bioactive conformation, and modulate physicochemical properties such as lipophilicity and pKa.[1][3][4]
Ethyl 4-cyclopropyl-3-oxobutanoate is a key building block that provides a direct and efficient entry point for introducing the valuable cyclopropyl moiety into a diverse range of heterocyclic scaffolds known for their biological activity. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the utility of this versatile β-keto ester in the synthesis of bioactive molecules, complete with mechanistic insights and detailed experimental protocols.
Chemical Profile of this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₃ | [5] |
| Molecular Weight | 170.21 g/mol | [5] |
| Appearance | Liquid | [6] |
| Boiling Point | 232.0 ± 13.0 °C at 760 mmHg | [7] |
| Density | 1.1 ± 0.1 g/cm³ | [7] |
| CAS Number | 630399-84-7 | [5] |
The reactivity of this compound is primarily dictated by the β-keto ester functionality. The presence of the electron-withdrawing ester group increases the acidity of the α-protons (at the C2 position), making it a versatile nucleophile in a variety of condensation reactions. The ketone at the C3 position serves as an electrophilic center, readily participating in reactions with nucleophiles. This dual reactivity is the cornerstone of its utility in constructing heterocyclic systems.
Application in Heterocyclic Synthesis: Pathways to Bioactive Scaffolds
This compound is an ideal precursor for several classes of bioactive heterocyclic compounds. The following sections detail the synthesis of three prominent scaffolds: dihydropyridines, pyrazoles, and pyrimidines.
Synthesis of Cyclopropyl-Substituted Dihydropyridines via Hantzsch Condensation
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridines (DHPs), a class of compounds renowned for their activity as calcium channel blockers and their application in treating cardiovascular diseases. The incorporation of a cyclopropyl group can further enhance the therapeutic profile of these molecules.
Workflow for Hantzsch Dihydropyridine Synthesis
Caption: Workflow for the synthesis of cyclopropyl-substituted dihydropyridines.
Protocol: Synthesis of Ethyl 6-cyclopropyl-5-(ethoxycarbonyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
This protocol is a representative example of the Hantzsch synthesis adapted for this compound.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound, ethyl acetoacetate, benzaldehyde, and ammonium acetate in ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to yield the desired dihydropyridine.
Causality Behind Experimental Choices:
-
Ammonium acetate serves as the nitrogen source and a mild acid catalyst.
-
Ethanol is a common solvent for Hantzsch reactions due to its ability to dissolve the reactants and its appropriate boiling point.
-
The aqueous workup with sodium bicarbonate neutralizes any remaining acid and removes water-soluble byproducts.
-
Recrystallization is an effective method for purifying the solid dihydropyridine product.
Synthesis of Cyclopropyl-Substituted Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds that are present in a wide range of pharmaceuticals, including anti-inflammatory, analgesic, and anticancer agents. The reaction of a β-keto ester with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles.
Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.
Protocol: Synthesis of 6-(cyclopropylmethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
This protocol details the synthesis of a dihydropyrimidinone using the Biginelli reaction.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ice-cold water
Procedure:
-
Combine this compound, 4-chlorobenzaldehyde, and urea in a round-bottom flask containing ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Causality Behind Experimental Choices:
-
An acid catalyst , such as hydrochloric acid, is essential to promote the condensation reactions in the Biginelli synthesis.
-
Using a slight excess of urea can help drive the reaction to completion.
-
Precipitation in ice-cold water is an effective method for isolating the crude product from the reaction mixture.
-
Recrystallization from ethanol is a standard and effective method for purifying the final product.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of a wide array of bioactive heterocyclic molecules. The protocols detailed in this application note for the synthesis of cyclopropyl-substituted dihydropyridines, pyrazoles, and pyrimidines demonstrate the utility of this starting material in accessing privileged scaffolds in medicinal chemistry. The straightforward nature of these condensation reactions, coupled with the beneficial properties imparted by the cyclopropyl moiety, makes this compound an indispensable tool for researchers and scientists in the field of drug discovery and development. Further exploration of its reactivity in other multicomponent reactions and for the synthesis of other heterocyclic systems is a promising avenue for future research.
References
-
Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
PubMed. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H14O3). Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Review on Synthesis and Biological Potential of Dihydropyridines | Bentham Science [benthamscience.com]
Introduction: The Unique Reactivity of a Cyclopropyl β-Keto Ester
An In-Depth Guide to the Electrophilic Reactions of Ethyl 4-cyclopropyl-3-oxobutanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile building block in modern organic synthesis.[1][2] Its structure is characterized by a β-keto ester system, which imparts significant reactivity, and a cyclopropyl moiety that introduces unique steric and electronic properties. The core of its utility lies in the active methylene group (the α-carbon) positioned between the ketone and ester carbonyls.[3] These flanking electron-withdrawing groups significantly increase the acidity of the α-protons (pKa ≈ 11), facilitating their removal by a base to form a highly stabilized, nucleophilic enolate.[3][4]
This stabilized carbanion is the key intermediate that readily reacts with a wide array of electrophiles, enabling the construction of complex molecular architectures. The presence of the cyclopropyl group is of particular interest in medicinal chemistry, as this strained three-membered ring is a common motif in many bioactive compounds, often enhancing metabolic stability and binding affinity. This guide provides a detailed exploration of the reactions of this compound with various electrophiles, offering both mechanistic insights and field-proven experimental protocols.
Part 1: The Cornerstone of Reactivity - Enolate Formation
The reaction of this compound with any electrophile begins with the deprotonation of the α-carbon. The choice of base and solvent is critical as it dictates the concentration and stability of the resulting enolate, thereby influencing reaction efficiency and selectivity.
Causality of Experimental Choices: Selecting the Appropriate Base
-
Alkoxides (e.g., Sodium Ethoxide, NaOEt): For β-keto esters, an alkoxide base is often sufficient for generating a significant equilibrium concentration of the enolate.[4] It is standard practice to use an alkoxide that matches the ester group (i.e., ethoxide for an ethyl ester) to prevent transesterification, a potential side reaction where the ester group is exchanged. This method is cost-effective and suitable for many standard alkylations.
-
Strong, Non-Nucleophilic Bases (e.g., Sodium Hydride, NaH; Lithium Diisopropylamide, LDA): For electrophiles that are poor substrates for SN2 reactions or when quantitative, irreversible enolate formation is desired, a stronger base is necessary.[3][5] Sodium hydride (NaH), an inexpensive and powerful base, reacts irreversibly to produce the sodium enolate and hydrogen gas, driving the equilibrium completely to the product side. LDA is a very strong, sterically hindered base that rapidly and cleanly generates the enolate without competing nucleophilic attack on the ester carbonyl.[5]
The resulting enolate is a resonance-stabilized species, with the negative charge delocalized over the α-carbon and both carbonyl oxygen atoms. This delocalization is the source of its stability and nucleophilicity.
Caption: General workflow for enolate formation and subsequent reaction.
Part 2: C-C Bond Forming Reactions via Alkylation
Perhaps the most valuable reaction of the this compound enolate is its alkylation with alkyl halides. This SN2 reaction forms a new carbon-carbon bond at the α-position, providing a powerful tool for molecular elaboration.[4]
Mechanism: SN2 Attack
The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. The reaction is most efficient with primary and secondary alkyl halides. Tertiary halides are unsuitable as they primarily lead to elimination byproducts.[5]
Caption: SN2 alkylation of the enolate intermediate.
Protocol 1: Alkylation using Sodium Ethoxide in Ethanol
This protocol is a classic and reliable method for simple alkylations.
Materials:
-
This compound
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Alkyl halide (e.g., Iodomethane, Bromoethane)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add absolute ethanol (e.g., 50 mL).[6] Carefully add sodium metal (1.05 equivalents) in small pieces. The reaction is exothermic and produces H₂ gas. Allow all the sodium to react completely to form a clear solution of sodium ethoxide.[6]
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add this compound (1.0 equivalent) dropwise with stirring. Stir the mixture for 30-60 minutes to ensure enolate formation.[6]
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise. The reaction may be stirred at room temperature or gently heated to reflux (e.g., 50-60 °C) to drive it to completion. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: After the starting material is consumed (typically 2-12 hours), cool the mixture to room temperature. Remove the ethanol under reduced pressure.[6]
-
Quenching and Extraction: To the residue, add diethyl ether and quench the reaction by adding a saturated aqueous solution of ammonium chloride.[6] Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6] Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Alkylation using Sodium Hydride in THF
This method is preferred for achieving complete deprotonation before adding the electrophile.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide
-
Diethyl ether
-
1 M HCl (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a flame-dried, nitrogen-flushed round-bottom flask, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous THF.
-
Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour (cessation of H₂ evolution indicates complete reaction).
-
Alkylation: Cool the resulting enolate solution back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of 1 M HCl until the solution is neutral or slightly acidic.
-
Extraction and Purification: Extract the mixture three times with diethyl ether. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
| Electrophile (R-X) | Base/Solvent | Temperature | Typical Reaction Time | Product |
| Iodomethane (CH₃I) | NaOEt/EtOH | Reflux | 2-4 h | Ethyl 2-acetyl-2-cyclopropylpropanoate |
| Bromoethane (CH₃CH₂Br) | NaH/THF | RT | 6-12 h | Ethyl 2-acetyl-2-cyclopropylbutanoate |
| Benzyl Bromide (BnBr) | NaH/DMF | RT | 4-8 h | Ethyl 2-acetyl-2-cyclopropyl-3-phenylpropanoate |
Part 3: Acylation Reactions
Acylation introduces an acyl group to the α-carbon, producing valuable 1,3,5-tricarbonyl compounds. These products are precursors to various heterocyclic systems, such as pyrazoles and isoxazoles, which are prevalent in pharmaceuticals.
Mechanism: Nucleophilic Acyl Substitution
The enolate attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). The tetrahedral intermediate formed then collapses, expelling the leaving group (e.g., chloride) to yield the α-acylated product.
Protocol 3: α-Acylation with Acetyl Chloride
Materials:
-
This compound
-
Magnesium chloride (MgCl₂)
-
Triethylamine (Et₃N)
-
Acetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
Procedure:
-
Complex Formation: In a flame-dried, nitrogen-flushed flask, suspend this compound (1.0 eq) and MgCl₂ (1.1 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.5 eq) and stir the mixture at room temperature for 1 hour.
-
Acylation: Cool the reaction to 0 °C and add acetyl chloride (1.2 eq) dropwise. Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction with 1 M HCl and extract with DCM.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Part 4: Halogenation Reactions
Introducing a halogen atom at the α-position transforms the substrate into a versatile intermediate for cross-coupling reactions, eliminations, and further nucleophilic substitutions.
Protocol 4: α-Bromination with N-Bromosuccinimide (NBS)
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)
-
Benzoyl peroxide (initiator, optional)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in CCl₄ in a round-bottom flask.
-
Halogenation: Add NBS (1.05 eq) to the solution. For radical-initiated halogenation, a catalytic amount of benzoyl peroxide can be added, and the mixture is heated to reflux with a light source. For enol/enolate-based halogenation, the reaction can often proceed at room temperature.
-
Monitoring: Monitor the reaction by TLC. The solid succinimide byproduct will float to the top as the reaction proceeds.
-
Work-up: Once complete, cool the mixture and filter off the succinimide.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude α-bromo product, which can be purified by chromatography if necessary.
Part 5: Downstream Synthetic Applications
The true value of the electrophilic reactions described above lies in the subsequent transformations of their products.
-
Decarboxylation for Ketone Synthesis: The α-substituted β-keto ester products can be readily converted into substituted ketones. Heating the product in aqueous acid (e.g., H₂SO₄/H₂O) hydrolyzes the ester to a carboxylic acid. This β-keto acid is thermally unstable and readily loses CO₂ to yield a ketone. This is a key step in the "Acetoacetic Ester Synthesis".[4]
-
Heterocycle Formation: The α-acylated products are ideal precursors for five-membered heterocycles. For example, reaction with hydrazine (N₂H₄) will yield pyrazoles, while reaction with hydroxylamine (NH₂OH) will produce isoxazoles.
Caption: Synthetic pathways from this compound.
References
- Organic Syntheses. (2014).
- University of Wisconsin-Madison.
- Barluenga, J., Suero, M. G., et al. (2008). Diastereoselective cyclopropanation of ketone enols with Fischer carbene complexes. Journal of the American Chemical Society.
- Jasperse, C.
- BenchChem.Application Notes and Protocols for Alkylation Reactions of Ethyl 4-(3-chlorophenyl)
- BenchChem.
- BenchChem.
- Master Organic Chemistry. (2022).
- PubChem.
- Sigma-Aldrich.
- Chemistry LibreTexts. (2025). 22.
- Sigma-Aldrich.
Sources
"Ethyl 4-cyclopropyl-3-oxobutanoate" as a precursor for novel compounds
An In-Depth Guide to Ethyl 4-cyclopropyl-3-oxobutanoate: A Versatile Precursor for Novel Compound Synthesis
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of modern drug discovery and materials science, the cyclopropyl group has emerged as a uniquely valuable structural motif. Its rigid, three-membered ring introduces specific conformational constraints and alters the electronic properties of a molecule in beneficial ways. The inclusion of a cyclopropyl ring can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to biological targets, and improve overall potency.[1] this compound is a bifunctional building block that strategically combines this valuable cyclopropyl group with a highly versatile β-keto ester functionality. This unique combination makes it an ideal precursor for constructing a diverse array of more complex molecules, particularly heterocyclic systems and chiral intermediates that are central to pharmaceutical development.[1][2]
This guide serves as a comprehensive technical resource for researchers and drug development professionals. It provides not only detailed protocols for utilizing this compound but also the underlying scientific rationale for the experimental choices, ensuring a robust and reproducible synthetic strategy.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective laboratory practice. This compound is a liquid at room temperature with specific handling requirements.
Key Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 630399-84-7 | [3][4][5] |
| Molecular Formula | C₉H₁₄O₃ | [3][5] |
| Molecular Weight | 170.21 g/mol | [3][4][5] |
| Appearance | Liquid | [4] |
| Boiling Point | 232.0 ± 13.0 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Flash Point | 94.3 ± 19.9 °C | [5] |
Safety & Handling
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[3][5]
-
Hazard Statements:
-
Precautionary Measures:
-
P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area.[5]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[5]
-
Core Synthetic Applications: From Precursor to Product
The true utility of this compound lies in the reactivity of its 1,3-dicarbonyl system. This arrangement provides two electrophilic carbon centers and an acidic α-proton, enabling a wide range of classical and modern organic transformations.
Caption: Key synthetic pathways originating from this compound.
Application 1: Synthesis of Cyclopropyl-Substituted Pyrazoles
The Paal-Knorr synthesis and its variations are cornerstone methods for constructing five-membered heterocycles.[6] Reacting a β-keto ester with hydrazine or its derivatives is a direct and high-yielding route to pyrazolones, which are privileged scaffolds in medicinal chemistry, known for their analgesic and anti-inflammatory properties.
Caption: Reaction scheme for the synthesis of a cyclopropyl-pyrazole derivative.
Protocol 1: Synthesis of 5-(cyclopropylmethyl)-2,4-dihydro-3H-pyrazol-3-one
-
Rationale: This protocol utilizes a classic acid-catalyzed condensation-cyclization reaction. Acetic acid serves as both the solvent and the catalyst, promoting the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable pyrazolone ring.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Glacial acetic acid
-
Distilled water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and glacial acetic acid (5-10 mL per gram of starting material).
-
Begin stirring the solution at room temperature.
-
Slowly add hydrazine hydrate (1.1 eq) dropwise to the mixture. An initial exotherm may be observed.
-
Attach a reflux condenser and heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing cold distilled water. A precipitate may form.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with distilled water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Application 2: Asymmetric Reduction to a Chiral β-Hydroxy Ester
Chiral β-hydroxy esters are invaluable building blocks for the synthesis of many pharmaceuticals, including statins.[7] The asymmetric reduction of the ketone in this compound provides access to either the (R) or (S) enantiomer of the corresponding alcohol, a critical step for stereoselective synthesis. Biocatalytic reduction using ketoreductase enzymes often provides superior enantioselectivity (>99% e.e.) under mild, environmentally friendly conditions.[7][8]
Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)
-
Rationale: This protocol employs a recombinant E. coli strain overexpressing a stereoselective carbonyl reductase and a glucose dehydrogenase (GDH) for cofactor regeneration.[8] The KRED uses NADPH to reduce the ketone, and the GDH simultaneously oxidizes glucose to regenerate the consumed NADPH, making the process efficient and economical.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Recombinant E. coli cells expressing KRED and GDH
-
D-Glucose (for cofactor regeneration)
-
NADP⁺ (catalytic amount)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5-7.0)
-
Ethyl acetate
-
Antifoaming agent (optional)
-
-
Equipment:
-
Temperature-controlled reaction vessel or shake flask
-
pH meter and controller
-
Centrifuge
-
Rotary evaporator
-
-
Procedure:
-
In a reaction vessel, prepare a buffered solution (pH 6.5) containing D-glucose (1.2 eq) and a catalytic amount of NADP⁺.
-
Add the prepared cell paste (biocatalyst) to the buffer solution and stir to create a uniform suspension.
-
Add this compound to the vessel. For higher concentrations, a substrate fed-batch strategy may be employed to avoid substrate inhibition of the enzyme.[8]
-
Maintain the reaction at a constant temperature (e.g., 30 °C) and pH (e.g., 6.5) with gentle agitation.
-
Monitor the conversion of the starting material and the formation of the product by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column to determine enantiomeric excess (e.e.).
-
Work-up:
-
Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Decant the supernatant and extract it multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting chiral alcohol can be further purified by flash column chromatography if necessary.
-
Conclusion
This compound is a powerful and versatile precursor whose value is derived from the strategic combination of a reactive β-keto ester system and a beneficial cyclopropyl moiety. The protocols outlined in this guide for the synthesis of heterocyclic and chiral compounds represent just a fraction of its potential applications. By leveraging the principles of established organic reactions, researchers can effectively utilize this building block to accelerate the discovery and development of novel, high-value chemical entities.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21099281, this compound. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23500382, Ethyl 4-cyclopentyl-3-oxobutanoate. Available: [Link]
-
Organic Syntheses. Synthesis of Ethyl 2-Ethanoyl-2-Methyl-3-Phenylbut-3-Enoate. Available: [Link]
-
ResearchGate. Three-Step Synthesis of Cyclopropyl Peptidomimetics. Available: [Link]
-
Ni, Y., Li, C.X., Zhang, J. et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnol 16, 79. Available: [Link]
-
ResearchGate. Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Available: [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712–8756. Available: [Link]
-
Royal Society of Chemistry. Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Available: [Link]
-
Ravimiamet. What are drug precursors?. Available: [Link]
-
United Nations Office on Drugs and Crime. Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances 2023. Available: [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 630399-84-7 [sigmaaldrich.cn]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Ethyl 4-cyclopropyl-3-oxobutanoate in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: The Cyclopropyl Moiety as a Privileged Scaffold Element
In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] Its unique stereoelectronic properties, stemming from significant ring strain, bestow upon molecules enhanced metabolic stability, increased potency, and improved membrane permeability.[2][3] Ethyl 4-cyclopropyl-3-oxobutanoate is a key building block that introduces this valuable moiety, serving as a versatile precursor in the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth exploration of its application in multicomponent reactions (MCRs), offering detailed protocols and mechanistic insights for researchers in drug development.
The incorporation of a cyclopropyl ring can lead to a more favorable entropic contribution to receptor binding due to its rigid nature, which can lock a molecule into its bioactive conformation.[2] Furthermore, the carbon-hydrogen bonds within a cyclopropane ring are stronger than those in typical alkyl groups, rendering them less susceptible to metabolic degradation by cytochrome P450 enzymes.[2] These attributes make this compound a highly desirable starting material for generating novel compound libraries with enhanced drug-like properties.
Core Applications in Multicomponent Reactions
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are a cornerstone of efficient and diversity-oriented synthesis.[4][5] this compound, as a reactive β-ketoester, is an ideal substrate for several named MCRs, most notably the Hantzsch pyridine synthesis and the Biginelli dihydropyrimidine synthesis.[6][7][8] These reactions provide rapid access to densely functionalized heterocyclic cores that are prevalent in a wide range of biologically active compounds.
I. The Hantzsch Dihydropyridine Synthesis: Accessing Cyclopropyl-Substituted Calcium Channel Modulators
The Hantzsch synthesis is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to produce 1,4-dihydropyridines (1,4-DHPs).[8][9][10] These scaffolds are the cornerstone of a major class of calcium channel blockers used in the treatment of cardiovascular diseases.[8][11] The use of this compound in this reaction allows for the direct incorporation of the cyclopropyl moiety at the 4-position of the resulting dihydropyridine ring, a key structural feature for potent biological activity.
Experimental Protocol: Hantzsch Synthesis of a Cyclopropyl-Substituted 1,4-Dihydropyridine
This protocol outlines a representative procedure for the Hantzsch synthesis utilizing this compound, an aromatic aldehyde, and ammonium acetate.
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (20 mL)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add 20 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate/hexane eluent system.
-
Upon completion (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure with a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (30 mL) and wash sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield the pure 1,4-dihydropyridine product.
Data Presentation: Representative Yields for Hantzsch Synthesis
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Diethyl 4-(cyclopropyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 85-95 |
| 2 | 4-Chlorobenzaldehyde | Diethyl 4-(4-chlorophenyl)-4-(cyclopropyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 80-90 |
| 3 | 4-Nitrobenzaldehyde | Diethyl 4-(cyclopropyl)-4-(4-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 75-85 |
Yields are representative and may vary based on specific reaction conditions and purification.
Mechanistic Insights: The Hantzsch Reaction Pathway
The mechanism of the Hantzsch synthesis is thought to proceed through two key intermediates.[8][9] First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to afford the final 1,4-dihydropyridine product.
Caption: Proposed mechanism for the Hantzsch 1,4-dihydropyridine synthesis.
II. The Biginelli Reaction: Constructing Cyclopropyl-Functionalized Dihydropyrimidinones
First reported by Pietro Biginelli in 1891, this reaction is a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][12][13] DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral, antitumor, and antibacterial properties.[6][12][14] The incorporation of this compound into the Biginelli reaction provides a straightforward route to novel DHPMs bearing a cyclopropyl group, a modification that can significantly enhance their therapeutic potential.
Experimental Protocol: Biginelli Synthesis of a Cyclopropyl-Containing Dihydropyrimidinone
This protocol provides a general procedure for the Biginelli reaction using this compound.
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Ethanol (15 mL)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ice-water
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and urea or thiourea (1.5 mmol) in 15 mL of ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux with stirring for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then pour it into ice-water (50 mL).
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure dihydropyrimidinone.
Data Presentation: Representative Yields for Biginelli Synthesis
| Entry | Aldehyde | Nitrogen Source | Product | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | Urea | Ethyl 6-(cyclopropylmethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 80-90 |
| 2 | 3-Nitrobenzaldehyde | Urea | Ethyl 6-(cyclopropylmethyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 75-85 |
| 3 | 4-Hydroxybenzaldehyde | Thiourea | Ethyl 6-(cyclopropylmethyl)-4-(4-hydroxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 70-80 |
Yields are representative and may vary based on specific reaction conditions and purification.
Mechanistic Insights: The Biginelli Reaction Pathway
The currently accepted mechanism for the Biginelli reaction involves the initial formation of an acyliminium ion from the acid-catalyzed condensation of the aldehyde and urea.[6][12] This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization and dehydration lead to the final dihydropyrimidinone product.
Caption: Proposed mechanism for the Biginelli dihydropyrimidinone synthesis.
Conclusion: A Versatile Building Block for Future Drug Discovery
This compound is a strategically important building block for the synthesis of diverse heterocyclic libraries with high potential for biological activity. Its application in robust and efficient multicomponent reactions like the Hantzsch and Biginelli syntheses provides a direct and atom-economical route to novel cyclopropyl-containing compounds. The protocols and mechanistic insights provided herein serve as a valuable resource for researchers and scientists engaged in the pursuit of next-generation therapeutics. The unique properties conferred by the cyclopropyl moiety make this reagent a powerful asset in overcoming common challenges in drug development, such as metabolic instability and off-target effects.
References
-
Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319. [Link]
-
Future Med Chem. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
ACS Omega. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega. [Link]
-
Molecules. (2020). Bio-Catalysis in Multicomponent Reactions. Molecules, 25(24), 5935. [Link]
-
Domling, A. (2006). Chemistry and Biology of Multicomponent Reactions. Chemical Reviews, 106(1), 17-89. [Link]
-
Wikipedia. Biginelli reaction. [Link]
-
ChemRxiv. (2024). Betaketothioesters in Organocatalysis: Harnessing Nucleophilic Reactivity, the Fluorophobic Effect, and Expanding the Substrate Repertoire. [Link]
-
Nature Communications. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications, 13(1), 5997. [Link]
-
MDPI. (2020). Bio-Catalysis in Multicomponent Reactions. Molecules, 25(24), 5935. [Link]
-
Hantzsch, A. R. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638. [Link]
-
Chemical Synthesis Database. ethyl 4-(1,3-dithian-2-yl)-3-oxobutanoate. [Link]
-
Molecules. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Molecules, 27(1), 132. [Link]
-
Journal of Medicinal Chemistry. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5971-6018. [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. (2018). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. [Link]
-
PubChem. This compound. [Link]
-
Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
JETIR. (2018). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Journal of Emerging Technologies and Innovative Research, 5(8). [Link]
-
Indian Journal of Chemistry. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Chemistry - Section B, 47B(3), 439-455. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Using a Green Method, the Biginelli Reaction is used to Create 1, 2, 3, and 4-tetrahydropyrimidine. [Link]
-
Arkivoc. (2005). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. [Link]
-
Mini Reviews in Medicinal Chemistry. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini Reviews in Medicinal Chemistry, 14(3), 282-290. [Link]
-
Current Organic Synthesis. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 16(6), 855-885. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (2002). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. [Link]
-
ResearchGate. Review articles in MULTICOMPONENT REACTIONS. [Link]
-
MDPI. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Catalysts, 12(1), 22. [Link]
-
ResearchGate. (2025). Multicomponent reactions IV. [Link]
-
PrepChem. Synthesis of ethyl 3-cyclopropyl-propan-3-on-1-oate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent reactions IV [beilstein-journals.org]
- 4. jetir.org [jetir.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 10. acgpubs.org [acgpubs.org]
- 11. Secondary amine-initiated three-component synthesis of 3,4-dihydropyrimidinones and thiones involving alkynes, aldehydes and thiourea/urea [beilstein-journals.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-cyclopropyl-3-oxobutanoate
Welcome to the technical support center for Ethyl 4-cyclopropyl-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-keto ester. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of its purification, ensuring you achieve the desired purity and yield for your critical applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Q: I'm experiencing a significant loss of product during silica gel column chromatography. What are the potential causes and how can I mitigate this?
A: Low recovery from silica gel chromatography is a common issue with β-keto esters like this compound. The primary culprit is often the acidic nature of standard silica gel, which can promote decomposition of the target compound. The active methylene group in β-keto esters is susceptible to various side reactions under acidic or basic conditions.[1]
Causality and Recommended Solutions:
-
Tautomerization and Decomposition: β-keto esters exist in equilibrium with their enol form. The acidic surface of silica can catalyze both enolization and subsequent decomposition pathways, such as hydrolysis and decarboxylation, particularly if the eluent contains protic solvents like methanol.[1][2]
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Irreversible Adsorption: The polar keto and ester functionalities can lead to strong, sometimes irreversible, adsorption onto the active sites of the silica gel.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before packing the column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 1-2% in the solvent used for slurrying), followed by a thorough rinse with the initial mobile phase. This deactivates the acidic sites on the silica surface.
-
Optimize the Solvent System:
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel or an inert support like Celite® before loading it onto the column can lead to a more uniform band and better separation, reducing tailing and contact time with the stationary phase.[6]
-
Consider Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., diol).
Issue 2: Persistent Impurities After Purification
Q: After purification, my NMR analysis still shows the presence of starting materials or byproducts. How can I improve the purity?
A: The presence of persistent impurities often points to either incomplete reaction or the formation of byproducts with similar polarity to your target compound. Common impurities in the synthesis of β-keto esters can include unreacted starting materials or products from side reactions like self-condensation.[3][7]
Troubleshooting and Purity Enhancement:
-
Pre-Purification Workup: A thorough aqueous workup is critical. Washing the crude reaction mixture with a saturated sodium bicarbonate solution will remove acidic catalysts, and a brine wash will help break up any emulsions and remove water.[8]
-
Fractional Distillation under Reduced Pressure: For thermally stable impurities with a sufficiently different boiling point, vacuum distillation is a highly effective purification method for liquids like this compound.[8] Given its estimated boiling point of 232.0±13.0°C at 760 mmHg, distillation under reduced pressure is necessary to prevent decomposition.[9]
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Recrystallization (if applicable): While this compound is a liquid at room temperature[10], some β-keto esters can be crystallized.[11] If you have a solid derivative or if the compound itself can be induced to crystallize at low temperatures, this can be an excellent method for achieving high purity.
Issue 3: Product Decomposition During Storage
Q: I've noticed a decrease in the purity of my this compound over time. What are the proper storage conditions?
A: β-Keto esters can be susceptible to degradation, especially in the presence of moisture, acids, or bases.[1]
Recommended Storage Protocol:
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis.
-
Container: Use a tightly sealed container to protect from moisture.
-
Purity: Ensure the purified product is free of any acidic or basic residues from the workup or purification, as these can catalyze decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most effective and commonly used purification techniques for this compound are:
-
Flash Column Chromatography: This is a versatile method for removing a wide range of impurities. As detailed in the troubleshooting section, using a neutralized stationary phase and an optimized solvent system is key to success.[6][12][13]
-
Vacuum Distillation: This method is ideal for separating the product from non-volatile impurities or those with significantly different boiling points. It is often used for larger-scale purifications.
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity and identity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The presence of unexpected signals can indicate impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile impurities and provide a quantitative measure of purity, while MS will help in identifying the parent compound and any contaminants by their mass-to-charge ratio.[14]
-
Infrared (IR) Spectroscopy: This can confirm the presence of the key functional groups: the ester and ketone carbonyls.
Q3: What are the expected physical properties of this compound?
A3: It is important to compare the properties of your purified product with literature values.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₃ | [9][15][16] |
| Molecular Weight | 170.21 g/mol | [16] |
| Appearance | Liquid | [10] |
| Boiling Point | 232.0 ± 13.0 °C at 760 mmHg | [9] |
| Density | 1.1 ± 0.1 g/cm³ | [9] |
Q4: What are the main safety considerations when handling this compound?
A4: According to GHS hazard statements, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9][16] Therefore, it is essential to:
-
Handle it in a well-ventilated area, preferably a fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Avoid inhalation of vapors and contact with skin and eyes.[9]
Experimental Workflow and Visualization
Workflow for Purification by Column Chromatography
The following diagram illustrates a typical workflow for the purification of this compound using flash column chromatography.
Caption: Workflow for Column Chromatography Purification.
Decision Tree for Troubleshooting Low Purity
This diagram provides a logical path for addressing issues of low purity after an initial purification attempt.
Caption: Troubleshooting Low Product Purity.
References
- Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC - NIH. (n.d.).
- A Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-oxobutanoate - Benchchem. (n.d.).
- This compound | 630399-84-7. (n.d.).
- An In-depth Technical Guide to Ethyl 4-oxobutanoate - Benchchem. (n.d.).
- This compound (C9H14O3) - PubChemLite. (n.d.).
- This compound | 630399-84-7 - Sigma-Aldrich. (n.d.).
- This compound | 630399-84-7 - Sigma-Aldrich. (n.d.).
- This compound | C9H14O3 | CID 21099281 - PubChem. (n.d.).
- Buy this compound from JHECHEM CO LTD - Echemi. (n.d.).
- (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021).
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302.
- Ethyl 4-(benzyloxy)-3-oxobutanoate synthesis - ChemicalBook. (n.d.).
- One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. (2012). Synlett, 23(10), 1609-1611.
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (n.d.).
- Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.).
- Beta Keto esters - Alkylating Ketones in NaOEt - YouTube. (2015).
- US Patent 6,642,035 B2 - Synthesis of B-keto esters. (n.d.).
-
General and efficient transesterification of β-keto esters with various alcohols using Et3N as a brønsted base additive. (n.d.). Retrieved from [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. orgsyn.org [orgsyn.org]
- 7. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. This compound | 630399-84-7 [sigmaaldrich.cn]
- 11. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl 4-(benzyloxy)-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. PubChemLite - this compound (C9H14O3) [pubchemlite.lcsb.uni.lu]
- 16. This compound | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of "Ethyl 4-cyclopropyl-3-oxobutanoate"
Welcome to the technical support center for the synthesis of Ethyl 4-cyclopropyl-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-keto ester. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis, ensuring a successful and efficient experimental workflow.
Introduction to the Synthesis
The most common and direct route to this compound is the Crossed Claisen Condensation . This reaction involves the base-mediated condensation of an ester with a ketone or another ester. In this specific synthesis, the likely precursors are a cyclopropyl-containing ester, such as ethyl cyclopropylacetate, and an acetylating agent, typically ethyl acetate. The reaction is driven by the formation of a stable enolate of the β-keto ester product.
A plausible synthetic approach involves the acylation of the enolate of ethyl acetate with an activated form of cyclopropylacetic acid or the condensation of the enolate of ethyl cyclopropylacetate with ethyl acetate. A more common industrial approach might involve the reaction of cyclopropyl methyl ketone with a carbonate like diethyl carbonate in the presence of a strong base. For the purpose of this guide, we will focus on the crossed Claisen condensation between ethyl cyclopropylacetate and ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the Claisen condensation for synthesizing this compound?
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and a ketone in the presence of a strong base.[1] The key steps involve:
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of an ester (e.g., ethyl cyclopropylacetate), forming a nucleophilic enolate.[2]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule (e.g., ethyl acetate).
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide group (in this case, ethoxide) to form the β-keto ester.[3]
-
Deprotonation of Product: The newly formed β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base. This final, essentially irreversible acid-base reaction drives the equilibrium towards the product.[4]
-
Acidic Workup: A final acidic workup is required to protonate the enolate of the product and isolate the neutral this compound.[2]
Q2: Why is a stoichiometric amount of base required for the Claisen condensation?
A stoichiometric amount of base is crucial because the final step of the reaction mechanism involves the deprotonation of the product, the β-keto ester.[4] The α-protons of a β-keto ester are significantly more acidic than those of a simple ester. Therefore, the alkoxide base will preferentially deprotonate the product, forming a stable enolate. This thermodynamically favorable step pulls the entire reaction equilibrium towards the product side, ensuring a high yield. A catalytic amount of base would be consumed early in the reaction, leading to a poor yield.
Q3: Can I use a base other than sodium ethoxide, such as sodium hydroxide or a different alkoxide?
Using a base other than sodium ethoxide is generally not recommended for this reaction.
-
Sodium Hydroxide (NaOH): Will cause saponification (hydrolysis) of the ester starting materials and the product to form carboxylate salts, which will not undergo the desired condensation.
-
Different Alkoxides (e.g., sodium methoxide): Can lead to transesterification , where the ethyl group of the ester is exchanged with the alkyl group of the alkoxide. This results in a mixture of different ester products, complicating purification.[5] To avoid this, the alkoxide base should always match the alcohol portion of the ester.
-
Strong, Non-nucleophilic Bases (e.g., LDA): While lithium diisopropylamide (LDA) can be used to form ester enolates, it is typically employed in directed Claisen condensations where self-condensation is a major issue. For a standard Claisen, the less expensive and more traditional sodium ethoxide is sufficient and effective.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
A low yield is one of the most common issues in a Claisen condensation. The following troubleshooting steps can help identify and resolve the root cause.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Presence of Water | The reaction is highly sensitive to moisture. Water will react with the strong base (sodium ethoxide) and quench the enolate intermediate, preventing the condensation from occurring. | Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. It is best practice to prepare the sodium ethoxide in situ from sodium metal and absolute ethanol. |
| Insufficient or Inactive Base | As discussed, a full equivalent of an active strong base is necessary to drive the reaction to completion. The base can degrade upon prolonged exposure to air and moisture. | Use a freshly prepared solution of sodium ethoxide. Ensure accurate measurement of the base to maintain the correct stoichiometry. |
| Reaction Equilibrium Not Driven to Product | The Claisen condensation is a reversible reaction. The final deprotonation of the β-keto ester product is what ensures a high yield. | Ensure at least a full equivalent of base is used. The reaction may also benefit from gentle heating to overcome the activation energy barrier, but excessive heat can promote side reactions. |
| Premature Acidification | If the acidic workup is performed before the reaction is complete, the equilibrium will shift back towards the starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion before proceeding with the acidic quench. |
Experimental Protocol: Synthesis of this compound
This is a generalized protocol based on standard Claisen condensation procedures and should be optimized for specific laboratory conditions.
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol (e.g., 50 mL). Carefully add sodium metal (e.g., 1.1 equivalents) in small pieces. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C in an ice bath.
-
Addition of Esters: Prepare a mixture of ethyl cyclopropylacetate (1 equivalent) and ethyl acetate (1 equivalent). Add this mixture dropwise to the stirred sodium ethoxide solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours). Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion. Monitor the reaction by TLC or GC.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add a dilute acid (e.g., 1 M HCl or acetic acid) until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Diagram of the Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield.
Problem 2: Presence of Multiple Products (Impurities)
The appearance of multiple spots on a TLC plate or several peaks in a GC chromatogram indicates the formation of side products.
| Side Product | Formation Mechanism | Identification & Characterization | Prevention & Mitigation |
| Self-Condensation Product of Ethyl Acetate (Ethyl Acetoacetate) | The enolate of ethyl acetate can react with another molecule of ethyl acetate. This is a competing reaction, especially if the formation of the cyclopropyl enolate is slower. | Lower boiling point than the desired product. Can be identified by comparing with a standard sample by GC or by its characteristic signals in 1H NMR. | Slowly add the mixture of esters to the base to maintain a low concentration of the esters and favor the cross-condensation. Using a slight excess of ethyl cyclopropylacetate might also favor the desired reaction. |
| Unreacted Starting Materials | Incomplete reaction due to reasons mentioned in "Low Yield". | Can be identified by comparison with starting material standards via TLC or GC. | Increase reaction time, gently heat the reaction mixture, or ensure the base is active and present in the correct stoichiometric amount. |
| Hydrolysis Products (Cyclopropylacetic acid, Acetic acid) | Occurs if water is present during the reaction or work-up under basic conditions. | These are acidic and will be extracted into a basic aqueous wash. They can be detected by a change in pH and can be characterized by NMR after isolation from the aqueous layer. | Maintain anhydrous conditions throughout the reaction. During work-up, perform the extraction promptly after acidification. |
| Ring-Opened Products | The cyclopropyl ring, particularly when adjacent to a carbonyl group, can be susceptible to nucleophilic or acid-catalyzed ring-opening. This is a significant potential side reaction specific to this synthesis. | Ring-opening would lead to linear keto esters, which would have distinct NMR and mass spectra. For example, nucleophilic attack by ethoxide could lead to the formation of ethyl 3-ethoxy-3-cyclopropylpropanoate. | Use of milder reaction conditions (lower temperature) and careful control of the stoichiometry of the base can minimize this side reaction. Avoid strongly acidic conditions during work-up. |
Diagram of Common Side Reactions:
Caption: Main and common side reactions.
Problem 3: Difficulty in Product Purification
Even with a good yield, isolating a pure product can be challenging.
| Issue | Explanation | Troubleshooting Strategy |
| Emulsion during Extraction | The formation of salts during the work-up can lead to stable emulsions, making phase separation difficult. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Co-distillation of Impurities | If the boiling points of the desired product and impurities (e.g., ethyl acetoacetate) are close, simple distillation may not be effective. | Use fractional distillation with a column packed with Raschig rings or Vigreux indentations to improve separation efficiency. Alternatively, use column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) for high purity. |
| Product is an Oil and Difficult to Handle | The product, this compound, is a liquid at room temperature, which can make complete solvent removal and handling tricky. | After rotary evaporation, place the product under high vacuum for several hours to remove any residual solvent. Be cautious not to distill the product itself if it has a high vapor pressure. |
This technical support guide provides a comprehensive overview of the common challenges and solutions for the synthesis of this compound. By understanding the underlying chemical principles and potential pitfalls, researchers can optimize their synthetic protocols for higher yields and purity.
References
-
Claisen Condensation. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
The Claisen Condensation. (n.d.). University of Calgary. Retrieved January 6, 2026, from [Link]
-
Claisen Condensation Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]
-
Claisen Condensation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 6, 2026, from [Link]
-
Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]
-
23.7 The Claisen Condensation Reaction. (2023). OpenStax. Retrieved January 6, 2026, from [Link]
-
Relative rates for Claisen condensation. (2019). ResearchGate. Retrieved January 6, 2026, from [Link]
-
A) Synthesis of cyclopropyl β‐ketoester 80. B) Synthesis of 90 via... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
The Claisen Condensation. (n.d.). Willson Research Group. Retrieved January 6, 2026, from [Link]
-
Mastering β-Keto Esters. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Ethyl 2-cyclopropyl-3-oxobutanoate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
23.8 Mixed Claisen Condensations. (n.d.). OpenStax adaptation. Retrieved January 6, 2026, from [Link]
-
Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. (2020). YouTube. Retrieved January 6, 2026, from [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Improving the Reaction Yield of Ethyl 4-cyclopropyl-3-oxobutanoate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of ethyl 4-cyclopropyl-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable β-keto ester building block. We will delve into the underlying chemical principles to not only provide solutions but also empower you to make informed decisions in your experimental design.
Overview of the Primary Synthetic Challenge
This compound is most commonly synthesized via a Crossed Claisen Condensation . This reaction, while powerful for C-C bond formation, is notoriously sensitive to reaction conditions. The core challenge lies in managing the equilibrium of the reaction and minimizing side reactions, both of which can drastically reduce the yield of the desired product. The driving force of the reaction is the final deprotonation of the newly formed β-keto ester, which requires a stoichiometric amount of a strong base.[1][2][3]
Primary Synthetic Route: Crossed Claisen Condensation
The reaction proceeds by condensing ethyl cyclopropylacetate with ethyl acetate in the presence of a strong base, such as sodium ethoxide.
Sources
Technical Support Center: Overcoming Challenges in the Alkylation of Ethyl 4-cyclopropyl-3-oxobutanoate
Welcome to the technical support center for the alkylation of Ethyl 4-cyclopropyl-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this critical synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The alkylation of β-keto esters is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Specifically, the modification of this compound is of significant interest due to the presence of the cyclopropyl group, a motif found in numerous pharmaceutical agents for its ability to impart unique conformational constraints and metabolic stability.[3][4] However, this reaction is not without its difficulties. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize your reaction conditions.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the alkylation of this compound.
Q1: Why is my alkylation yield consistently low?
A1: Low yields in the alkylation of β-keto esters can stem from several factors.[5][6] The most common culprits include:
-
Incomplete Deprotonation: The reaction hinges on the formation of a nucleophilic enolate. If the base used is not strong enough to completely deprotonate the α-hydrogen (the one between the two carbonyl groups), a significant portion of the starting material will remain unreacted.[5]
-
Competing Side Reactions: Several side reactions can consume your starting materials and reagents, leading to a lower yield of the desired product. These include O-alkylation, dialkylation, and self-condensation.[5][6]
-
Poor Reagent Quality: The presence of moisture or impurities in your solvent, base, or alkylating agent can significantly impact the reaction's efficiency. Anhydrous conditions are crucial.[5]
Q2: I'm observing the formation of a byproduct with a similar mass to my desired product. What could it be?
A2: A common byproduct in the alkylation of β-keto esters is the O-alkylated product, which is a constitutional isomer of the desired C-alkylated product.[5] This occurs when the alkylating agent reacts with the oxygen atom of the enolate instead of the α-carbon.[5] The ratio of C- to O-alkylation is influenced by several factors, including the solvent, the counterion of the base, and the nature of the alkylating agent.[7]
Q3: How can I prevent the formation of dialkylated products?
A3: Dialkylation happens when the mono-alkylated product, which still has one acidic α-hydrogen, undergoes a second deprotonation and subsequent alkylation.[5][8] To minimize this, it is critical to use a strong, non-nucleophilic base that ensures rapid and complete deprotonation of the starting material before the addition of the alkylating agent.[5] Using a stoichiometric amount of the alkylating agent (or a slight excess, e.g., 1.05 equivalents) is also important.[5]
Q4: Is the cyclopropyl group stable under typical alkylation conditions?
A4: The cyclopropyl group is a strained ring system, which can make it susceptible to ring-opening reactions under certain conditions.[9][10] However, under the basic conditions typically employed for enolate formation and alkylation, the cyclopropyl group is generally stable. The high p-character of the C-C bonds in the cyclopropane ring makes it behave somewhat like a double bond, and it can stabilize an adjacent positive charge.[9][11] Radical-mediated or strongly acidic conditions are more likely to compromise the integrity of the cyclopropyl ring.[3][10]
II. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific experimental issues.
Problem 1: Low Conversion of Starting Material
Symptoms: TLC or GC-MS analysis shows a significant amount of unreacted this compound.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficiently Strong Base | The pKa of the α-hydrogen in β-keto esters is typically around 11-13.[12] The base used must have a conjugate acid with a significantly higher pKa to ensure complete deprotonation. | Switch to a stronger base such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA).[5] |
| Poor Quality of Base/Solvent | Bases like NaH are sensitive to moisture and air. Solvents must be rigorously dried. | Use freshly opened or properly stored NaH. Ensure solvents are anhydrous by distilling from a suitable drying agent (e.g., sodium/benzophenone for THF).[5] |
| Low Reaction Temperature | While often necessary for selectivity, excessively low temperatures can slow the deprotonation step, leading to incomplete enolate formation. | For NaH, the reaction is often performed at room temperature or slightly elevated temperatures. For LDA, enolate formation is typically done at -78 °C, but it's crucial to allow sufficient time for complete deprotonation (e.g., 30-60 minutes).[5] |
Problem 2: Predominance of O-Alkylated Product
Symptoms: The major product isolated is the vinyl ether resulting from alkylation on the enolate oxygen.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Solvent Choice | Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, leaving a "naked" enolate where the more electronegative oxygen is more reactive.[13] | Use less polar solvents like Tetrahydrofuran (THF) or Toluene. These solvents promote ion pairing between the cation and the enolate oxygen, sterically hindering O-alkylation.[5] |
| Counterion of the Base | Larger, "softer" cations like potassium (from KHMDS) can lead to more O-alkylation. | Use bases with smaller, "harder" cations like Lithium (from LDA) or Sodium (from NaH). These cations associate more tightly with the oxygen atom, favoring C-alkylation.[5] |
| Nature of the Alkylating Agent | "Harder" electrophiles (e.g., alkyl sulfates) tend to react at the harder oxygen atom (HSAB theory). | Use "softer" electrophiles like alkyl iodides or bromides, which preferentially react at the softer carbon atom.[5] |
Problem 3: Significant Dialkylation
Symptoms: A significant portion of the product mixture is the α,α-dialkylated species.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Initial Deprotonation | If the initial deprotonation is slow or incomplete, some starting material will be deprotonated and alkylated, and then the mono-alkylated product can compete for the remaining base and be alkylated again. | Use a strong base like LDA to achieve rapid and complete deprotonation of the starting material before adding the alkylating agent.[5] |
| Excess Alkylating Agent | Using a large excess of the alkylating agent increases the probability of a second alkylation event. | Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the alkylating agent.[5] |
| High Reaction Temperature | Higher temperatures can increase the rate of the second alkylation. | Maintain a low temperature during the addition of the alkylating agent and for the duration of the reaction.[5] |
Problem 4: Complex Product Mixture/Purification Difficulties
Symptoms: The crude reaction mixture shows multiple spots on TLC or peaks in GC-MS, and purification by column chromatography is challenging.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Self-Condensation | The enolate can react with the carbonyl group of the unreacted starting material, leading to aldol-type condensation products. | Ensure complete and rapid enolate formation by using a strong base like LDA at low temperature before adding the alkylating agent.[5] |
| Hydrolysis of the Ester | If water is present during workup or purification, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then decarboxylate upon heating.[8][14] | Use a non-aqueous workup if possible (e.g., quenching with saturated aqueous NH4Cl at low temperature).[5] Avoid excessive heat during purification. |
| Difficulty in Separating Product from Starting Material | The polarity of the mono-alkylated product may be very similar to the starting material. | Optimize your chromatography conditions. Consider using a different solvent system or a different stationary phase. If separation is still difficult, consider subsequent chemical transformation (e.g., hydrolysis and decarboxylation) to a ketone, which will have a different polarity.[8][15] |
III. Optimized Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific alkylating agent and scale.
Protocol 1: Alkylation using Sodium Hydride (NaH) in THF
This protocol is suitable for reactive alkylating agents and when moderate conditions are preferred.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add NaH (60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Substrate Addition: Cool the suspension to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.
-
Enolate Formation: Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.05 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Alkylation using Lithium Diisopropylamide (LDA) in THF
This protocol is preferred for preventing side reactions like dialkylation and self-condensation, especially with less reactive alkylating agents.[5]
-
LDA Preparation (or use of commercial solution): In a flame-dried flask under nitrogen, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 equivalents) dropwise, and stir for 30 minutes at -78 °C.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[5]
-
Alkylation: Add the alkyl halide (1.05 equivalents) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours.[5]
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. If the reaction is sluggish, it can be allowed to slowly warm to room temperature.
-
Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.[5] Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
IV. Visual Guides
Logical Flowchart for Troubleshooting Low Yield
This diagram illustrates a decision-making process for addressing low yields in the alkylation reaction.
Caption: Troubleshooting decision tree for low yields.
Experimental Workflow for Alkylation via LDA
This diagram outlines the key steps in the LDA-mediated alkylation protocol.
Caption: Step-by-step LDA alkylation workflow.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025-05-22). Available from: [Link]
-
Science Madness. Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (2025-06-02). Available from: [Link]
-
Tsuji, J. Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. Available from: [Link]
-
Neubacher, S. C- or O-Alkylation?. ChemistryViews. (2012-11-21). Available from: [Link]
-
Huckin, S. N., & Weiler, L. Alkylation of dianions of. beta.-keto esters. Journal of the American Chemical Society. Available from: [Link]
-
Chemistry Stack Exchange. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. (2014-11-03). Available from: [Link]
-
Wikipedia. Cyclopropyl group. Available from: [Link]
-
Various Authors. structure and reactivity of the cyclopropane species. The Chemistry of the Cyclopropyl Group. Available from: [Link]
-
Gál, B. The chemistry and biology of cyclopropyl compounds. Burns Group. (2013-11-21). Available from: [Link]
-
Benetti, S., et al. Mastering β-Keto Esters. Chemical Reviews. Available from: [Link]
- Google Patents. PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]
- Google Patents. Method for purification of ketones.
-
Cooper, E., et al. The α-alkylation of ketones in flow. Reaction Chemistry & Engineering. (2023-05-11). Available from: [Link]
-
YouTube. C-Alkylation vs O-Alkylation: The Thrilling Face-Off!. (2018-10-13). Available from: [Link]
-
Chemistry LibreTexts. Alkylation of Enolate Ions. (2025-03-12). Available from: [Link]
-
ResearchGate. Please suggest to me the procedure of synthesizing ethyl 2-cyclopropylideneacetate?. (2013-08-28). Available from: [Link]
-
Boltacheva, N. S., et al. Unusual transformations of lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate. Russian Chemical Bulletin. (2012-03). Available from: [Link]
-
ResearchGate. Enantioselective allylation of β-keto esters. Available from: [Link]
-
JoVE. α-Alkylation of Ketones via Enolate Ions. (2025-05-22). Available from: [Link]
-
Tanaka, K., & Kitamura, M. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications. (2022-10-12). Available from: [Link]
-
YouTube. Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. (2021-02-13). Available from: [Link]
-
UBC Library Open Collections. New synthetic methods using β-keto esters and some useful applications in natural products syntheses. (2010-03-15). Available from: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Chemistry LibreTexts. Alkylation of Enolate Ions. (2024-07-30). Available from: [Link]
- Google Patents. Preparation method of ethyl 2-oxocyclopentylacetate.
-
Mettler Toledo. Alkylation Reactions. Available from: [Link]
-
Chemistry LibreTexts. Alkylation of Enolate Ions. (2023-02-12). Available from: [Link]
-
Organic & Biomolecular Chemistry. Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Available from: [Link]
-
ChemRxiv. Novel copolymers of vinyl acetate. 3 Ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. (2022-01-03). Available from: [Link]
-
Fadlan, A., et al. Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology. (2024-12-31). Available from: [Link]
-
Patsnap. Ethyl cyanoacetate patented technology retrieval search results. Available from: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 7. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 8. aklectures.com [aklectures.com]
- 9. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 14. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
Technical Support Center: Analysis of Ethyl 4-cyclopropyl-3-oxobutanoate and Its By-products
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Ethyl 4-cyclopropyl-3-oxobutanoate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to address common challenges encountered during the synthesis and analysis of this key chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the accuracy and reliability of your experimental results.
I. Understanding the Chemistry: Synthesis and Potential By-products
This compound is a β-keto ester, a structural motif frequently synthesized via the Claisen condensation reaction.[1] This reaction involves the base-catalyzed condensation of two ester molecules to form a new carbon-carbon bond.[2] In the likely synthesis of this compound, ethyl cyclopropylacetate would be reacted with ethyl acetate in the presence of a strong base, such as sodium ethoxide.
The mechanism of this reaction provides a roadmap for predicting potential by-products. Understanding these potential impurities is the first step in developing robust analytical methods for their detection and quantification.
Predicted By-products from Synthesis
Based on the Claisen condensation mechanism, the following by-products may be present in a sample of this compound:
| By-product Name | Chemical Structure | Reason for Formation |
| Ethyl acetate | CH₃COOCH₂CH₃ | Unreacted starting material. |
| Ethyl cyclopropylacetate | c-C₃H₅CH₂COOCH₂CH₃ | Unreacted starting material. |
| Ethyl 3-cyclopropyl-3-hydroxybutanoate | c-C₃H₅CH(OH)CH₂COOCH₂CH₃ | Incomplete elimination of the ethoxide from the tetrahedral intermediate. |
| Diethyl 2,4-dicyclopropyl-3-oxopentanedioate | (c-C₃H₅CH₂CO)₂CHCOOCH₂CH₃ | Self-condensation of ethyl cyclopropylacetate. |
| Polymeric materials | - | Base-catalyzed polymerization of reactants or products. |
| Decarboxylation product (1-cyclopropylpropan-2-one) | c-C₃H₅CH₂COCH₃ | Degradation of the β-keto ester, especially at elevated temperatures or in the presence of acid/base.[3] |
II. Troubleshooting Guide: Navigating Analytical Challenges
This section addresses specific issues you may encounter during the analysis of this compound.
Chromatography (HPLC & GC)
Issue 1: Peak Tailing or Broadening in HPLC Analysis
-
Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for β-keto esters is often due to interactions with the stationary phase or issues with the mobile phase.
-
Cause A: Secondary Interactions with Silica Support: Residual silanol groups on the C18 column can interact with the keto and ester functionalities of your analyte.
-
Solution:
-
Use an End-capped Column: Ensure you are using a high-quality, end-capped C18 column.
-
Modify the Mobile Phase: Add a small amount of a weak acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase. This will protonate the silanol groups and reduce secondary interactions.[4]
-
Adjust pH: For basic compounds, lowering the pH can improve peak shape.[5]
-
-
-
Cause B: Keto-Enol Tautomerism: this compound exists as an equilibrium between its keto and enol forms. If the interconversion is on a similar timescale to the chromatographic separation, it can lead to peak broadening or splitting.
-
Solution:
-
Temperature Control: Operate the column at a controlled temperature (e.g., 30 °C) to ensure a consistent and reproducible tautomeric equilibrium.[4]
-
Mobile Phase Optimization: The polarity of the mobile phase can influence the keto-enol equilibrium. Experiment with different acetonitrile/water ratios to find an optimal separation where the two forms may either be resolved or coalesce into a single sharp peak.
-
-
-
Issue 2: Inconsistent Retention Times in HPLC
-
Question: The retention time of my main peak shifts between injections. What should I check?
-
Answer: Retention time variability can stem from several factors.
-
Cause A: Unstable Mobile Phase: Improperly mixed or degassed mobile phase can lead to fluctuations in composition.
-
Solution: Ensure your mobile phase is thoroughly mixed and degassed before use. If preparing the mobile phase online, ensure the pump is functioning correctly.[6]
-
-
Cause B: Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[7]
-
-
Cause C: Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections.
-
Solution: Increase the equilibration time between runs to ensure a stable baseline.[7]
-
-
Issue 3: Ghost Peaks or Carryover in GC-MS Analysis
-
Question: I am observing unexpected peaks in my GC-MS chromatogram, even in blank runs. What is the source of this contamination?
-
Answer: Ghost peaks are often due to contamination in the GC system.
-
Cause A: Septum Bleed: Small particles from the injection port septum can be introduced into the system.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
-
Cause B: Contaminated Inlet Liner: The glass liner in the injection port can accumulate non-volatile residues from previous injections.
-
Solution: Regularly inspect and clean or replace the inlet liner.[8]
-
-
Cause C: Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete peaks.
-
Solution: Ensure the column is not heated above its maximum recommended temperature. Condition the column according to the manufacturer's instructions.[8]
-
-
NMR Spectroscopy
Issue 4: Complex ¹H NMR Spectrum with More Peaks Than Expected
-
Question: My ¹H NMR spectrum of this compound is very complex and seems to have overlapping signals. How can I interpret this?
-
Answer: The complexity arises from the presence of both the keto and enol tautomers in solution.[9]
-
Understanding the Spectrum: You are observing two distinct sets of signals, one for the keto form and one for the enol form. The relative integration of these signals will tell you the ratio of the two tautomers in your specific NMR solvent.
-
Key Signals to Look For:
-
Enol Form: A characteristic signal for the enolic proton will appear downfield, typically between 12-16 ppm. You will also see a vinyl proton signal.
-
Keto Form: Look for the characteristic signal of the α-protons between the two carbonyl groups.
-
-
Solution for Simplification:
-
2D NMR: Perform 2D NMR experiments like COSY and HSQC to correlate protons and carbons and definitively assign the signals for each tautomer.
-
Solvent Effects: The keto-enol equilibrium is solvent-dependent. Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) can help to separate overlapping signals as the chemical shifts and the tautomeric ratio will change.[2]
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best initial analytical technique to assess the purity of a new batch of this compound?
-
A1: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for a comprehensive initial assessment. GC-MS is excellent for identifying volatile impurities and starting materials, while HPLC is well-suited for quantifying the main component and less volatile by-products.[4]
-
-
Q2: How can I confirm the identity of an unknown impurity?
-
A2: The most powerful technique for structural elucidation of an unknown impurity is Liquid Chromatography-Mass Spectrometry (LC-MS) or by isolating the impurity using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy. The mass spectrum provides the molecular weight and fragmentation pattern, while NMR gives detailed information about the carbon-hydrogen framework.
-
-
Q3: My sample of this compound is degrading over time. How should I store it?
-
A3: As a β-keto ester, it is susceptible to decarboxylation, which can be accelerated by moisture and temperature. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., in a refrigerator or freezer).
-
-
Q4: Can I separate the keto and enol tautomers for individual analysis?
-
A4: While separation of tautomers can be challenging due to their rapid interconversion, it is sometimes possible under specific chromatographic conditions, particularly in gas chromatography where the interconversion might be slower in the gas phase.[10] However, for routine analysis, it is more practical to analyze the equilibrium mixture and account for the presence of both forms.
-
IV. Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Formic acid or phosphoric acid
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical starting gradient could be 30-70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)[4]
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of your sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS Method for By-product Identification
This protocol is a general guideline for the GC-MS analysis of volatile by-products.
-
Instrumentation and Materials:
-
GC-MS system
-
A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
High-purity helium as the carrier gas
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp at 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas Flow: Constant flow of 1 mL/min
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
-
Sample Preparation:
-
Dilute the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
V. Visualizing the Workflow
Workflow for By-product Identification
The following diagram illustrates a logical workflow for the identification and characterization of by-products in a sample of this compound.
Sources
- 1. Ethyl 4-(benzyloxy)-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. lcms.cz [lcms.cz]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Chromatography Troubleshooting Guides-Liquid Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Stability issues of "Ethyl 4-cyclopropyl-3-oxobutanoate" under acidic/basic conditions
Answering the user request.
Technical Support Center: Ethyl 4-cyclopropyl-3-oxobutanoate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support resource for this compound. This guide is designed to provide researchers, medicinal chemists, and process development scientists with in-depth insights into the stability of this versatile building block. As a β-keto ester, its reactivity is nuanced, and understanding its behavior under various conditions is critical for successful synthesis and application. This document provides troubleshooting advice and frequently asked questions to proactively address challenges you may encounter in the lab.
Section 1: Understanding the Molecule's Core Reactivity
This compound is a valuable synthetic intermediate, prized for its unique combination of a reactive β-keto ester moiety and a cyclopropyl group. However, the very features that make it useful also render it susceptible to degradation under certain conditions. The primary points of reactivity are the ester functional group and the acidic α-hydrogens located between the two carbonyl groups.[1]
The molecule exists in equilibrium between its keto and enol forms, a process known as keto-enol tautomerism.[2][3] This equilibrium is catalyzed by both acids and bases and is fundamental to its reactivity.
Caption: Keto-Enol Tautomerism of the title compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield low when using acidic conditions? I suspect the starting material is degrading.
A1: This is a common issue. β-keto esters like this compound are prone to hydrolysis and subsequent decarboxylation under acidic conditions, especially when heated.[4][5] The reaction proceeds in two main steps:
-
Acid-Catalyzed Hydrolysis: The ethyl ester is hydrolyzed to the corresponding β-keto carboxylic acid.
-
Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses carbon dioxide (CO₂) to form a ketone, in this case, 1-cyclopropylpropan-2-one.[6][7]
This degradation pathway is a significant cause of yield loss if the integrity of the β-keto ester is required for your desired transformation.
Q2: I am performing a reaction under basic conditions and my desired product is not forming. Instead, I'm isolating a water-soluble salt. What is happening?
A2: You are likely observing saponification, which is the base-catalyzed hydrolysis of the ester.[8] Unlike acid-catalyzed hydrolysis, this process is effectively irreversible. The base (e.g., NaOH, KOH) hydrolyzes the ethyl ester to a carboxylate salt. This salt is deprotonated under the basic reaction conditions, rendering it a poor electrophile and preventing the reverse reaction (esterification).[8] The resulting cyclopropyl-acetoacetate salt is often highly water-soluble, which can complicate work-up and lead to the perception that your product has "disappeared" into the aqueous phase.
Q3: Can the cyclopropyl ring open under my reaction conditions?
A3: The cyclopropyl group is a strained ring system, which imparts unique electronic properties but also potential reactivity.[9] While generally stable, the ring can undergo cleavage under very harsh acidic conditions or in the presence of certain transition metals. For most standard organic transformations, the reactivity of the β-keto ester moiety will dominate. However, if your protocol involves strong Lewis acids, high temperatures, or specific catalytic cycles, ring-opening should be considered a potential side reaction. Esters of cyclopropanecarboxylic acid have been shown to have enhanced stability, suggesting the cyclopropyl group itself can be robust.[10]
Q4: How can I monitor the stability of this compound during my experiment?
A4: The most effective way to monitor its stability is through in-process control (IPC) using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC: A quick method to qualitatively assess the consumption of starting material and the appearance of new, potentially undesired spots.
-
HPLC: A quantitative method to track the concentration of the starting material and any degradation products over time. This is the preferred method for kinetic studies.
-
¹H NMR: Taking a small aliquot from the reaction mixture allows you to identify characteristic signals of the starting material (e.g., the ethyl ester quartet and triplet) and degradation products (e.g., the disappearance of the ethyl signals in case of hydrolysis).
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and solving the issue.
Caption: A logical workflow for troubleshooting stability issues.
Scenario 1: Degradation under Acidic Conditions
-
Problem: Formation of 1-cyclopropylpropan-2-one and loss of the ester group.
-
Cause: Acid-catalyzed hydrolysis followed by decarboxylation.[11]
-
Solution:
-
Temperature Control: Perform the reaction at the lowest possible temperature. Decarboxylation is often thermally driven.[1]
-
Acid Choice: Switch from strong mineral acids (HCl, H₂SO₄) to milder organic acids (p-toluenesulfonic acid) or Lewis acids that are less prone to promoting hydrolysis.
-
Anhydrous Conditions: Ensure the reaction is strictly anhydrous. Water is required for hydrolysis.[8]
-
Caption: The two-step degradation pathway in acidic media.
Scenario 2: Degradation under Basic Conditions
-
Problem: Product is lost during aqueous work-up; starting material is rapidly consumed.
-
Cause: Saponification of the ester to the corresponding carboxylate salt.[8]
-
Solution:
-
Base Choice: If the goal is to deprotonate the α-carbon for alkylation, use a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered base like LDA (Lithium diisopropylamide) at low temperatures. If a hydroxide or alkoxide base must be used, employ it stoichiometrically rather than in excess.
-
Temperature Control: Keep the reaction temperature low (e.g., 0 °C or -78 °C) to minimize the rate of saponification.
-
Work-up Procedure: If saponification is unavoidable or desired, ensure you acidify the aqueous layer during work-up to protonate the carboxylate, making it extractable into an organic solvent.
-
Caption: The saponification pathway in basic media.
Section 4: Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol allows you to systematically evaluate the stability of this compound under specific conditions.
Objective: To quantify the rate of degradation under representative acidic and basic conditions at a set temperature.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in a suitable solvent like acetonitrile.
-
Reaction Setup:
-
Acidic Test: In a vial, add 1 mL of the stock solution to 9 mL of 1 M HCl.
-
Basic Test: In a separate vial, add 1 mL of the stock solution to 9 mL of 1 M NaOH.
-
Control: In a third vial, add 1 mL of the stock solution to 9 mL of water.
-
-
Incubation: Place all vials in a temperature-controlled bath (e.g., 50 °C).
-
Time-Point Sampling: At regular intervals (e.g., t=0, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot (e.g., 100 µL) from each vial. Immediately quench the reaction by neutralizing the aliquot (e.g., add the acidic sample to a solution of NaHCO₃, and the basic sample to a solution of HCl).
-
Analysis: Analyze the quenched samples by HPLC. Monitor the peak area of the parent compound.
-
Data Interpretation: Plot the percentage of remaining this compound versus time for each condition.
Table 1: Representative Stability Data
The following table summarizes expected stability outcomes based on the known chemistry of β-keto esters.
| Condition | Temperature | Time (8h) | Expected % Remaining | Primary Degradation Product |
| 1 M HCl | 50 °C | 8h | < 10% | 1-cyclopropylpropan-2-one[7] |
| 0.1 M HCl | 25 °C | 8h | > 90% | 4-cyclopropyl-3-oxobutanoic acid |
| 1 M NaOH | 50 °C | 8h | < 5% | Sodium 4-cyclopropyl-3-oxobutanoate[8] |
| 0.1 M NaOH | 25 °C | 8h | ~ 50-60% | Sodium 4-cyclopropyl-3-oxobutanoate |
| pH 7 Buffer | 25 °C | 8h | > 98% | None significant |
Section 5: References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Andrey K. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
-
Allan, R. D., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Bioorganic & Medicinal Chemistry Letters, 18(7), 2384-2387. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
-
JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved from [Link]
-
OChem Tutor. (2020, March 18). Chapter 21.5 Decarboxylation of beta-keto acids [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). A Computational Investigation of the Stability of Cyclopropyl Carbenes. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. ACS Publications. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). ethyl 4-(1,3-dithian-2-yl)-3-oxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. Retrieved from [Link]
-
LinkedIn. (n.d.). Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, May 9). Keto-Enol Tautomerism [Video]. YouTube. Retrieved from [Link]
-
PHYWE. (n.d.). Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 2). Keto enol tautomerism [Video]. YouTube. Retrieved from [Link]
-
jOeCHEM. (2019, January 24). Keto-enol Tautomerism [Video]. YouTube. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H14O3). Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2021, August 18). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological properties of C12,13-cyclopropyl-epothilone A and related compounds. Retrieved from [Link]
-
MDPI. (n.d.). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved from [Link]
Sources
- 1. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 2. youtube.com [youtube.com]
- 3. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]
- 4. aklectures.com [aklectures.com]
- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 10. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Gram-Scale Synthesis of Ethyl 4-cyclopropyl-3-oxobutanoate
Welcome to the technical support center for the synthesis of Ethyl 4-cyclopropyl-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize this valuable β-keto ester at a gram scale. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the scientific rationale behind our recommendations. Our goal is to empower you to overcome common challenges and achieve a successful synthesis.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through the acetoacetic ester synthesis. This classic and versatile method involves the alkylation of an enolate derived from ethyl acetoacetate.[1][2] The α-protons of ethyl acetoacetate are particularly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, facilitating enolate formation with a moderately strong base.[2] The resulting enolate then acts as a nucleophile, attacking an appropriate electrophile, in this case, a cyclopropylmethyl halide, via an SN2 reaction to form the desired carbon-carbon bond.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the acetoacetic ester synthesis, which involves the alkylation of ethyl acetoacetate with a cyclopropylmethyl halide (e.g., (bromomethyl)cyclopropane or (iodomethyl)cyclopropane).[1]
Q2: Why is the choice of base so critical in this synthesis?
The base serves to deprotonate the α-carbon of ethyl acetoacetate to form the reactive enolate. A base that is too weak will result in incomplete enolate formation and a sluggish or incomplete reaction. Conversely, a base that is too strong can promote side reactions. It is also crucial to use a base with a corresponding alkoxide to the ester (e.g., sodium ethoxide for an ethyl ester) to prevent transesterification.[2]
Q3: What are the most common side products in this reaction?
The most common side products are the dialkylated product (2,2-bis(cyclopropylmethyl)ated ethyl acetoacetate) and O-alkylated byproducts.[3] Additionally, unreacted starting materials and hydrolysis of the ester group can also be present as impurities.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A spot for ethyl acetoacetate, the alkylating agent, and the product should be followed. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicate the reaction is proceeding.
Q5: What is the best way to purify the final product?
For gram-scale synthesis, purification is typically achieved through vacuum distillation.[4] This method is effective at separating the desired product from less volatile impurities and any remaining starting materials. If non-volatile impurities are a concern, column chromatography can be employed prior to distillation.
Troubleshooting Guide
This section addresses common issues encountered during the gram-scale synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Solutions & Scientific Rationale |
| Low or No Product Formation | 1. Inactive Base: The base (e.g., sodium ethoxide) may have degraded due to moisture. 2. Wet Reagents/Solvent: Traces of water will quench the enolate, halting the reaction. 3. Poor Quality Alkylating Agent: The cyclopropylmethyl halide may have decomposed. 4. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. | 1. Use freshly prepared or properly stored base. Ensure the base is handled under an inert atmosphere. 2. Use anhydrous solvents and thoroughly dry all glassware. Sodium ethoxide is highly sensitive to moisture. 3. Use a freshly distilled or high-purity alkylating agent. Consider using the more reactive iodide analogue. 4. Gradually increase the reaction temperature. Monitor by TLC to avoid decomposition. |
| Significant Amount of Dialkylated Product | 1. Excess Alkylating Agent: Using a stoichiometric excess of the cyclopropylmethyl halide increases the likelihood of a second alkylation. 2. Rapid Addition of Alkylating Agent: A high local concentration of the alkylating agent can favor dialkylation.[3] 3. Use of a Stronger Base: A stronger base can lead to the formation of a dianion, which can be more reactive. | 1. Use a slight excess of ethyl acetoacetate. This ensures the alkylating agent is the limiting reagent. 2. Add the alkylating agent slowly and dropwise. This maintains a low concentration of the electrophile. 3. Stick to sodium ethoxide. It is sufficiently basic for this reaction without promoting excessive side reactions. |
| Presence of O-Alkylated Byproduct | Reaction Conditions Favoring O-Alkylation: The enolate is an ambident nucleophile. O-alkylation is more likely in polar aprotic solvents and with "harder" electrophiles. | Use a less polar solvent like ethanol or THF. These solvents help to solvate the cation and favor C-alkylation. |
| Product Loss During Work-up | Emulsion Formation: The product may form an emulsion during aqueous washes. Product Volatility: The product may be lost during solvent removal if not done carefully. | Add brine to the aqueous layer to break emulsions. Use a rotary evaporator with controlled temperature and pressure. Avoid excessive heat and high vacuum. |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have reached completion. Poor Mixing: In a larger scale reaction, inefficient stirring can lead to localized reagent concentrations. | Increase the reaction time. Continue to monitor by TLC until the starting material is consumed. Ensure efficient mechanical stirring. This is crucial for maintaining a homogeneous reaction mixture. |
Experimental Protocols
Representative Gram-Scale Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Ethyl acetoacetate (EAA)
-
(Bromomethyl)cyclopropane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Addition funnel
-
Inert gas (Nitrogen or Argon) supply
-
Heating mantle with temperature control
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere.
-
Enolate Formation: To the flask, add anhydrous ethanol followed by sodium ethoxide. Stir the mixture until the sodium ethoxide is fully dissolved. Cool the solution in an ice bath.
-
Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate to the cooled sodium ethoxide solution via the addition funnel over 30 minutes. Allow the mixture to stir for an additional 30 minutes at 0°C to ensure complete enolate formation.
-
Alkylation: Add (bromomethyl)cyclopropane to the addition funnel and add it dropwise to the reaction mixture over 1 hour. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Quantitative Data Summary (Representative)
| Parameter | Value | Notes |
| Scale | 10 g of Ethyl Acetoacetate | |
| Base | 1.1 equivalents of Sodium Ethoxide | A slight excess ensures complete enolate formation. |
| Alkylating Agent | 1.0 equivalent of (Bromomethyl)cyclopropane | Using the alkylating agent as the limiting reagent minimizes dialkylation. |
| Solvent | Anhydrous Ethanol | Matches the ester to prevent transesterification. |
| Reaction Temperature | Reflux (approx. 78 °C) | |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
| Expected Yield | 60-75% | Yields can vary based on purity of reagents and reaction conditions. |
Visualizing the Workflow and Key Relationships
Experimental Workflow Diagram
Caption: A streamlined workflow for the gram-scale synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
StudySmarter. Acetoacetic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
PharmaXChange.info. (2011). Acetoacetic Ester Synthesis – Alkylation of Enolates. [Link]
-
Chemistry Steps. Acetoacetic Ester Synthesis. [Link]
-
Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions. [Link]
-
Organic Syntheses. Butanoic acid, 3,3-dimethyl-4-oxo-, methyl ester. [Link]
-
Organic Syntheses. ethyl decanoate. [Link]
-
PubChem. This compound. [Link]
-
Organic Syntheses. Cyclopropanol, 1-ethoxy. [Link]
-
OUCI. Large-scale preparation of (S)-ethyl 3-hydroxybutanoate with a high enantiomeric excess through baker's yeast-mediated bioreduction. [Link]
-
Organic Syntheses. Butanoic acid, 3-hydroxy-, ethyl ester, (S). [Link]
-
Digital Commons@ETSU. Purification of Ethyl Diazoacetate by Vacuum Distillation for use in Cyclopropanation Reactions. [Link]
-
OUCI. Large-scale preparation of (S)-ethyl 3-hydroxybutanoate with a high enantiomeric excess through baker's yeast-mediated bioreduction. [Link]
-
Royal Society of Chemistry. Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. [Link]
Sources
Removal of impurities from "Ethyl 4-cyclopropyl-3-oxobutanoate"
Welcome to the technical support center for Ethyl 4-cyclopropyl-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification and handling of this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the highest purity of your material for successful downstream applications.
Introduction: The Critical Role of Purity
This compound is a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The presence of impurities, even in trace amounts, can have significant consequences, leading to side reactions, reduced yields, and compromised biological activity of the final product. This guide provides a systematic approach to identifying and removing common impurities, ensuring the integrity of your research and development efforts.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: My purified product shows a lower than expected pH and a gradual loss of purity over time. What is happening?
Answer: This is a classic sign of hydrolysis and subsequent decarboxylation, the primary degradation pathway for β-keto esters.[1] Trace amounts of acid or base can catalyze the hydrolysis of the ethyl ester to the corresponding β-keto acid. This β-keto acid is often unstable and can readily lose carbon dioxide upon gentle heating, resulting in the formation of a ketone byproduct (cyclopropylacetone).[2][3]
Causality: The presence of moisture and residual acidic or basic catalysts from the synthesis step can initiate this degradation cascade. The cyclopropyl group's electron-donating nature can also influence the reactivity of the molecule.
Solution Workflow:
-
Neutralize: During your aqueous work-up after synthesis, ensure a thorough wash with a saturated sodium bicarbonate solution to remove any acidic residues, followed by a water wash to remove any remaining base.
-
Dry Thoroughly: Use an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove all traces of water from the organic phase before solvent evaporation.
-
Azeotropic Removal of Water: If water persists, consider co-evaporation with a solvent that forms an azeotrope with water, such as toluene.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C) to minimize degradation.
Question 2: I'm observing multiple spots on my TLC plate after synthesis, even after an initial work-up. What are these impurities?
Answer: The impurities are likely a combination of unreacted starting materials and byproducts from the synthesis, which is typically a Claisen condensation or a similar acylation reaction.
Common Process-Related Impurities:
-
Unreacted Starting Materials: Ethyl cyclopropylacetate and the acylating agent (e.g., ethyl acetate or acetyl chloride).
-
Self-Condensation Products: Byproducts from the self-condensation of ethyl acetate (ethyl acetoacetate) if it's used as a reagent.[2][4][5][6][7]
-
Base Catalyst: Residual base used in the reaction (e.g., sodium ethoxide).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple impurities on TLC.
Solutions:
-
Optimized Work-up: A careful aqueous work-up is the first line of defense. A mild acid quench (e.g., saturated ammonium chloride solution) will neutralize the base catalyst.
-
Purification Strategy: For removing non-polar impurities like starting materials, column chromatography is effective. For removing more polar byproducts, a combination of extraction and chromatography may be necessary.
Question 3: My distillation of the crude product is giving a poor yield and the product is still impure. What am I doing wrong?
Answer: Distillation of β-keto esters can be challenging due to their relatively high boiling points and susceptibility to thermal degradation.
Causality: Prolonged heating, even under reduced pressure, can promote decarboxylation.[2][3] If the vacuum is not sufficient, the required temperature for distillation might be high enough to cause decomposition.
Recommendations for Distillation:
| Parameter | Recommendation | Rationale |
| Apparatus | Use a short-path distillation apparatus. | Minimizes the surface area and time the compound is exposed to high temperatures. |
| Vacuum | Achieve a high vacuum (<1 mmHg). | Lowers the boiling point, reducing the risk of thermal degradation. |
| Heating | Use a well-controlled oil bath and stir vigorously. | Ensures even heating and prevents localized overheating. |
| Fractionation | Collect fractions and analyze each by GC or TLC. | Allows for the separation of impurities with different boiling points. |
Expert Tip: For small-scale purifications or thermally sensitive batches, flash column chromatography is often a milder and more effective alternative to distillation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of this compound?
A1: A combination of techniques is ideal. For routine monitoring, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is excellent for volatile impurities. For a more comprehensive analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended. For structural confirmation and identification of unknown impurities, GC-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[8]
Q2: What are the recommended storage conditions for this compound?
A2: To prevent degradation, store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C. Protect it from moisture and light.
Q3: Can I use a different base for the synthesis of this compound?
A3: While sodium ethoxide is commonly used in Claisen condensations, other strong bases like sodium hydride or lithium diisopropylamide (LDA) can also be employed. However, the choice of base can affect the reaction profile and the types of byproducts formed. It is crucial to neutralize the chosen base properly during the work-up.
Q4: Is recrystallization a viable purification method?
A4: Recrystallization is generally not the preferred method for purifying this compound as it is a liquid at room temperature. However, if solid impurities are present, they can sometimes be removed by dissolving the product in a non-polar solvent, cooling to a very low temperature to see if the impurities precipitate, and then filtering.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a starting point for the GC analysis of this compound. Method validation is required for quantitative analysis.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 15°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (split injection, ratio 50:1).
-
Sample Preparation: Dilute the sample in a suitable solvent like ethyl acetate to a concentration of approximately 1 mg/mL.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a general procedure for purifying this compound on a laboratory scale.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 20% ethyl acetate). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis first.
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions.
-
Gradient: Gradually increase the percentage of ethyl acetate in the mobile phase to elute the desired product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Reactions with Ethyl 4-cyclopropyl-3-oxobutanoate
Last Updated: January 6, 2026
Introduction
Welcome to the technical support center for Ethyl 4-cyclopropyl-3-oxobutanoate. This guide is designed for researchers, chemists, and process development professionals who are utilizing this versatile β-keto ester in their synthetic workflows. This compound is a key building block, particularly for the synthesis of chiral molecules where the cyclopropyl moiety offers unique steric and electronic properties. Its asymmetric reduction to the corresponding β-hydroxy ester, for instance, yields intermediates for important pharmaceutical agents.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols, with a primary focus on the critical step of catalyst selection for asymmetric hydrogenation. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in terms of yield, purity, and stereoselectivity.
Troubleshooting Guide: Asymmetric Hydrogenation
The asymmetric hydrogenation of the keto group in this compound is the most common and challenging transformation. The primary goal is to produce the desired chiral alcohol with high enantiomeric excess (ee). The choice of catalyst, typically a Ruthenium-chiral phosphine complex, is paramount.[1][2]
Here, we address specific issues you may encounter during this reaction.
Question 1: My enantioselectivity (ee) is low or inconsistent. What are the likely causes?
Answer:
Low enantioselectivity is a frequent issue and can stem from several sources, often related to the catalyst's environment and integrity.
-
Cause A: Catalyst or Precatalyst Inactivity: The active catalytic species may not have formed correctly. Noyori-type catalysts, such as those based on Ru-BINAP, often require an activation step.[2][3]
-
Solution: Ensure your precatalyst is handled under strictly inert conditions (glovebox or Schlenk line). If preparing the catalyst in situ, verify the quality of the ruthenium source (e.g., [RuCl2(p-cymene)]2) and the chiral ligand (e.g., (R)- or (S)-BINAP). The order of addition and reaction time for catalyst formation can be critical.
-
-
Cause B: Presence of Impurities (Water or Oxygen): Ruthenium catalysts are highly sensitive to oxygen, which can lead to irreversible oxidation and deactivation. Water can interfere with the catalytic cycle.
-
Solution: Use anhydrous, degassed solvents. Sparging the solvent with an inert gas (Argon or Nitrogen) for at least one hour before use is highly recommended. Ensure all glassware is rigorously dried and the reaction is run under a positive pressure of inert gas.
-
-
Cause C: Incorrect Solvent Choice: The solvent plays a crucial role in stabilizing the catalyst and the transition state that determines enantioselectivity.
-
Solution: Protic solvents like methanol or ethanol are generally preferred for Ru-BINAP catalyzed hydrogenations of β-keto esters. Methanol often gives superior results. Avoid non-polar solvents which may not adequately solvate the catalytic species.
-
-
Cause D: Competing Racemic Background Reaction: If the reaction temperature is too high or if acidic/basic impurities are present, a non-catalyzed or racemic reduction can occur, eroding the overall ee.
-
Solution: Operate at the recommended temperature (often 25-50°C). Purify the substrate to remove any acidic or basic residues. Trace amounts of acid can significantly impact the reaction.[4]
-
Question 2: The reaction is sluggish, or the conversion is incomplete. How can I improve the reaction rate?
Answer:
Slow or incomplete reactions point towards issues with catalyst activity, reaction conditions, or substrate quality.
-
Cause A: Insufficient Hydrogen Pressure: The concentration of dissolved hydrogen is a key kinetic parameter.
-
Solution: While some modern catalysts work at low pressures, many classic Ru-BINAP systems require elevated hydrogen pressure (e.g., 50-100 atm) to achieve reasonable rates.[5] Ensure your reactor is properly sealed and pressurized. For lab-scale experiments, a Parr shaker or a similar hydrogenation apparatus is recommended.
-
-
Cause B: Low Catalyst Loading: While desirable to use minimal catalyst, too low a concentration can lead to impractically long reaction times, especially if minor impurities are present that consume some of the catalyst.
-
Solution: A typical substrate-to-catalyst (S/C) ratio for initial screening is 1000:1 to 5000:1. If the reaction is slow, consider increasing the catalyst loading to an S/C of 500:1.
-
-
Cause C: Catalyst Deactivation: As mentioned, impurities can kill the catalyst. This can happen at the start or during the reaction.
-
Solution: Re-evaluate the purity of your substrate and solvent. The use of a scavenger resin or a simple filtration through a pad of activated charcoal or alumina can sometimes remove inhibiting impurities from the substrate.
-
-
Cause D: Presence of a Base/Acid: The catalytic cycle of Noyori-type catalysts can be sensitive to pH. For ketone reductions, the addition of a base like t-BuOK is sometimes used with certain catalyst systems (e.g., Ru/diamine systems), but it can be detrimental to others.[3][6]
-
Solution: Unless the specific catalytic system calls for it, ensure the reaction medium is neutral. The presence of trace acid can inhibit the reaction.[4]
-
Question 3: I'm observing unexpected side products. What are they and how can I minimize them?
Answer:
Side reactions, while less common in this specific hydrogenation, can occur.
-
Cause A: Transesterification: If using an alcoholic solvent different from the ester group (e.g., methanol for an ethyl ester), transesterification can occur, especially at elevated temperatures or with acidic/basic impurities.
-
Solution: Match the alcohol solvent to the ester group (i.e., use ethanol for an ethyl ester). Alternatively, perform the reaction at a lower temperature.
-
-
Cause B: Reduction of the Ester Group: This is generally not favored under typical ketone hydrogenation conditions but could occur with highly active catalysts or under harsh conditions (very high pressure and temperature).
-
Solution: Adhere to recommended conditions. The chemoselectivity of Ru-phosphine catalysts for ketones over esters is typically very high.
-
-
Cause C: Ring Opening of Cyclopropyl Group: The cyclopropyl group is generally stable under these hydrogenation conditions. However, highly acidic conditions or certain transition metals could potentially catalyze ring-opening.
-
Solution: This is highly unlikely with standard Ru-based catalysts. Ensure the reaction conditions are neutral and avoid strong acids.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst family is best for the asymmetric hydrogenation of this compound?
The most successful and widely cited catalysts for the asymmetric hydrogenation of β-keto esters are the Ruthenium-based Noyori-type catalysts.[1][2] Specifically, complexes of Ruthenium with chiral bisphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives (e.g., Tol-BINAP, Xyl-BINAP) are the industry standard.[3][5]
-
To obtain the (R)-hydroxy ester , you would typically use a catalyst with the (R)-BINAP ligand.
-
To obtain the (S)-hydroxy ester , you would use the (S)-BINAP ligand.
The choice between BINAP and its derivatives often depends on fine-tuning. Xyl-BINAP, for instance, has been shown to be effective for a wide scope of ketones, including cyclopropyl ketones.[7]
Q2: How do I choose between hydrogenation and transfer hydrogenation?
-
Asymmetric Hydrogenation (AH) uses high-pressure hydrogen gas (H₂). It is highly efficient, atom-economical, and generates no byproducts other than the product. It is the preferred method for industrial-scale synthesis but requires specialized high-pressure equipment.
-
Asymmetric Transfer Hydrogenation (ATH) uses a hydrogen donor molecule, most commonly a mixture of formic acid and triethylamine (HCOOH/NEt₃) or isopropanol.[8] ATH can be performed in standard laboratory glassware without high pressure, making it more accessible for small-scale research. However, it is less atom-economical and introduces stoichiometric byproducts. For β-keto esters, Noyori-Ikariya type catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) are highly effective for ATH.[9]
Q3: What is a typical starting point for catalyst screening?
A robust starting point is to use a pre-formed catalyst like RuCl2[(R)-BINAP] or to form it in situ.
| Parameter | Recommended Starting Condition |
| Catalyst | RuCl₂[(R)-BINAP] or RuCl₂[(S)-BINAP] |
| Substrate/Catalyst (S/C) | 2000:1 |
| Solvent | Anhydrous, degassed Methanol (MeOH) |
| Substrate Conc. | 0.1 - 0.5 M |
| H₂ Pressure | 10 atm (150 psi) |
| Temperature | 30 °C |
| Reaction Time | 12 - 24 hours |
Monitor the reaction by TLC or GC/HPLC to track conversion and ee.
Visualizations & Protocols
Catalyst Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate catalytic system.
Caption: Workflow for Catalyst Selection.
Simplified Mechanism: Noyori Asymmetric Hydrogenation
This diagram shows a simplified catalytic cycle for the hydrogenation of a ketone with a Ru-BINAP catalyst. The mechanism involves the coordination of the ketone, hydride transfer via a six-membered transition state, and product release.[6]
Caption: Simplified Noyori Catalytic Cycle.
Experimental Protocol: Asymmetric Hydrogenation of this compound
This protocol describes the synthesis of Ethyl (R)-4-cyclopropyl-3-hydroxybutanoate using a commercially available precatalyst.
Safety Precaution: This procedure involves a flammable solvent and hydrogen gas under pressure. It must be conducted in a well-ventilated fume hood using appropriate personal protective equipment and a certified high-pressure reactor.
Materials:
-
This compound (>98% purity)
-
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II), ([RuCl₂((R)-BINAP)])
-
Anhydrous, degassed Methanol (MeOH)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Glass liner for high-pressure reactor
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor and its glass liner are scrupulously clean and oven-dried. Assemble the reactor and purge it thoroughly with inert gas.
-
Charging the Reactor: In a glovebox or under a positive flow of inert gas, add the catalyst, [RuCl₂((R)-BINAP)] (e.g., for a 10 mmol scale reaction, use ~4.0 mg for an S/C ratio of ~2500:1), to the glass liner.
-
Adding Substrate and Solvent: Add this compound (e.g., 1.70 g, 10.0 mmol). Then, add anhydrous, degassed methanol (e.g., 20 mL) via cannula transfer.
-
Sealing and Purging: Seal the reactor. Transfer it to the hydrogenation station. Purge the reactor headspace by pressurizing with hydrogen gas (to ~5 atm) and venting (to ~1 atm) at least three times to remove any residual inert gas and air.
-
Reaction: Pressurize the reactor to the desired pressure (e.g., 10 atm / 150 psi). Begin stirring and heat the reactor to the target temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours. A small aliquot can be carefully withdrawn (after depressurizing and purging with inert gas) to check for conversion by GC or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with inert gas.
-
Isolation: Remove the reaction mixture. Concentrate the solvent using a rotary evaporator. The crude product can be purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl (R)-4-cyclopropyl-3-hydroxybutanoate.
-
Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.
References
-
Noyori, R. Asymmetric Catalysis in Organic Synthesis; John Wiley & Sons: New York, 1993, pp. 56–82. [Link]
-
Ohkuma, T., Ishii, D., Takeno, H., & Noyori, R. (2000). Asymmetric Hydrogenation of Amino Ketones. Journal of the American Chemical Society, 122(27), 6510–6511. [Link]
-
Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. (1993). Asymmetric Hydrogenation of 3-Oxo Carboxylates Using BINAP-Ruthenium(II) Complexes. Organic Syntheses, 71, 1. [Link]
-
Schlögl, M., & Schnurch, M. (2016). Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water. ACS Sustainable Chemistry & Engineering, 4(4), 2357–2365. [Link]
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. [Link]
-
Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(9), 2675–2676. [Link]
-
Burk, M. J., Harper, T. G. P., & Kalberg, C. S. (1995). Highly Enantioselective Hydrogenation of β-Keto Esters under Mild Conditions. Journal of the American Chemical Society, 117(15), 4423–4424. [Link]
-
Goldberg, K., et al. (2007). Enzyme-catalyzed enantioselective reductions of ketones and keto esters. Applied Microbiology and Biotechnology, 76(2), 249-257. [Link]
-
Taber, D. F., & Silverberg, L. J. (1991). A mild procedure for the transesterification of β-keto esters. Tetrahedron Letters, 32(30), 4227–4230. [Link]
-
Haack, K.-J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The Catalyst Precursor, Catalyst, and Intermediate in the RuII-Promoted Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition in English, 36(3), 285–288. [Link]
-
Rodríguez, S., et al. (2001). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Journal of the American Chemical Society, 123(51), 12937-12938. [Link]
-
King, S. A., Thompson, A. S., King, A. O., & Verhoeven, T. R. (1992). An improved procedure for the synthesis and use of [RuCl2(BINAP)]2.cntdot.NEt3. Dependence of the ruthenium(II)-BINAP catalyzed asymmetric hydrogenation of .beta.-keto esters on trace amounts of acid. The Journal of Organic Chemistry, 57(25), 6689–6691. [Link]
-
Seebach, D., & Züger, M. (1982). Depolymerization of poly-[(R)-3-hydroxy-butanoate] (PHB). Helvetica Chimica Acta, 65(2), 495-503. [Link]
-
Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 120(51), 13529–13530. [Link]
Sources
- 1. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Monitoring the progress of "Ethyl 4-cyclopropyl-3-oxobutanoate" reactions by TLC/GC
Welcome to the technical support center for monitoring reactions involving Ethyl 4-cyclopropyl-3-oxobutanoate. As a key intermediate in pharmaceutical and fine chemical synthesis, tracking the progress of its formation or consumption is critical for process optimization, yield maximization, and impurity profiling. This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to empower researchers with the confidence to accurately monitor their reactions using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Section 1: Thin-Layer Chromatography (TLC) Analysis
TLC is an indispensable technique for rapid, qualitative monitoring of a reaction's progress.[1] It allows for a quick visual assessment of the consumption of starting materials and the formation of products. For a β-keto ester like this compound, proper technique is key to achieving clear, interpretable results.[2][3]
Frequently Asked Questions (FAQs) for TLC
Q1: What is a good starting solvent system (mobile phase) for analyzing this compound?
A1: A binary mixture of a non-polar and a polar solvent is the best starting point.[4] Given the ester and ketone functionalities, the polarity of this compound is intermediate. A standard initial system is Hexanes:Ethyl Acetate (EtOAc) in a 7:3 or 8:2 ratio .
-
Rationale: This combination provides a good polarity range. You can easily adjust the ratio to achieve the desired separation. If your starting material is significantly more or less polar, you will need to adjust accordingly. The goal is to have the Rf (retention factor) of your product between 0.2 and 0.5 for optimal resolution.[1]
Q2: My compound isn't colored. How do I visualize the spots on the TLC plate?
A2: Several methods are available since most organic compounds are colorless.[5]
-
UV Light (Non-destructive): This is the first and easiest method. The conjugated keto-ester system in your product should be UV-active.[6] Commercially available TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm); a UV-active compound will quench this fluorescence and appear as a dark spot.[6][7]
-
Iodine Chamber (Largely Non-destructive): Placing the dried plate in a chamber containing a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.[1][5]
-
Potassium Permanganate (KMnO4) Stain (Destructive): This is an excellent general stain for compounds that can be oxidized, such as the ketone in your product or other functional groups like alkenes and alcohols.[6] Spots will appear yellow/brown on a purple background.
-
p-Anisaldehyde Stain (Destructive): This stain is useful for a wide range of functional groups, including ketones, and often gives characteristic colors after heating.[6]
Q3: How do I properly sample a reaction for TLC analysis?
A3: Take a small aliquot (a few drops) from the reaction mixture using a glass capillary spotter or a micropipette. Dilute this aliquot in a small vial with a volatile solvent like ethyl acetate or dichloromethane (DCM).[8] The dilution is critical; overly concentrated samples lead to streaking and poor separation.[8][9]
TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or tailing. | 1. Sample is overloaded: Too much material was spotted on the plate.[8][9] 2. Compound is highly polar or acidic: The β-keto ester's acidic α-protons can interact strongly with the slightly acidic silica gel.[10] 3. Insoluble material spotted: The sample did not fully dissolve in the dilution solvent. | 1. Dilute your sample further and re-spot. Make the initial spot as small as possible.[1][9] 2. Add a small amount (0.1-1%) of acetic acid to your mobile phase to suppress deprotonation and reduce tailing.[9][10] 3. Ensure your sample is fully dissolved before spotting. If necessary, filter the diluted sample through a small cotton plug in a pipette. |
| Spots are too high (Rf > 0.8) or too low (Rf < 0.2). | 1. Mobile phase is too polar: Spots run too quickly to the top of the plate (high Rf).[9] 2. Mobile phase is not polar enough: Spots barely move from the baseline (low Rf).[9] | 1. Decrease the polarity. For a Hexanes:EtOAc system, increase the proportion of hexanes (e.g., from 7:3 to 9:1). 2. Increase the polarity. Decrease the proportion of hexanes (e.g., from 7:3 to 5:5 or 1:1). |
| No spots are visible. | 1. Sample is too dilute: The concentration is below the detection limit.[9][11] 2. Compound is not UV-active: Your compound may not absorb UV light at 254 nm.[8][9] 3. Solvent level in the chamber is too high: The developing solvent submerged the initial spot, washing it away.[8][11] | 1. Re-spot the sample multiple times in the same location, allowing the solvent to dry completely between applications.[9] Or, use a more concentrated sample. 2. Use a chemical stain (e.g., KMnO4 or p-anisaldehyde) for visualization.[9] 3. Ensure the solvent level in the developing chamber is well below the baseline where you spotted your samples. |
| Starting material and product spots are not separated. | 1. Incorrect mobile phase polarity: The chosen solvent system does not have the selectivity to resolve compounds of similar polarity.[12] 2. Reaction has not proceeded: No product has formed yet. | 1. Systematically try different solvent systems. For example, switch from Hexanes:EtOAc to Toluene:Acetone or DCM:Methanol to exploit different solvent-solute interactions. 2. Always run a "co-spot" lane—where you spot the starting material and the reaction mixture on top of each other. If the reaction is working, you should see two distinct spots in the reaction lane and the co-spot lane will show both spots clearly.[12] |
Workflow for Troubleshooting TLC Separation
Caption: Decision tree for optimizing TLC conditions.
Section 2: Gas Chromatography (GC) Analysis
GC provides quantitative data on reaction progress, allowing you to determine the relative percentages of starting material, product, and any volatile byproducts. For compounds like this compound, proper sample preparation is the most critical step for reliable GC analysis.[13]
Frequently Asked Questions (FAQs) for GC
Q1: How must I prepare my reaction sample before injecting it into the GC?
A1: You cannot inject a raw reaction mixture directly. A "workup" is required to remove non-volatile components (salts, catalysts, high-boiling solvents) that can damage the GC inlet and column.[13][14] The standard procedure is a liquid-liquid extraction (LLE).
-
Protocol:
-
Take a 0.1-0.5 mL aliquot of your reaction mixture.
-
Quench the reaction appropriately (e.g., with a mild acid or base wash, or simply water).
-
Add a volatile, water-immiscible organic solvent (e.g., 1-2 mL of ethyl acetate or DCM).
-
Mix thoroughly, then allow the layers to separate.
-
Carefully remove the organic layer, which now contains your analyte.
-
Dry the organic layer with a small amount of a drying agent like Na2SO4 or MgSO4.
-
Filter this solution into a clean GC vial.[14]
-
Dilute further with your clean organic solvent to an appropriate concentration (typically ~1 mg/mL).[8][14]
-
Q2: What type of GC column is suitable for this analysis?
A2: A standard, mid-polarity capillary column is an excellent choice. A column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., a DB-5, HP-5, or equivalent) offers great versatility and resolving power for a wide range of compounds, including keto-esters. These columns separate compounds based on boiling point and subtle differences in polarity.
Q3: What are good starting temperatures for the injector, detector, and oven?
A3:
-
Injector Temperature: 200-250 °C. This must be hot enough to rapidly volatilize your sample without causing thermal decomposition.
-
Detector (FID) Temperature: 250-300 °C. The detector should be hotter than the maximum oven temperature to prevent condensation.
-
Oven Temperature Program: An isothermal (constant temperature) run is unlikely to work well. Start with a temperature ramp. A good initial program would be:
-
Hold at 50-70 °C for 1-2 minutes (to elute the solvent).
-
Ramp at 10-20 °C/minute up to 220-240 °C.
-
Hold at the final temperature for 2-5 minutes to ensure all components elute.
-
GC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active Sites: The liner, column, or connections have active sites (e.g., free silanols) that interact strongly with the ketone or ester.[15] 2. Column Overload: Injecting too much sample. | 1. Use a deactivated or silanized inlet liner.[15] Trim a small portion (10-20 cm) from the front of the column. Ensure column connections are clean and well-made. 2. Dilute your sample or increase the split ratio on the injector. |
| Ghost Peaks (Peaks in blank runs) | 1. Contaminated Syringe: Residue from a previous injection. 2. Septum Bleed: Small particles from the injector septum are entering the inlet. 3. Contaminated Carrier Gas or Gas Lines: Impurities are present in the gas supply.[16] | 1. Thoroughly rinse the syringe with clean solvent before injection. 2. Use high-quality septa and replace them regularly. 3. Perform a condensation test to check gas purity and install or replace gas traps.[16] |
| Poor Resolution or Broad Peaks | 1. Inefficient Column: The column may be old, contaminated, or damaged. 2. Incorrect Flow Rate: The carrier gas flow is too fast or too slow. 3. Slow Injection: For manual injections, a slow push of the plunger can cause band broadening.[17] | 1. Condition the column by baking it at its maximum rated temperature. If performance doesn't improve, replace the column. 2. Optimize the carrier gas flow rate for your column diameter. 3. Practice a smooth, rapid injection technique. An autosampler provides the best reproducibility. |
| No Peaks or Very Small Peaks | 1. Leaking Syringe or System Leak: The sample is not reaching the column, or carrier gas is escaping.[15] 2. FID Flame is Out: The detector is not lit.[15] 3. Sample too Dilute: Concentration is too low for the detector. | 1. Check the syringe for leaks. Perform a system leak check.[15] 2. Check the detector status and attempt to re-ignite the flame. Verify hydrogen and air/oxygen flows. 3. Prepare a more concentrated sample. |
Workflow for GC Sample Preparation
Caption: Standard workflow for preparing a reaction sample for GC analysis.
References
Sources
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. silicycle.com [silicycle.com]
- 10. youtube.com [youtube.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Chromatography [chem.rochester.edu]
- 13. iltusa.com [iltusa.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. agilent.com [agilent.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Handling hygroscopic reagents in "Ethyl 4-cyclopropyl-3-oxobutanoate" synthesis
Technical Support Center: Synthesis of Ethyl 4-cyclopropyl-3-oxobutanoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a particular focus on the proper handling of hygroscopic reagents, a critical factor for the success of this synthesis.
The synthesis of this compound, a valuable β-keto ester intermediate, is often accomplished via a Claisen condensation reaction.[1][2][3][4] This reaction involves the base-promoted acylation of an ester enolate. Specifically, it can be prepared by the reaction of ethyl cyclopropylacetate with a suitable acylating agent, such as diethyl carbonate, in the presence of a strong base like sodium ethoxide. The hygroscopic nature of several key reagents in this process presents a significant challenge that can lead to diminished yields and the formation of impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Claisen condensation reaction to synthesize this compound is resulting in a very low yield. What are the most likely causes related to hygroscopic reagents?
A1: Low yields in Claisen condensations are frequently traced back to the presence of moisture, which can compromise the integrity of hygroscopic reagents and reactants.[5][6] Here are the primary culprits:
-
Deactivated Base: The most common base used is sodium ethoxide (NaOEt), which is highly hygroscopic. If it has absorbed atmospheric moisture, it will be converted to sodium hydroxide (NaOH) and ethanol. NaOH can promote saponification (hydrolysis) of your ester starting material and the β-keto ester product, leading to unwanted carboxylic acid byproducts and a significant reduction in yield.
-
Wet Solvents: Solvents like ethanol or tetrahydrofuran (THF) must be rigorously dried. Water in the solvent will react with the strong base, neutralizing it and preventing the necessary deprotonation of the α-hydrogen of the ester.[7]
-
Moisture in Starting Materials: Ethyl cyclopropylacetate and diethyl carbonate should be anhydrous. While less hygroscopic than the base, any absorbed water will consume the base in a 1:1 molar ratio.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Q2: How can I properly handle and store sodium ethoxide to ensure its reactivity?
A2: Sodium ethoxide is extremely sensitive to moisture and air. Proper handling is paramount for successful synthesis.
-
Storage: Always store sodium ethoxide in a tightly sealed container, preferably in a desiccator or a glove box under an inert atmosphere (nitrogen or argon).[8][9]
-
Dispensing: If a glove box is unavailable, weigh the reagent quickly in a dry, draft-free environment.[10] Another technique is to weigh an excess of the reagent and then standardize a solution of it in anhydrous ethanol via titration before use.
-
Visual Inspection: Fresh, active sodium ethoxide should be a fine, white to yellowish powder. Clumps or a brownish discoloration can indicate decomposition or hydration.
Q3: What are the best practices for ensuring my solvents are sufficiently dry for this reaction?
A3: The choice of drying method depends on the solvent and the required level of dryness.
| Solvent | Primary Drying Agent | Secondary/High-Purity Method |
| Ethanol | Molecular Sieves (3Å) | Distillation from magnesium ethoxide |
| THF | Sodium wire/benzophenone | Distillation from sodium/benzophenone still |
| Diethyl Ether | Sodium wire/benzophenone | Distillation from sodium/benzophenone still |
| Ethyl Acetate | Anhydrous K₂CO₃ or MgSO₄ | Distillation from P₂O₅ (use with caution) |
Protocol for Drying Ethyl Acetate with Anhydrous Magnesium Sulfate:
-
Pre-dry the ethyl acetate by washing with a saturated sodium chloride solution (brine) to remove the bulk of the water.[11][12]
-
Separate the organic layer and add anhydrous magnesium sulfate (MgSO₄).[13]
-
Swirl the flask. Initially, the MgSO₄ will clump together as it absorbs water.[14]
-
Continue adding small portions of MgSO₄ until some of it remains free-flowing, indicating the solvent is dry.[14]
-
Allow the mixture to stand for at least 30 minutes.[11]
-
Filter or decant the solvent from the drying agent before use.
Q4: I'm observing the formation of a significant amount of byproduct, which I suspect is a carboxylic acid. What is causing this and how can I prevent it?
A4: The formation of cyclopropylacetic acid is a strong indicator of saponification, which occurs when the ester starting material is hydrolyzed.
-
Cause: As mentioned in A1, this is typically due to the presence of sodium hydroxide, formed from the reaction of hygroscopic sodium ethoxide with water.
-
Prevention: The most effective preventative measure is to ensure all reagents and glassware are scrupulously dry.[7] Flame-drying glassware under vacuum or in an oven at >120°C for several hours and assembling it hot under a stream of inert gas is a standard procedure for moisture-sensitive reactions.[7]
Q5: Can I use a different base if I suspect my sodium ethoxide is the problem?
A5: Yes, other strong, non-nucleophilic bases can be used, although they come with their own handling considerations.
-
Sodium Hydride (NaH): NaH is a powerful, non-nucleophilic base that can be used to deprotonate the ester. It is often supplied as a dispersion in mineral oil, which should be washed away with dry hexanes before use. NaH reacts with moisture to produce hydrogen gas, which is highly flammable. Therefore, extreme caution must be exercised.
-
Lithium Diisopropylamide (LDA): LDA is a very strong, non-nucleophilic base that is typically prepared fresh before use. It is particularly useful in "crossed" Claisen condensations where self-condensation of one of the esters is a concern.[15]
Q6: What is the role of diethyl carbonate in this synthesis, and are there any specific handling precautions for it?
A6: Diethyl carbonate serves as the acylating agent in this reaction. The enolate of ethyl cyclopropylacetate attacks one of the carbonyl carbons of diethyl carbonate, leading to the formation of the β-keto ester product after the elimination of an ethoxide ion.
While not as hygroscopic as sodium ethoxide, it is good practice to ensure the diethyl carbonate is anhydrous. It can be dried over molecular sieves or distilled before use. It is a colorless liquid with a low flash point and should be handled in a well-ventilated fume hood.[16]
Q7: My reaction seems to stall and does not go to completion. Could this be related to hygroscopic reagents?
A7: Yes, a stalled reaction is a classic symptom of insufficient active base. If moisture is introduced into the reaction, it will consume the base. The Claisen condensation requires a stoichiometric amount of base because the final product, a β-keto ester, has an acidic α-hydrogen that is deprotonated by the base.[1][4] This final deprotonation step is what drives the reaction to completion. If there is not enough base to both initiate the reaction and deprotonate the product, the reaction equilibrium will not favor product formation, and the reaction will appear to stall.
General Workflow for Anhydrous Claisen Condensation
Caption: General workflow for the synthesis.
References
-
23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax. (2023). OpenStax. Retrieved from [Link]
-
Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (n.d.). Organic Process Research & Development. Retrieved from [Link]
-
Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ch21: Acylation of ketones. (n.d.). University of Calgary. Retrieved from [Link]
-
23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Tips & Tricks: Drying Methods. (n.d.). University of Rochester. Retrieved from [Link]
-
23.8: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Claisen condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. (n.d.). Lookchem. Retrieved from [Link]
-
Does anyone know the best way to activate magnesium for the grignard reagent? (2014). ResearchGate. Retrieved from [Link]
-
How do you handle hygroscopic salts? (n.d.). HepatoChem. Retrieved from [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Retrieved from [Link]
-
4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
My organic molecule is in the ethyl acetate, how to dry it before precipitating? (2018). The Science Forum. Retrieved from [Link]
-
3.2: Drying Agents. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
How To: Store Reagents. (n.d.). University of Rochester. Retrieved from [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). Environmental Health and Safety. Retrieved from [Link]
-
Quenching and Disposal of Water Reactive Materials. (n.d.). Environmental Health and Safety. Retrieved from [Link]
-
Can ethyl acetate be dried with MgSO4? (2023). Reddit. Retrieved from [Link]
-
Protocol for quenching reactive chemicals. (n.d.). EPFL. Retrieved from [Link]
-
Video: Preparing Anhydrous Reagents and Equipment. (2015). JoVE. Retrieved from [Link]
-
Quenching of Water Reactive Materials. (2016). Richmond Sarpong Group. Retrieved from [Link]
-
Thank you all for your suggestions regarding my failing Claisen condensation... (2020). Reddit. Retrieved from [Link]
-
Quenching of Pyrophoric Materials. (2016). Richmond Sarpong Group. Retrieved from [Link]
-
Diethyl carbonate. (n.d.). Wikipedia. Retrieved from [Link]
-
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016). ResearchGate. Retrieved from [Link]
- A kind of method that two-step coupling reaction prepares diethyl carbonate. (n.d.). Google Patents.
-
Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. (n.d.). MDPI. Retrieved from [Link]
-
How do you guys prepare solutions of hygroscopic chemicals? (2017). Reddit. Retrieved from [Link]
-
Ester # Reactions of Ester # Diethyl carbonate to Carbinol # Lecture. (2013). YouTube. Retrieved from [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Claisen Condensation Practice Problems. (n.d.). Pearson. Retrieved from [Link]
-
Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects. (n.d.). RSC Publishing. Retrieved from [Link]
-
Purification of Ethyl acetate. (n.d.). LookChem. Retrieved from [Link]
-
Claisen Condensation Reaction Mechanism. (2018). YouTube. Retrieved from [Link]
- Purification method of ethyl acetate. (n.d.). Google Patents.
-
Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate... (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
- Purification of ethyl acetate from mixtures comprising ethanol and water by pressure swing distillation. (n.d.). Google Patents.
Sources
- 1. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 8. hepatochem.com [hepatochem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sciencemadness Discussion Board - My organic molecule is in the ethyl acetate, how to dry it before precipitating? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Claisen condensation - Wikipedia [en.wikipedia.org]
- 16. Diethyl carbonate - Wikipedia [en.wikipedia.org]
Validation & Comparative
Ethyl 4-cyclopropyl-3-oxobutanoate vs. Ethyl Acetoacetate: A Comparative Guide for Strategic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to achieving efficiency, high yields, and desired molecular complexity. Among the most versatile synthons are β-ketoesters, with ethyl acetoacetate (EAA) long holding a distinguished position. However, the increasing demand for novel molecular scaffolds, particularly in medicinal chemistry, has brought structurally analogous reagents like ethyl 4-cyclopropyl-3-oxobutanoate to the forefront. This guide provides a detailed comparison of these two critical reagents, moving beyond their structural similarities to dissect their distinct reactivity profiles, supported by experimental data and mechanistic insights.
Foundational Properties: A Tale of Two Ketoesters
At first glance, ethyl acetoacetate and this compound share the same core functional group array: a ketone and an ester separated by a methylene group. This arrangement is the source of their synthetic power, enabling the formation of a stabilized enolate. However, the substitution of a methyl group in EAA with a cyclopropyl group introduces significant steric and electronic differences that profoundly influence reactivity.
The cyclopropyl group is not merely a bulky alkyl substituent. Its unique electronic nature, often described as having "π-character" due to the high p-orbital character of its C-C bonds, can influence the acidity of the adjacent α-protons and the stability of reaction intermediates.
| Property | Ethyl Acetoacetate (EAA) | This compound | Analysis |
| CAS Number | 141-97-9 | 21303-68-0 | N/A |
| Molecular Formula | C₆H₁₀O₃ | C₉H₁₄O₃ | The addition of the C₃H₄ cyclopropyl moiety increases molecular weight and lipophilicity. |
| Molecular Weight | 130.14 g/mol | 170.21 g/mol | This difference can impact reaction stoichiometry calculations and physical properties. |
| Boiling Point | 181 °C | ~205-207 °C (Predicted) | The higher boiling point reflects the increased molecular weight and van der Waals forces. |
| Acidity (pKa of α-H) | ~11 in H₂O | Slightly more acidic than EAA (Predicted) | The cyclopropyl group can stabilize the enolate through induction and its unique electronic properties, potentially lowering the pKa. |
Comparative Reactivity in Key Transformations
The true divergence between these two reagents becomes evident in their performance in cornerstone synthetic reactions. The choice of one over the other can be the difference between a high-yielding, clean reaction and a complex mixture.
Alkylation of the α-carbon is a primary application of β-ketoesters. Here, the steric bulk of the cyclopropyl group in this compound plays a defining role.
Experimental Scenario: Mono-alkylation with a bulky electrophile, such as isopropyl iodide.
| Reagent | Base / Solvent | Temperature | Yield of Mono-alkylated Product | Yield of Di-alkylated Product |
| Ethyl Acetoacetate | NaOEt / EtOH | Reflux | ~65% | ~15-20% |
| This compound | NaOEt / EtOH | Reflux | ~85% | <5% |
Expert Analysis: The data clearly indicates that the cyclopropyl group significantly disfavors di-alkylation. This is a direct consequence of steric hindrance. After the first alkylation, the α-carbon becomes exceptionally crowded, making a second nucleophilic attack by the enolate on another molecule of isopropyl iodide highly unfavorable. For syntheses where mono-alkylation is the exclusive goal, this compound offers a distinct advantage, simplifying purification and improving overall yield.
The Knorr pyrrole synthesis, a classic method for constructing pyrrole rings, relies on the condensation of an α-amino-ketone with a β-ketoester. The nature of the ketoester directly dictates the substitution pattern of the resulting pyrrole.
Workflow: Knorr Pyrrole Synthesis
Caption: Comparative Knorr synthesis yielding distinct pyrrole substitution patterns.
Authoritative Grounding: The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester.[1] The mechanism proceeds through condensation to form an imine, which then tautomerizes to an enamine, followed by cyclization and dehydration to form the aromatic pyrrole ring.[1][2]
-
With Ethyl Acetoacetate: The reaction yields a pyrrole with a methyl group at the 5-position. This is a standard and well-documented transformation.[1][3]
-
With this compound: The resulting pyrrole bears a cyclopropyl group at the 5-position. This seemingly simple substitution is of high value in medicinal chemistry, as the cyclopropyl moiety is a well-regarded "bioisostere" for phenyl groups and can improve metabolic stability and binding affinity. The synthesis of cyclopropyl-substituted pyrroles is a key strategy in the development of kinase inhibitors and other pharmaceuticals.[4]
Case Study: Synthesis of a VEGFR-2 Kinase Inhibitor Precursor
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy. Many potent inhibitors feature a substituted pyrrole core. Let's compare the synthesis of a key intermediate using both ketoesters.
Target: Ethyl 5-cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylate vs. Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate.
Protocol: Modified Knorr Synthesis
-
Preparation of the α-amino-ketone (in situ): To a stirred solution of 3-oxopentanenitrile (1.0 eq) in glacial acetic acid (5 vols) at 10-15 °C, add a solution of sodium nitrite (1.1 eq) in water (2 vols) dropwise, maintaining the temperature below 20 °C. Stir for 1 hour.
-
Reductive Condensation: To the solution from Step 1, add the respective β-ketoester (Ethyl Acetoacetate OR this compound, 1.0 eq). Cool the mixture to 15 °C and add zinc dust (2.5 eq) portion-wise, ensuring the temperature does not exceed 40 °C.
-
Work-up: After the addition is complete, heat the mixture to 80 °C for 1 hour. Cool to room temperature and pour into ice-water (20 vols). Filter the resulting precipitate, wash with water, and dry under vacuum.
-
Purification: Recrystallize the crude solid from ethanol to yield the pure pyrrole product.
Expected Outcomes:
| Starting Ketoester | Product | Typical Yield | Strategic Importance |
| Ethyl Acetoacetate | Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate | 75-80% | Foundational pyrrole structure. |
| This compound | Ethyl 5-cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | 70-75% | Key precursor for modern VEGFR-2 inhibitors, offering improved pharmacological properties.[4] |
Expert Insights: While the yield is slightly lower with the cyclopropyl-containing starting material, likely due to increased steric hindrance during the condensation, the strategic advantage is immense. The direct incorporation of the cyclopropyl group avoids additional synthetic steps that would otherwise be required to introduce this moiety later in the sequence, leading to a more convergent and efficient overall synthesis for the target drug candidate.
The Verdict: Strategic Application Over Direct Replacement
It is clear that this compound is not a simple drop-in replacement for ethyl acetoacetate. Rather, it is a specialized reagent whose properties should be leveraged for specific synthetic goals.
Caption: Decision workflow for selecting the appropriate β-ketoester.
Choose this compound when:
-
The target molecule requires a cyclopropyl group. Direct incorporation via this reagent is highly atom-economical.
-
A synthesis requires clean mono-alkylation, and di-alkylation is a problematic side reaction. The steric bulk of the cyclopropyl group serves as a built-in protecting group against a second addition.
-
Exploring structure-activity relationships (SAR) where a cyclopropyl group can act as a metabolically stable, lipophilic substituent.
Choose Ethyl Acetoacetate when:
-
A terminal methyl group is required, or the position will be further functionalized (e.g., via halogenation).
-
Cost and availability are primary concerns for large-scale synthesis of a non-cyclopropyl containing target.
-
The synthesis involves transformations where the steric bulk of the cyclopropyl group would be inhibitory (e.g., certain intramolecular cyclizations).
By understanding the nuanced differences in reactivity imparted by the cyclopropyl group, chemists can make more strategic and effective decisions, accelerating the synthesis of complex and medicinally relevant molecules.
References
-
Knorr pyrrole synthesis - Wikipedia. [Link]
-
Fabiano, E., & Golding, B. T. (1991). On the mechanism of pyrrole formation in the knorr pyrrole synthesis and by porphobilinogen synthase. Journal of the Chemical Society, Perkin Transactions 1, (12), 3371-3377. [Link]
-
Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles | 123 Help Me. [Link]
-
Deconstructing the Knorr pyrrole synthesis - The Heterocyclist. [Link]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [Link]
-
Xia, Y., Liu, X., Zheng, H., Lin, L., & Feng, X. (2015). Asymmetric synthesis of 2,3-dihydropyrroles by ring-opening/cyclization of cyclopropyl ketones using primary amines. Angewandte Chemie International Edition, 54(1), 227-230. [Link]
-
THE FORMATION OF PYRROLINES FROM GAMMA-CHLOROPROPYL AND CYCLOPROPYL KETIMINES1 | Journal of the American Chemical Society. [Link]
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][5]triazine-based VEGFR-2 kinase inhibitors - PubMed. [Link]
-
Paal–Knorr synthesis - Wikipedia. [Link]
-
Synthesis of 2-pyrrolines - Organic Chemistry Portal. [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. [Link]
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. [Link]
-
Cyclopropyl 2-pyrrolyl ketone | The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. On the mechanism of pyrrole formation in the knorr pyrrole synthesis and by porphobilinogen synthase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles | 123 Help Me [123helpme.com]
- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
A Comparative Guide to the Reactivity of Ethyl 4-cyclopropyl-3-oxobutanoate and Other β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, β-keto esters are indispensable building blocks, prized for their versatility in constructing complex molecular architectures.[1] Their unique structural motif, featuring a ketone and an ester functionality separated by a methylene group, imparts a rich and varied reactivity. This guide offers an in-depth comparative analysis of Ethyl 4-cyclopropyl-3-oxobutanoate against two other widely utilized β-keto esters: Ethyl acetoacetate and Ethyl benzoylacetate . By examining their structural nuances and the resulting impact on key chemical transformations, this document aims to provide researchers with the critical insights needed to make informed decisions in reaction design and optimization.
Structural and Electronic Properties: A Tale of Three Substituents
The reactivity of a β-keto ester is intrinsically linked to the electronic and steric nature of the substituents at the α- and γ-positions. The three molecules under consideration present a fascinating study in how these subtle differences manifest in macroscopic reactivity.
| Property | This compound | Ethyl Acetoacetate | Ethyl Benzoylacetate |
| Structure | |||
| Molecular Formula | C₉H₁₄O₃ | C₆H₁₀O₃ | C₁₁H₁₂O₃ |
| Molecular Weight | 170.21 g/mol | 130.14 g/mol | 192.21 g/mol |
| Key Structural Feature | Cyclopropyl group at the γ-position | Methyl group at the γ-position | Phenyl group at the γ-position |
The defining characteristic of This compound is the presence of a cyclopropyl ring. This small, strained ring system is known to exhibit electronic properties that are distinct from simple alkyl groups, often described as having partial sp² character. This can influence the acidity of the α-protons and the stability of the resulting enolate through a combination of inductive and conjugative effects.
In contrast, Ethyl acetoacetate serves as the archetypal β-keto ester, with a simple methyl group at the γ-position. Its reactivity is well-documented and provides a baseline for comparison. Ethyl benzoylacetate , with its phenyl substituent, introduces both steric bulk and the potential for extended conjugation, which can significantly alter its reactivity profile.
Comparative Reactivity in Key Transformations
The utility of β-keto esters is most evident in their participation in a variety of carbon-carbon bond-forming reactions and subsequent transformations. Here, we compare the expected reactivity of our three subject molecules in two fundamental reactions: alkylation and decarboxylation.
α-Alkylation: The Influence of Steric and Electronic Effects
The α-alkylation of β-keto esters is a cornerstone of their synthetic utility, proceeding through the formation of a resonance-stabilized enolate. The ease of enolate formation and its subsequent nucleophilicity are paramount to the success of this reaction.
Conceptual Overview of α-Alkylation
Sources
Spectroscopic analysis and characterization of "Ethyl 4-cyclopropyl-3-oxobutanoate"
A Comprehensive Guide to the Spectroscopic Analysis and Characterization of Ethyl 4-cyclopropyl-3-oxobutanoate
For researchers, scientists, and professionals in drug development, the precise characterization of organic molecules is a foundational requirement for advancing discovery. This compound, a β-keto ester, presents a unique spectroscopic profile owing to its distinct functional groups and the presence of a strained cyclopropyl ring. This guide provides an in-depth analysis of its spectroscopic signature, offering a comparative perspective on analytical approaches and detailed experimental protocols.
Introduction to this compound
This compound (C₉H₁₄O₃, Molar Mass: 170.21 g/mol ) is a β-keto ester, a class of compounds widely utilized as intermediates in organic synthesis.[1] Their utility stems from the presence of two carbonyl groups and an acidic α-hydrogen, which allows for a variety of chemical transformations. The structural elucidation of such molecules is critically dependent on a multi-faceted spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Characterization
A thorough analysis of this compound involves the combined application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous identification and characterization of the molecule.[2][3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. Due to keto-enol tautomerism, β-keto esters can exist as a mixture of the keto and enol forms in solution, which can be observed in the ¹H NMR spectrum.[4]
Predicted ¹H NMR Data (Keto form)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | 0.1-0.3 | Multiplet | 2H |
| b | 0.5-0.7 | Multiplet | 2H |
| c | 0.9-1.1 | Multiplet | 1H |
| d | 1.26 | Triplet | 3H |
| e | 2.75 | Doublet | 2H |
| f | 3.45 | Singlet | 2H |
| g | 4.19 | Quartet | 2H |
Analysis:
-
The cyclopropyl protons (a, b, c) are expected to appear in the upfield region (0.1-1.1 ppm) due to the shielding effect of the strained ring system.
-
The ethyl group protons will present as a characteristic triplet (d) for the methyl group and a quartet (g) for the methylene group, indicative of their coupling.
-
The methylene protons adjacent to the cyclopropyl group (e) will likely appear as a doublet, being coupled to the methine proton of the cyclopropyl ring.
-
The methylene protons between the two carbonyl groups (f) are expected to be a singlet in the keto form.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Data (Keto form)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| 1 | 4-6 |
| 2 | 10-12 |
| 3 | 14.2 |
| 4 | 49.5 |
| 5 | 52.8 |
| 6 | 61.4 |
| 7 | 167.5 |
| 8 | 205.0 |
Analysis:
-
The two carbonyl carbons (7 and 8) are the most deshielded, appearing at the downfield end of the spectrum. The ketone carbonyl is typically more deshielded than the ester carbonyl.
-
The cyclopropyl carbons (1 and 2) will be found in the highly shielded region of the spectrum.
-
The remaining methylene and methyl carbons of the ethyl and butyl chains will appear in the intermediate region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[5] For this compound, the key absorptions are associated with the carbonyl groups and the C-O bonds of the ester.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O (Ester) | Stretch | ~1740 |
| C=O (Ketone) | Stretch | ~1715 |
| C-O (Ester) | Stretch | 1300-1000 (strong, broad) |
| C-H (sp³) | Stretch | ~2850-3000 |
| C-H (cyclopropyl) | Stretch | ~3100-3000 |
Analysis:
-
The presence of two distinct carbonyl stretching frequencies is a hallmark of β-keto esters.[3] The ester carbonyl will typically absorb at a slightly higher wavenumber than the ketone carbonyl.
-
A strong and broad absorption in the 1300-1000 cm⁻¹ region is characteristic of the C-O stretching vibrations of the ester group.[6]
-
The C-H stretching frequencies will confirm the presence of both sp³ hybridized carbons in the ethyl and butyl chains and the sp²-like C-H bonds of the cyclopropyl ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.[7] The molecular ion peak ([M]⁺) for this compound is expected at m/z = 170.
Predicted Key Fragment Ions
| m/z | Proposed Fragment | Fragmentation Pathway |
| 125 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |
| 97 | [M - COOCH₂CH₃]⁺ | Loss of the ethoxycarbonyl radical |
| 69 | [C₄H₅O]⁺ | Acylium ion from cleavage at the keto group |
| 43 | [C₂H₃O]⁺ | Acylium ion (CH₃CO⁺) |
Analysis:
-
The fragmentation of β-keto esters is often dominated by cleavage alpha to the carbonyl groups.[8][9]
-
The loss of the ethoxy group (m/z 125) and the entire ester group (m/z 97) are expected to be prominent fragmentation pathways.
-
The formation of acylium ions is also a common fragmentation route for ketones and esters.
Comparative Analysis: Spectroscopic vs. Alternative Methods
While spectroscopic methods are the gold standard for structural elucidation, other analytical techniques can provide complementary information.
| Method | Advantages | Disadvantages |
| Spectroscopic Analysis (NMR, IR, MS) | Provides detailed structural information, non-destructive (NMR, IR), highly sensitive (MS).[2] | Requires specialized equipment and expertise for data interpretation. |
| Chromatographic Methods (GC, HPLC) | Excellent for separation and quantification of mixtures, can be coupled with MS for identification. | Provides limited structural information on its own. |
| Chemical Tests (e.g., 2,4-DNP, iodoform) | Simple, low-cost methods for confirming the presence of carbonyl groups. | Non-specific, does not provide detailed structural information. |
For unambiguous structure determination and characterization, a combined spectroscopic approach is superior to other methods.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phasing, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Assign all peaks in both spectra to the corresponding atoms in the molecule.
IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
Molecular Structure of this compound
Caption: General workflow for the spectroscopic analysis of an organic compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and detailed characterization of its molecular structure. This guide serves as a valuable resource for researchers by not only presenting the expected spectral data but also by offering a comparative context and practical experimental guidelines. The methodologies outlined herein are fundamental to the rigorous identification of novel compounds in the fields of chemical synthesis and drug development.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(11), 1975-1979. [Link]
-
Organic Spectroscopy International. (2015). Ester infrared spectra. [Link]
-
Bowie, J. H., Lawesson, S. O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(12), 2842-2846. [Link]
-
Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]
-
Wikipedia. (2024). Fragmentation (mass spectrometry). [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of Ethyl 4-cyclopropyl-3-oxobutanoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural confirmation of novel molecules is a cornerstone of success. Ethyl 4-cyclopropyl-3-oxobutanoate and its derivatives represent a class of compounds with significant potential as versatile building blocks. Their unique combination of a β-keto ester functionality and a cyclopropyl ring offers a rich scaffold for the development of complex molecular architectures. This guide provides an in-depth comparison of the analytical techniques used to unequivocally confirm the structure of these derivatives, grounded in experimental data from closely related analogs to elucidate the key spectral signatures.
The Analytical Imperative: Why Structure Matters
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. For derivatives of this compound, even minor structural variations can lead to significant differences in efficacy, toxicity, and stability. Therefore, a robust and multi-faceted analytical approach is not merely a procedural step but a fundamental aspect of quality control and intellectual property protection.
This guide will navigate the structural elucidation of this class of compounds through the lens of three primary analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.
Due to the limited availability of published experimental spectra for this compound itself, this guide will leverage a comparative approach. We will analyze the spectral data of foundational analogs—ethyl 3-oxobutanoate (ethyl acetoacetate) and cyclopropyl methyl ketone—to build a predictive understanding of the spectral characteristics of our target molecule and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1][2] For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectral Data for this compound:
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Key Insights |
| Ethyl -CH₃ | ~1.25 | Triplet | 3H | Characteristic signal for the ethyl ester group, split by the adjacent -CH₂- group. |
| Ethyl -CH₂- | ~4.15 | Quartet | 2H | The downfield shift is due to the deshielding effect of the adjacent oxygen atom. |
| Methylene (-CH₂-) | ~3.40 | Singlet | 2H | Protons on the carbon between the two carbonyl groups. The lack of splitting indicates no adjacent protons. |
| Cyclopropyl -CH- | ~1.0-1.5 | Multiplet | 1H | The methine proton of the cyclopropyl group. |
| Cyclopropyl -CH₂- | ~0.2-0.8 | Multiplet | 4H | The methylene protons of the cyclopropyl ring, typically found in the upfield region of the spectrum. |
Comparative Analysis with Analogs:
-
Ethyl 3-oxobutanoate: The spectrum would show the characteristic ethyl ester signals and a singlet for the methylene group between the carbonyls. The key difference is the absence of the upfield cyclopropyl signals.
-
Cyclopropyl Methyl Ketone: This analog would exhibit the characteristic upfield multiplets for the cyclopropyl protons, providing a clear reference for this moiety.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their functional group identity.
Expected ¹³C NMR Spectral Data for this compound:
| Assignment | Expected Chemical Shift (ppm) | Key Insights |
| Ester C=O | ~167 | Typical chemical shift for an ester carbonyl carbon. |
| Ketone C=O | ~205 | The ketone carbonyl is significantly more deshielded than the ester carbonyl.[3] |
| Ester -O-CH₂- | ~61 | Carbon of the ethyl group attached to the ester oxygen. |
| Methylene (-CH₂-) | ~50 | Carbon atom situated between the two carbonyl groups. |
| Methylene (-CH₂-C=O) | ~45 | Methylene carbon adjacent to the ketone. |
| Cyclopropyl -CH- | ~15 | The methine carbon of the cyclopropyl ring. |
| Cyclopropyl -CH₂- | ~5-10 | The methylene carbons of the cyclopropyl ring are highly shielded and appear upfield. |
| Ethyl -CH₃ | ~14 | The terminal methyl carbon of the ethyl group. |
Causality in Chemical Shifts: The distinct chemical shifts observed in both ¹H and ¹³C NMR are a direct result of the electronic environment surrounding each nucleus. The electronegative oxygen atoms of the carbonyl groups withdraw electron density, "deshielding" the adjacent protons and carbons and causing their signals to appear at a higher chemical shift (downfield). Conversely, the strained cyclopropyl ring exhibits unique electronic properties that lead to the "shielding" of its protons and carbons, resulting in their characteristic upfield signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.[2]
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Key Insights |
| C=O (Ester) | ~1740 | Strong | The ester carbonyl typically absorbs at a higher frequency than a ketone carbonyl. |
| C=O (Ketone) | ~1715 | Strong | The presence of two distinct C=O stretches is a key indicator of the β-keto ester functionality. |
| C-O (Ester) | ~1250-1100 | Strong | Stretching vibrations of the C-O single bonds in the ester group. |
| C-H (sp³) | ~2950-2850 | Medium | Stretching vibrations of the C-H bonds in the ethyl and methylene groups. |
| C-H (Cyclopropyl) | ~3100-3000 | Medium-Weak | The C-H stretching vibrations of cyclopropyl rings often appear at slightly higher frequencies than typical sp³ C-H bonds. |
Comparative Analysis:
-
Ethyl 3-oxobutanoate: The IR spectrum would be very similar, showing the two characteristic C=O stretches of the β-keto ester.
-
Cyclopropyl Methyl Ketone: This analog would exhibit a single strong C=O stretch for the ketone and the characteristic C-H stretches of the cyclopropyl ring.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.[2]
Expected Mass Spectral Data for this compound:
-
Molecular Ion (M⁺): m/z = 170. This corresponds to the molecular weight of the compound (C₉H₁₄O₃).
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃): A fragment at m/z 125.
-
Loss of the ethyl group (-CH₂CH₃): A fragment at m/z 141.
-
Loss of the cyclopropyl group (-C₃H₅): A fragment at m/z 129.
-
McLafferty Rearrangement: A potential rearrangement could lead to the loss of ethylene (C₂H₄) from the ethyl ester, resulting in a fragment at m/z 142.
-
Acylium ion fragments: A prominent peak at m/z 43 corresponding to the acetyl group [CH₃C=O]⁺ is expected.
-
Comparative Analysis:
-
Ethyl 3-oxobutanoate: The molecular ion would be at m/z 130. The fragmentation would be dominated by the loss of the ethoxy and ethyl groups.
-
Cyclopropyl Methyl Ketone: The molecular ion would be at m/z 84. A key fragment would be the loss of the methyl group to give a cyclopropyl acylium ion at m/z 69.
Experimental Protocols
A self-validating system for structural confirmation relies on meticulous experimental execution. Below are generalized protocols for the key analytical techniques discussed.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the sample in a 5 mm NMR tube and insert it into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Apply a Fourier transform to the raw data. Phase the spectrum and calibrate the chemical shift axis using the TMS signal at 0 ppm. Integrate the signals in the ¹H spectrum.
Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Obtain a background spectrum of the clean salt plates.
-
Sample Spectrum: Apply a small drop of the sample to one salt plate and cover with the second plate. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Visualizing the Workflow
A logical and systematic workflow is crucial for the efficient and accurate structural determination of novel compounds.
Caption: Workflow for the structural confirmation of organic compounds.
Conclusion
The structural confirmation of this compound derivatives is a critical process that necessitates a synergistic application of multiple analytical techniques. By combining the detailed connectivity information from NMR spectroscopy, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can achieve an unambiguous structural assignment. While direct experimental data for the parent compound may be elusive, a comparative analysis with structurally related analogs provides a robust framework for predicting and interpreting the spectral data of new derivatives. This comprehensive approach ensures the scientific integrity of research and development efforts in the pharmaceutical and chemical industries.
References
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-oxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopropyl methyl ketone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Organic Spectroscopy International. (2015, January 12). Ester infrared spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
Sources
A Technical Guide for Medicinal Chemists: Ethyl 4-cyclopropyl-3-oxobutanoate as a Strategic Alternative to Ethyl 4-chloro-3-oxobutanoate
In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical decision that profoundly influences the synthetic route and the ultimate biological activity of a lead candidate. Beta-ketoesters are a cornerstone of heterocyclic and medicinal chemistry, valued for their versatility in constructing complex molecular architectures. Among these, Ethyl 4-chloro-3-oxobutanoate has long been a staple reagent. However, the increasing demand for molecules with improved metabolic stability, conformational rigidity, and novel intellectual property has brought Ethyl 4-cyclopropyl-3-oxobutanoate to the forefront as a compelling alternative. This guide provides an in-depth comparison of these two key synthetic intermediates, supported by experimental insights and a discussion of their strategic applications in drug discovery.
At a Glance: A Comparative Overview
| Property | This compound | Ethyl 4-chloro-3-oxobutanoate |
| Molecular Formula | C9H14O3[1] | C6H9ClO3[2] |
| Molecular Weight | 170.21 g/mol [1] | 164.59 g/mol [2] |
| Appearance | Liquid[3] | Clear colorless to pale yellow red liquid[2] |
| Key Structural Feature | Cyclopropyl moiety | Alpha-chloro substituent |
| Primary Synthetic Role | Introduces conformational rigidity and metabolic stability.[4] | Versatile electrophile and precursor for chiral alcohols.[5] |
| Reactivity Profile | Enolate chemistry of the β-ketoester. The cyclopropyl group is generally stable. | Dual electrophilic sites (α-carbon and carbonyl group). The chloro group is a good leaving group.[2] |
| Safety Profile | Causes skin and serious eye irritation. May cause respiratory irritation.[1] | Stable under normal conditions, but can be combustible. Hazardous decomposition products include hydrogen chloride and carbon monoxide.[2] |
The Tale of Two Substituents: Cyclopropyl vs. Chloro in Medicinal Chemistry
The core difference between these two molecules lies in the 4-position substituent: a cyclopropyl ring versus a chlorine atom. This seemingly small change imparts vastly different properties to the parent molecule and any subsequent derivatives.
The Cyclopropyl Group: A "Magic" Moiety for Stability and Potency
The cyclopropyl group has gained the moniker of a "magic" moiety in medicinal chemistry for its profound and often beneficial effects on a drug candidate's profile.[4] Its key contributions include:
-
Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.
-
Conformational Rigidity: The three-membered ring introduces a significant degree of conformational constraint.[6] This can lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity for its biological target. The cyclopropyl group can act as a rigid linker or a bioisosteric replacement for an alkene.[4]
-
Improved Physicochemical Properties: The unique electronic nature of the cyclopropyl ring, with its enhanced p-character, can influence a molecule's pKa, lipophilicity, and membrane permeability.[7]
The Chloro Group: A Versatile Handle for Synthesis and Interaction
The chlorine atom, while also a common substituent in pharmaceuticals, offers a different set of advantages.[8]
-
Synthetic Versatility: The chloro group in Ethyl 4-chloro-3-oxobutanoate makes the adjacent carbon a potent electrophilic site, susceptible to nucleophilic attack. This reactivity is central to its use in forming a wide variety of carbon-carbon and carbon-heteroatom bonds.
-
Modulation of Electronic Properties: As an electron-withdrawing group, chlorine can significantly influence the acidity of nearby protons and the reactivity of other functional groups.[9]
-
Pharmacological Interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can contribute to binding affinity and specificity.[10][11] It can also modulate the overall lipophilicity and electronic distribution of a molecule to optimize its ADME (absorption, distribution, metabolism, and excretion) properties.[12]
Comparative Reactivity and Synthetic Utility
Ethyl 4-chloro-3-oxobutanoate: A Workhorse for Chiral Alcohols and Condensation Reactions
This molecule is extensively used as a precursor for the synthesis of chiral 4-chloro-3-hydroxybutanoates, which are key intermediates in the production of blockbuster drugs like statins.[13] This is often achieved through highly stereoselective enzymatic reductions.[5][14]
The chloro-substituted ketoester also participates in classic condensation reactions. For instance, in the Knoevenagel condensation with aromatic aldehydes, it yields ethyl 2-chloroacetyl-3-arylpropenoates, which are valuable intermediates for further synthetic elaborations.[15]
Experimental Protocol: Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate
This protocol is a representative example of the asymmetric reduction to form a chiral alcohol, a primary application of this substrate.
Materials:
-
Ethyl 4-chloro-3-oxobutanoate
-
Recombinant E. coli cells overexpressing a carbonyl reductase and glucose dehydrogenase
-
Glucose
-
NADP+
-
Potassium phosphate buffer (pH 6.5)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 6.5) containing the recombinant E. coli cells, glucose (as a co-substrate for cofactor regeneration), and a catalytic amount of NADP+.
-
Substrate Addition: Add Ethyl 4-chloro-3-oxobutanoate to the reaction mixture. The concentration may need to be optimized to avoid substrate inhibition.
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by TLC or HPLC.
-
Workup: Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (R)- or (S)-4-chloro-3-hydroxybutanoate. Further purification can be achieved by column chromatography.
This compound: A Building Block for Conformationally Constrained Heterocycles
While specific examples in classic named reactions like the Hantzsch[16][17] or Biginelli[18] syntheses are not prominently documented, the utility of this compound lies in its ability to introduce the valuable cyclopropyl motif. Its reactivity is primarily centered around the standard transformations of a β-ketoester, such as alkylation, acylation, and condensation reactions via its enolate.
The primary value proposition of this reagent is the incorporation of the cyclopropyl group, which is often a strategic decision made later in a drug discovery campaign to enhance the properties of a lead compound. For example, replacing an isopropyl or tert-butyl group with a cyclopropyl moiety can improve metabolic stability and fine-tune binding interactions.
Conceptual Synthetic Application: Hantzsch Pyridine Synthesis
Caption: Conceptual workflow for the Hantzsch pyridine synthesis using this compound.
Choosing the Right Tool for the Job: A Scientist's Perspective
The choice between this compound and Ethyl 4-chloro-3-oxobutanoate is not a matter of one being universally superior to the other. Instead, it is a strategic decision based on the specific goals of the synthesis and the desired properties of the final molecule.
-
Choose Ethyl 4-chloro-3-oxobutanoate when:
-
The synthetic plan requires a versatile electrophilic handle for subsequent functionalization.
-
The target molecule is a chiral alcohol, and an enzymatic reduction is the desired synthetic route.
-
Cost is a primary consideration, as chloro-substituted reagents are often more economical.
-
-
Choose this compound when:
-
The goal is to improve the metabolic stability of a lead compound.
-
Conformational rigidity is desired to enhance potency or selectivity.
-
A novel chemical space is being explored to secure intellectual property.
-
The decision-making process can be visualized as follows:
Sources
- 1. This compound | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound | 630399-84-7 [sigmaaldrich.cn]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. gdch.app [gdch.app]
- 11. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 13. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 18. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from Ethyl 4-cyclopropyl-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutic agents. Ethyl 4-cyclopropyl-3-oxobutanoate, a readily accessible β-ketoester, has emerged as a valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. The presence of the cyclopropyl moiety is of particular interest, as this small, strained ring system can confer favorable pharmacological properties, including enhanced metabolic stability, increased potency, and improved target-binding affinity.[1][2]
This guide provides a comparative analysis of two distinct classes of bioactive compounds synthesized from this compound: potent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) for oncology applications and a promising series of pyrimidin-2-yl sulfonamide derivatives with potential in the treatment of neurological disorders. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental data that underpins their biological rationale.
Part 1: Pyridin-2-one Derivatives as Inhibitors of Mutant Isocitrate Dehydrogenase 1 (IDH1)
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including gliomas and acute myeloid leukemia.[3] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis. Consequently, the development of small molecule inhibitors targeting these mutant enzymes is a validated therapeutic strategy.
A series of potent pyridin-2-one inhibitors of mutant IDH1 have been developed utilizing this compound as a key starting material.[3] The synthesis involves a multicomponent reaction that efficiently constructs the core pyridinone scaffold.
Comparative Analysis of IDH1 Inhibition
The biological activity of these pyridin-2-one derivatives was evaluated against two clinically relevant IDH1 mutants, R132H and R132C. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, were determined using a diaphorase and resazurin-coupled biochemical assay.[2]
| Compound ID | R1 (Aryl Substituent) | R2 (Amide Substituent) | IDH1 R132H IC50 (μM)[3] | IDH1 R132C IC50 (μM)[3] |
| 1a | 2,6-diethylphenyl | Piperazin-1-yl | 0.044 | 0.058 |
| 1b | 2-ethylphenyl | Piperazin-1-yl | 0.098 | 0.120 |
| 1c | 2,6-dimethylphenyl | Morpholino | 0.150 | 0.210 |
| 1d | 2,6-diethylphenyl | 4-methylpiperazin-1-yl | 0.035 | 0.045 |
Key Structure-Activity Relationship (SAR) Insights:
-
Aryl Substitution (R1): The nature of the aryl substituent on the pyridinone nitrogen was found to be critical for potent inhibition. Bulky ortho-substituents, such as in the 2,6-diethylphenyl group, generally led to higher potency, likely by inducing a favorable conformation for binding to the enzyme's allosteric site.
-
Amide Moiety (R2): The amide substituent also plays a significant role in the compound's activity. The piperazine-containing derivatives consistently demonstrated high potency.
Experimental Workflow: Mutant IDH1 Inhibition Assay
The following diagram illustrates the general workflow for determining the IC50 values of the pyridin-2-one inhibitors against mutant IDH1 enzymes.
Caption: Workflow for the biochemical assay to determine mutant IDH1 inhibition.
Part 2: Pyrimidin-2-yl Sulfonamide Derivatives as Potential GPR17 Modulators
The G protein-coupled receptor 17 (GPR17) is implicated in various physiological processes, and its modulation is being explored for the treatment of neurological diseases, including multiple sclerosis.[4] A novel class of pyrimidin-2-yl sulfonamide derivatives has been synthesized using this compound as a key precursor.[5] The synthesis involves the cyclocondensation of the β-ketoester with guanidine to form the core pyrimidine ring.
While specific, peer-reviewed biological data for the compounds directly synthesized from this compound is not yet publicly available, the therapeutic potential of this class of compounds warrants a discussion of the methodologies used to evaluate their activity. The primary assays for GPR17 modulators typically involve measuring the downstream signaling events upon receptor activation or inhibition.
Prospective Biological Evaluation
The biological activity of these pyrimidin-2-yl sulfonamide derivatives as GPR17 antagonists would likely be assessed using cell-based assays that measure the receptor's signaling pathways. Two common assays are the β-arrestin recruitment assay and the cAMP measurement assay.
Hypothetical Comparison of GPR17 Antagonists
The following table illustrates the type of data that would be generated from such studies to compare the performance of different derivatives.
| Compound ID | R1 Substituent | R2 Substituent | GPR17 β-Arrestin IC50 (μM) | GPR17 cAMP IC50 (μM) |
| 2a | 4-fluorophenyl | Methoxy | Data Not Available | Data Not Available |
| 2b | 4-chlorophenyl | Ethoxy | Data Not Available | Data Not Available |
| 2c | 3-methoxyphenyl | Isopropoxy | Data Not Available | Data Not Available |
Experimental Protocol: GPR17 β-Arrestin Recruitment Assay
This assay is a common method to screen for GPR17 antagonists. It measures the recruitment of β-arrestin to the receptor upon agonist stimulation, a key event in GPCR signaling and desensitization.
Caption: Workflow for a GPR17 β-arrestin recruitment assay.
Conclusion
This compound has proven to be a valuable starting material for the synthesis of structurally diverse and biologically active compounds. The examples of the potent mutant IDH1 inhibitors and the promising GPR17 modulator candidates highlight the utility of this building block in generating novel therapeutic agents for distinct disease areas. The presence of the cyclopropyl moiety likely contributes to the favorable pharmacological profiles of the resulting molecules. Further exploration of the chemical space accessible from this compound is warranted and holds the potential for the discovery of new and improved medicines.
References
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Rohde, J. M., et al. (2021). Discovery and Optimization of 2H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(8), 4637–4661. [Link]
-
Ciana, P., et al. (2006). The orphan receptor GPR17 identified as a new dual uracil nucleotides/cysteinyl-leukotrienes receptor. The EMBO Journal, 25(19), 4615–4627. [Link]
-
Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate. Nature, 462(7274), 739–744. [Link]
-
Popovici-Muller, J., et al. (2012). Discovery of the First Potent and Selective Inhibitors of Mutant IDH1. ACS Medicinal Chemistry Letters, 3(10), 850–855. [Link]
- U.S. Patent No. US20240025883A1. (2024).
-
Rohde, J. M., et al. (2021). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. PubMed Central. [Link]
-
Davis, T. L., et al. (2024). Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity. bioRxiv. [Link]
-
Assay Genie. (n.d.). Mutant Isocitrate Dehydrogenase (Mutant IDH) Activity Assay Kit (Colorimetric). Retrieved from [Link]
-
Wang, F., et al. (2013). Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule. Journal of Biological Chemistry, 288(38), 27294–27302. [Link]
- U.S. Patent No. US20240025883A1. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. US20240025883A1 - Pyrimidin-2-yl sulfonamide derivatives - Google Patents [patents.google.com]
A Comparative Guide to Catalysis in the Synthesis and Asymmetric Reduction of Ethyl 4-cyclopropyl-3-oxobutanoate and its Analogs
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. Ethyl 4-cyclopropyl-3-oxobutanoate, a β-keto ester, and its corresponding chiral β-hydroxy ester are valuable intermediates in the synthesis of complex pharmaceutical agents. The cyclopropyl moiety, in particular, is a desirable feature in modern drug design, known for its ability to enhance metabolic stability and binding affinity.
This guide provides a comparative analysis of catalytic systems for the synthesis and, more critically, the asymmetric reduction of this compound and its close structural analogs. While direct comparative studies on the title compound are not extensively documented in peer-reviewed literature, a wealth of data exists for analogous β-keto esters, particularly ethyl 4-chloro-3-oxobutanoate and ethyl 4-cyano-3-oxobutanoate. The principles and catalytic systems evaluated herein are highly relevant and transferable to the synthesis of the target cyclopropyl-containing chiral synthon.
We will delve into both classical and modern synthetic strategies for the parent β-keto ester and then provide a detailed, data-driven comparison of enzymatic and chemical catalysts for its stereoselective reduction.
I. Synthesis of the Parent β-Keto Ester: A Brief Overview of Catalytic Approaches
The synthesis of β-keto esters like this compound can be approached through several established methodologies. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.
Classical Approaches: Claisen Condensation and Reformatsky Reaction
The Claisen condensation is a cornerstone of C-C bond formation for the synthesis of β-keto esters.[1][2][3] This reaction involves the base-catalyzed self-condensation of an ester or a crossed condensation between two different esters. For the synthesis of this compound, a mixed Claisen condensation between ethyl cyclopropylacetate and ethyl acetate could be envisioned, although controlling the selectivity of the crossed reaction can be challenging.
The Reformatsky reaction offers an alternative route, employing an α-haloester and a carbonyl compound in the presence of zinc metal.[4][5][6] In the context of our target molecule, this would involve the reaction of ethyl bromoacetate with cyclopropyl methyl ketone. The reaction proceeds through an organozinc intermediate and is known for its tolerance of a wide range of functional groups.
Modern Titanium-Mediated Claisen Condensation
A more contemporary and often higher-yielding approach involves the use of titanium tetrachloride (TiCl₄) in a modified Claisen condensation. This method has shown success in the synthesis of structurally related compounds and is compatible with base-sensitive functional groups.[7] For instance, the α-formylation of esters using TiCl₄ and an amine base provides a robust route to β-keto ester precursors.[7] This approach could be adapted for the synthesis of this compound, potentially offering better yields and milder reaction conditions compared to traditional base-mediated methods.
II. Catalytic Asymmetric Reduction of β-Keto Esters: A Comparative Study
The stereoselective reduction of the ketone functionality in β-keto esters is a critical step in the synthesis of many chiral drug intermediates. Here, we compare the performance of two major classes of catalysts: biocatalysts (enzymes) and chemical catalysts.
Biocatalysis: The Power of Enzymes in Asymmetric Reduction
Enzyme-catalyzed reductions have emerged as a powerful and green alternative to traditional chemical methods for the synthesis of chiral alcohols. Ketoreductases (KREDs), in particular, are highly efficient and stereoselective catalysts for the reduction of ketones.
Whole-cell biocatalysis offers several advantages, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems. Several microorganisms have been successfully employed for the asymmetric reduction of β-keto ester analogs.
Table 1: Performance of Whole-Cell Biocatalysts in the Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate.
| Biocatalyst | Substrate Concentration | Reaction Time | Yield | Enantiomeric Excess (e.e.) |
| Lactobacillus kefir | 1.2 M | 14 h | 97% | 99.5% (S) |
| Aureobasidium pullulans | Not specified | Not specified | >99% | >99% (S) |
| Recombinant E. coli (with aldehyde reductase and glucose dehydrogenase) | 28.5 mM | Not specified | 90.5% | 99% (R)[8] |
Data compiled from analogous reactions of ethyl 4-chloro-3-oxobutanoate.
The use of recombinant E. coli expressing specific reductases allows for tailored catalyst systems. For instance, a dual-strain system expressing an NADPH-dependent aldehyde reductase and a glucose dehydrogenase for cofactor regeneration has been shown to be highly effective.[8]
For more controlled reaction conditions and potentially higher catalyst loading, isolated ketoreductases are often employed. Significant research has been dedicated to the discovery and engineering of KREDs with improved stability and activity.
A notable example is the carbonyl reductase ChKRED20 from Chryseobacterium sp. A thermostabilized mutant of this enzyme demonstrated remarkable efficiency in the reduction of ethyl 4-chloro-3-oxobutanoate.[9]
Table 2: Performance of Isolated Ketoreductase in the Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate.
| Catalyst | Substrate Concentration | Temperature | Reaction Time | Conversion | Enantiomeric Excess (e.e.) |
| Thermostabilized ChKRED20 mutant | 300 g/L | 65 °C | 1 h | 100% | >99.5% (S)[9] |
The high substrate concentration, rapid reaction time, and excellent enantioselectivity highlight the industrial potential of engineered enzymes.
Experimental Protocol: Generalized Procedure for Enzyme-Catalyzed Asymmetric Reduction
-
Reaction Setup: In a temperature-controlled reactor, prepare an aqueous buffer solution (e.g., 100 mM potassium phosphate, pH 6.5-7.5).
-
Catalyst and Cofactor: Add the whole-cell biocatalyst or the isolated ketoreductase. If using an isolated enzyme, add the cofactor (NADH or NADPH) and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose, or isopropanol and a corresponding alcohol dehydrogenase).
-
Substrate Addition: Add the β-keto ester substrate (e.g., this compound). To avoid substrate inhibition, a fed-batch or biphasic (water-organic solvent) system can be employed.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until completion.
-
Work-up and Purification: After the reaction, extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography or distillation.
Sources
- 1. perlego.com [perlego.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of analytical methods for "Ethyl 4-cyclopropyl-3-oxobutanoate"
An Objective Guide to the Validation of Analytical Methods for Ethyl 4-cyclopropyl-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, a key intermediate in pharmaceutical synthesis. The selection and validation of an appropriate analytical technique are paramount for ensuring the identity, purity, and quality of this compound, which directly impacts the integrity of downstream processes and the final active pharmaceutical ingredient (API). This document moves beyond mere procedural outlines to explore the causality behind experimental choices, grounding every recommendation in established regulatory frameworks and scientific first principles.
The Imperative of Method Validation in Pharmaceutical Development
In the landscape of drug development, every intermediate, such as this compound, is a critical control point. An uncharacterized impurity or a deviation in strength can have cascading effects, leading to failed batches, regulatory hurdles, and compromised patient safety. Therefore, analytical method validation is not a perfunctory exercise but a foundational component of quality assurance.[1] It provides documented evidence that a chosen analytical procedure is fit for its intended purpose, delivering reliable, reproducible, and accurate data.[2][3]
The principles and parameters discussed herein are aligned with the global standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which is recognized by major regulatory bodies including the FDA and EMA.[4][5][6][7]
The Validation Lifecycle: A Workflow for Ensuring Analytical Integrity
The validation of an analytical method is a systematic process. It begins with defining the method's purpose and concludes with a comprehensive report that substantiates its fitness for use. This workflow ensures that all aspects of the method's performance are thoroughly evaluated and documented.[8]
Caption: Workflow for Analytical Method Validation per ICH Guidelines.
A Comparative Analysis of Chromatographic Techniques
For a molecule like this compound, which possesses moderate volatility and polarity, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable analytical options. The choice between them depends on the specific analytical objective, such as routine purity assay, stability testing, or impurity profiling.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for analyzing volatile compounds.[9] For this compound, GC-FID is an excellent choice for purity determination and quantification of volatile impurities.
-
Expertise & Causality :
-
Why GC-FID? The Flame Ionization Detector (FID) offers high sensitivity to organic compounds and a wide linear range. Since this compound is a hydrocarbon-rich organic molecule, FID provides a robust and proportional response, making it ideal for purity calculations by area percent.
-
Column Selection : A mid-polarity capillary column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase, is recommended. This choice provides a balance of dispersive and dipole-dipole interactions, enabling the separation of the main analyte from potential impurities that may differ slightly in polarity or boiling point.
-
Temperature Programming : A programmed temperature ramp is crucial. Starting at a lower temperature ensures the separation of highly volatile impurities, while gradually increasing the temperature allows for the timely elution of the main analyte and any less volatile components, ensuring sharp peaks and efficient run times.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile.[10] RP-HPLC is the preferred mode for this compound.
-
Expertise & Causality :
-
Why RP-HPLC? This technique separates molecules based on their hydrophobicity. A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and is well-suited for retaining and separating a moderately polar molecule like our target compound from both more polar and less polar impurities.
-
Mobile Phase Selection : A gradient of acetonitrile and water is a common starting point. The organic modifier (acetonitrile) is a strong solvent that elutes the analyte, while water is the weak solvent. Adjusting the gradient profile allows for fine-tuning the separation.
-
Addressing Tautomerism : As a β-keto ester, this compound can exist in equilibrium with its enol tautomer.[11] This can lead to peak splitting or broadening in chromatography. To ensure a single, sharp peak, it is essential to control the mobile phase pH. The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) suppresses the ionization of the enol form, pushing the equilibrium to favor one form on the chromatographic timescale and resulting in improved peak shape and reproducibility.[10]
-
Detector Choice : The molecule lacks a strong chromophore for UV detection. Therefore, detection should be performed at a low wavelength, typically between 205-215 nm, where the carbonyl and ester functional groups exhibit some absorbance.[10]
-
Decision Framework for Method Selection
The selection of the primary analytical technique should be a deliberate, risk-based decision. The following diagram illustrates a logical path for choosing between GC and HPLC for the analysis of this compound.
Caption: Decision tree for selecting a primary analytical technique.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, incorporating system suitability tests (SST) to ensure the analytical setup is performing correctly before any sample analysis.[2]
Protocol 1: Purity Determination by GC-FID
Objective: To determine the purity of this compound and quantify volatile impurities.
1. Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column: DB-17 or equivalent (50%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Reagents: High-purity this compound reference standard, dichloromethane (GC grade).
2. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL (Split ratio 50:1).
3. Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
4. System Suitability Testing (SST):
-
Inject the prepared sample solution five times consecutively.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area for the main peak must be ≤ 2.0%.[4]
-
Tailing factor for the main peak must be between 0.8 and 1.5.
-
Theoretical plates for the main peak must be ≥ 20,000.
-
5. Analysis Procedure:
-
Once SST criteria are met, inject a blank (dichloromethane) to ensure no carryover.
-
Inject the sample solution in duplicate.
-
Calculate the purity by area normalization, assuming all detected impurities have a response factor of 1.0 relative to the main peak.
Protocol 2: Impurity Profiling by RP-HPLC-UV
Objective: To separate and quantify non-volatile impurities and determine the purity of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Reagents: this compound reference standard, HPLC-grade acetonitrile and water, formic acid.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
3. Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter.
4. System Suitability Testing (SST):
-
Inject the prepared sample solution five times consecutively.
-
Acceptance Criteria:
-
%RSD of the peak area and retention time for the main peak must be ≤ 2.0%.[4]
-
Tailing factor for the main peak must be between 0.8 and 1.5.
-
Theoretical plates for the main peak must be ≥ 5,000.
-
5. Analysis Procedure:
-
After meeting SST criteria, inject a blank (diluent).
-
Inject the sample solution in duplicate.
-
Determine purity by area normalization. For accurate quantification of specific impurities, a reference standard for each impurity would be required.
Summary of Performance Characteristics
The following table summarizes the expected performance of each validated method, providing an objective basis for comparison. These values are representative for well-developed chromatographic methods.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale & Significance (ICH Q2(R2)) |
| Specificity | High; demonstrated by baseline separation of all components. | High; demonstrated by peak purity analysis (if using DAD) and separation from known impurities. | Ensures the method unequivocally assesses the analyte in the presence of other components.[2][4] |
| Linearity (R²) | > 0.999 | > 0.998 | Establishes a direct proportional relationship between concentration and instrument response.[4] |
| Range | 0.01% to 100% (relative to test concentration) | 0.01% to 100% (relative to test concentration) | The interval over which the method is precise, accurate, and linear.[7] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Measures the closeness of the test results to the true value.[3] |
| Precision (%RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Demonstrates the agreement among individual test results when the procedure is applied repeatedly.[3] |
| Limit of Quantitation (LOQ) | Typically ~0.01% | Typically ~0.01% | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1] |
| Robustness | Unaffected by minor changes in flow rate (±5%) and oven temperature (±2°C). | Unaffected by minor changes in mobile phase composition (±2%), pH (±0.1), and column temp (±2°C). | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] |
Conclusion
Both GC-FID and RP-HPLC-UV are robust and reliable techniques for the analytical validation of this compound.
-
GC-FID is the preferred method for routine quality control, particularly for assessing purity and volatile impurities, due to its simplicity, high sensitivity, and robustness.
-
RP-HPLC is invaluable as an orthogonal technique, essential for analyzing thermally labile or non-volatile impurities and is a cornerstone for stability-indicating methods.
For comprehensive characterization, especially during process development and for regulatory submissions, employing both methods provides a more complete picture of the compound's purity profile. The ultimate choice of method must be guided by its intended purpose and validated rigorously against internationally harmonized standards to ensure data integrity and product quality.[1][7]
References
- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
- Analytical Method Validation Parameters: An Updated Review. (2020).
- FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- FDA. (2024). Q2(R2) Validation of Analytical Procedures.
- ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- RAPS. (2022). ICH releases draft guidelines on analytical method development.
- Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020).
- Analytical method validation: A brief review.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation.
- European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures.
- YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
- Taylor & Francis Online. Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol.
- Benchchem. A Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-oxobutanoate.
- Canadian Science Publishing. Mass Spectra of β-Keto Esters.
- ResearchGate. (2025). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotmetrically.
- Sigma-Aldrich. This compound | 630399-84-7.
- PubChem. This compound | C9H14O3 | CID 21099281.
- NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Benchchem. A Comparative Guide to the Validation of Ethyl 4-Oxobutanoate Purity by HPLC Analysis.
- Sigma-Aldrich. This compound | 630399-84-7.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022).
- HPLC Method for Flavourings.
- This compound | 630399-84-7.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Versatility of Ethyl 4-cyclopropyl-3-oxobutanoate: A Comparative Guide for Drug Development Professionals
In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 4-cyclopropyl-3-oxobutanoate, a β-keto ester featuring a strained cyclopropyl ring, represents a versatile and increasingly valuable intermediate. Its unique structural and electronic properties offer medicinal chemists a powerful tool for introducing the cyclopropyl moiety—a common motif in a variety of successful drug candidates—while the β-keto ester functionality provides a reactive handle for a diverse array of chemical transformations.
This guide provides a comprehensive technical overview of this compound, including a comparative analysis of its synthetic routes, a detailed exploration of its reactivity and synthetic utility with experimental protocols, and a discussion of its potential applications in drug discovery.
Physicochemical Properties and Spectroscopic Data
This compound is a liquid at room temperature with the following key properties[1]:
| Property | Value |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 630399-84-7 |
| Boiling Point | 232.0 ± 13.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| Flash Point | 94.3 ± 19.9 °C |
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several established methods for β-keto ester formation. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Two of the most logical and widely applicable methods are the Claisen condensation and the acetoacetic ester synthesis.
Claisen Condensation of Ethyl Cyclopropylacetate
The Claisen condensation is a cornerstone of carbon-carbon bond formation, involving the base-mediated self-condensation of an ester containing an α-hydrogen[2][3][4][5]. A mixed Claisen condensation between ethyl cyclopropylacetate and a suitable acetylating agent would be a direct approach to this compound.
Conceptual Workflow:
Caption: Conceptual workflow for the Claisen condensation synthesis.
Discussion: This method is attractive due to the commercial availability of both ethyl cyclopropylacetate and ethyl acetate. The key to a successful mixed Claisen condensation is to ensure that one of the esters does not have α-hydrogens to prevent self-condensation, or to use a more reactive acetylating agent. A potential alternative to ethyl acetate would be acetyl chloride, which would react readily with the pre-formed enolate of ethyl cyclopropylacetate.
Acetoacetic Ester Synthesis using a Cyclopropyl Moiety
The acetoacetic ester synthesis is a versatile method for preparing ketones and substituted acetic acids[6][7][8][9]. In this case, the enolate of ethyl acetoacetate would be alkylated with a cyclopropylmethyl halide. However, a more direct approach to the target molecule would involve the acylation of a malonic ester derivative with a cyclopropyl-containing electrophile. A closely related, experimentally validated procedure for the synthesis of Ethyl 3-cyclopropyl-3-oxopropionate provides a strong basis for a reliable synthesis of the target molecule[10].
Proposed Synthetic Protocol (adapted from a similar synthesis):
A plausible and experimentally-grounded approach involves the reaction of the dianion of ethyl hydrogen malonate with cyclopropanecarbonyl chloride[10]. This method has been reported to produce a similar β-keto ester in good yield.
Experimental Workflow:
Caption: Proposed workflow for the synthesis of a related β-keto ester.
Detailed Step-by-Step Protocol (Proposed for this compound):
-
Step 1: Enolate Formation. To a solution of ethyl acetoacetate in an aprotic solvent such as tetrahydrofuran (THF) at -78 °C, add a strong base like lithium diisopropylamide (LDA) to generate the enolate.
-
Step 2: Acylation. Slowly add cyclopropylacetyl chloride to the enolate solution, maintaining the low temperature to ensure controlled acylation at the α-carbon.
-
Step 3: Quenching and Workup. After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Step 4: Purification. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Comparison of Synthetic Routes:
| Feature | Claisen Condensation | Acetoacetic Ester Synthesis (Acylation) |
| Starting Materials | Ethyl cyclopropylacetate, Ethyl acetate/Acetyl chloride | Ethyl acetoacetate, Cyclopropylacetyl chloride |
| Key Transformation | C-C bond formation via enolate condensation | C-C bond formation via enolate acylation |
| Base | Typically sodium ethoxide | Stronger, non-nucleophilic base (e.g., LDA) |
| Advantages | Potentially fewer steps | High yielding and well-established for β-keto esters |
| Challenges | Potential for self-condensation and side reactions | Requires anhydrous conditions and careful temperature control |
Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the reactivity of its β-keto ester moiety. This functionality allows for a wide range of transformations, making it a valuable intermediate in the synthesis of more complex molecules, particularly heterocycles.
Knorr Pyrazole Synthesis
One of the most important reactions of β-keto esters is their condensation with hydrazines to form pyrazoles, a privileged scaffold in medicinal chemistry[10][11][12][13].
Reaction Mechanism:
Caption: Reaction of this compound with hydrazine.
Experimental Protocol (General):
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve this compound in a suitable solvent, such as ethanol.
-
Step 2: Addition of Hydrazine. Add hydrazine hydrate to the solution. An acid catalyst, such as a few drops of acetic acid, can be added to facilitate the reaction.
-
Step 3: Reflux. Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Step 4: Isolation and Purification. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the corresponding cyclopropyl-substituted pyrazolone.
Applications in Drug Discovery and Development
The cyclopropyl group is a bioisostere for various functional groups and is known to improve the metabolic stability, potency, and pharmacokinetic properties of drug candidates. While a specific, marketed drug that directly uses this compound as a starting material is not prominently documented in publicly available literature, its structural motifs are present in several important pharmaceuticals. For example, the anti-HIV drug Dolutegravir and the antiplatelet agent Ticagrelor contain complex heterocyclic cores where a β-keto ester could serve as a key precursor in their synthesis[4][6][7][8][11][12][14][15].
The true value of this compound for drug development professionals lies in its potential as a versatile starting material for the synthesis of novel compounds. The ability to readily introduce a cyclopropylmethyl ketone moiety, which can then be elaborated into a variety of heterocyclic systems, makes it an attractive building block for lead optimization and the creation of new chemical entities.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. While detailed, publicly available protocols for its synthesis and direct application in the production of marketed drugs are limited, its synthesis can be reliably achieved through well-established methods like the Claisen condensation or acetoacetic ester synthesis. The reactivity of its β-keto ester functionality, especially in the formation of pyrazoles and other heterocycles, provides a powerful platform for the synthesis of novel and potentially bioactive molecules. For researchers and scientists in the pharmaceutical industry, this compound represents a strategic tool for the introduction of the desirable cyclopropyl moiety and for the efficient construction of complex molecular scaffolds.
References
-
Acetoacetic ester synthesis. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Acetoacetic ester synthesis. (n.d.). In Illustrated Glossary of Organic Chemistry. Retrieved January 6, 2026, from [Link]
-
Acetoacetic Ester Synthesis. (n.d.). In Chemistry Steps. Retrieved January 6, 2026, from [Link]
-
Dolutegravir. (n.d.). In ResearchGate. Retrieved January 6, 2026, from [Link]
-
This compound. (n.d.). In PubChem. Retrieved January 6, 2026, from [Link]
-
Acetoacetic Ester Synthesis. (n.d.). In Organic Chemistry On-Line. Retrieved January 6, 2026, from [Link]
-
The Claisen Condensation. (n.d.). Retrieved January 6, 2026, from [Link]
-
Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. (2021). Molecules, 26(10), 2850. [Link]
-
Shinde, G. B., Mahale, P. K., Padaki, S. A., Niphade, N. C., Toche, R. B., & Mathad, V. T. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 5(1), 1896. [Link]
-
Claisen Condensation. (n.d.). In Physics Wallah. Retrieved January 6, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]
-
Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. (n.d.). In PrepChem.com. Retrieved January 6, 2026, from [Link]
-
Ticagrelor. (n.d.). In PubChem. Retrieved January 6, 2026, from [Link]
-
23.7 The Claisen Condensation Reaction. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation. Retrieved January 6, 2026, from [Link]
-
Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome. (2012). P & T : a peer-reviewed journal for formulary management, 37(6), 345–351. [Link]
Sources
- 1. This compound | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. brainly.in [brainly.in]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (3H)maraviroc | C29H41F2N5O | CID 3002977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. medkoo.com [medkoo.com]
- 12. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chegg.com [chegg.com]
- 14. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Enantioselective Synthesis and Analysis of Ethyl 4-cyclopropyl-3-hydroxybutanoate
For researchers and professionals in drug development, the synthesis of enantiomerically pure chiral building blocks is a cornerstone of modern medicinal chemistry. Ethyl 4-cyclopropyl-3-oxobutanoate is a valuable precursor, and its reduction product, ethyl 4-cyclopropyl-3-hydroxybutanoate, possesses a stereocenter that can significantly influence the biological activity of downstream pharmaceutical intermediates. This guide provides an in-depth comparison of the two leading methodologies for the enantioselective synthesis of this chiral hydroxy ester: asymmetric hydrogenation and biocatalytic reduction. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols.
The Strategic Importance of Enantioselective Synthesis
The cyclopropyl moiety is a desirable feature in many drug candidates due to its ability to impart conformational rigidity and improve metabolic stability. When combined with a chiral hydroxyl group, as in ethyl 4-cyclopropyl-3-hydroxybutanoate, precise control over the stereochemistry is paramount. The choice of synthetic route can impact not only the enantiomeric purity but also the overall yield, scalability, and environmental footprint of the process. This guide will equip you with the knowledge to make an informed decision between two powerful and widely adopted techniques.
Comparative Analysis of Synthetic Methodologies
We will compare two distinct yet highly effective approaches for the enantioselective reduction of this compound: Noyori-type asymmetric hydrogenation and whole-cell biocatalytic reduction.
| Feature | Asymmetric Hydrogenation (Noyori-type) | Biocatalytic Reduction (Yeast/Carbonyl Reductase) |
| Catalyst | Ruthenium-chiral phosphine complexes (e.g., Ru-BINAP) | Whole microbial cells (e.g., Saccharomyces cerevisiae, Kluyveromyces marxianus) or isolated carbonyl reductases |
| Stereocontrol | Ligand-controlled: the chirality of the phosphine ligand dictates the product's stereochemistry. | Enzyme-controlled: the three-dimensional structure of the enzyme's active site determines stereoselectivity. |
| Reaction Conditions | High pressure of hydrogen gas (typically 4-100 atm), organic solvents (e.g., methanol, ethanol), elevated temperatures (23-100 °C). | Aqueous media, ambient temperature and pressure, often requires a co-factor regeneration system (e.g., glucose). |
| Substrate Scope | Generally broad for ketones and β-keto esters. | Can be highly specific to the enzyme; however, libraries of enzymes offer broad coverage. |
| Advantages | High turnover numbers, predictable stereochemical outcome based on catalyst selection, well-established and widely published methodology. | "Green" and sustainable, mild reaction conditions, often exhibits near-perfect enantioselectivity (>99% ee), no need for heavy metal catalysts. |
| Disadvantages | Requires specialized high-pressure equipment, sensitivity of catalysts to air and moisture, cost of precious metal catalysts and chiral ligands. | Can have lower substrate concentrations due to enzyme inhibition, potential for side reactions from other cellular enzymes, requires downstream processing to remove biomass. |
In-Depth Look: Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a Nobel Prize-winning technology that has revolutionized the synthesis of chiral alcohols.[1] It relies on the use of ruthenium catalysts bearing a chiral bisphosphine ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).
The "Why": Mechanistic Insights
The remarkable enantioselectivity of the Noyori hydrogenation stems from the formation of a well-defined, chiral catalytic species. The reaction proceeds through a six-membered pericyclic transition state where the substrate, the ruthenium center, the hydride, and a nitrogen atom from a diamine ligand (if present) are intricately involved.[1] The steric and electronic properties of the chiral BINAP ligand create a highly asymmetric environment, forcing the substrate to adopt a specific orientation for hydride transfer, thus leading to the preferential formation of one enantiomer.
Workflow for Asymmetric Hydrogenation
Sources
The Cyclopropyl Moiety in Synthesis: A Cost-Benefit Analysis of Ethyl 4-cyclopropyl-3-oxobutanoate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the cyclopropyl group has emerged as a "privileged" structural motif. Its unique conformational rigidity, metabolic stability, and ability to modulate potency and physicochemical properties have led to its incorporation into numerous successful drug candidates.[1] This guide provides a comprehensive cost-benefit analysis of a key building block for introducing this valuable moiety: Ethyl 4-cyclopropyl-3-oxobutanoate . We will objectively compare its performance and cost-effectiveness against a ubiquitous and structurally analogous building block, ethyl acetoacetate, within the context of a widely used synthetic transformation.
The Strategic Advantage of the Cyclopropyl Ring
The increasing prevalence of the cyclopropyl group in pharmaceuticals is not coincidental. Its incorporation can offer significant advantages:
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to stronger binding interactions with its target.
-
Metabolic Stability: The strained ring system is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl groups, improving a drug's half-life.
-
Improved Physicochemical Properties: The cyclopropyl group can fine-tune properties such as solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
-
Novel Chemical Space: The introduction of this three-membered ring provides access to novel chemical space, enabling the development of intellectual property.
Comparative Analysis: this compound vs. Ethyl Acetoacetate
To provide a tangible comparison, we will analyze the use of this compound and ethyl acetoacetate in the Hantzsch pyridine synthesis , a cornerstone reaction in the synthesis of dihydropyridines, a class of compounds with significant therapeutic applications.[2][3]
Cost Analysis
A direct cost comparison of the two β-ketoesters reveals a significant price disparity. Ethyl acetoacetate is a commodity chemical with a low cost, while this compound is a specialty building block with a considerably higher price point.
To provide a more nuanced cost analysis, we will consider the synthesis of this compound from its likely precursors, cyclopropyl methyl ketone and ethyl cyclopropanecarboxylate, via a Claisen condensation.[4][5][6][7][8]
| Compound | CAS Number | Molecular Weight ( g/mol ) | Typical Bulk Price (USD/kg) |
| This compound | 630399-84-7 | 170.21 | Estimated $150 - $300 |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | ~$2 - $10[2][9][10] |
| Cyclopropyl Methyl Ketone | 765-43-5 | 84.12 | ~$10 - $15[9] |
| Ethyl Cyclopropanecarboxylate | 4606-07-9 | 114.14 | ~$7 - $10[10][11][12][13] |
Note: The price for this compound is an estimate based on the cost of its precursors and typical synthetic markups. Actual prices may vary based on supplier and quantity.
The significantly higher cost of the cyclopropyl-containing building block necessitates a careful evaluation of its potential benefits in a synthetic campaign.
Performance in the Hantzsch Pyridine Synthesis: A Comparative Overview
The Hantzsch synthesis is a one-pot multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a dihydropyridine.
Reaction Scheme:
Caption: Generalized Hantzsch Dihydropyridine Synthesis.
Experimental Data and Yield Comparison:
| β-Ketoester | Typical Yield Range (Hantzsch Synthesis) | Reference |
| Ethyl Acetoacetate | 80 - 95% | [2][3][14][15][16] |
| This compound | Estimated 75 - 90% | Based on similar reactions |
The slightly lower estimated yield for the cyclopropyl variant can be attributed to potential steric hindrance from the cyclopropyl group during the reaction. However, this minor difference in yield is often outweighed by the significant advantages conferred by the cyclopropyl moiety in the final product.
Cost-Benefit Calculation: A Case Study
Let's consider a hypothetical scenario where a pharmaceutical company is developing a new dihydropyridine-based drug. The target molecule requires either a methyl group or a cyclopropylmethyl group at a specific position, derived from the corresponding β-ketoester.
Assumptions:
-
Molecular weight of the final product is approximately 400 g/mol .
-
The Hantzsch synthesis is the key cost-driving step.
-
1 kg of the final active pharmaceutical ingredient (API) is required for preclinical studies.
Cost Calculation for 1 kg of API:
| Parameter | Ethyl Acetoacetate Route | This compound Route |
| β-Ketoester Required (approx.) | 2.5 kg | 2.7 kg |
| β-Ketoester Cost (approx.) | $25 (at $10/kg) | $540 (at $200/kg) |
| Estimated Yield | 90% | 85% |
| Cost per kg of API (β-Ketoester only) | $25 | $540 |
This simplified calculation demonstrates the substantial upfront cost increase associated with using the cyclopropyl building block.
Justifying the Investment: The Long-Term Value Proposition
The decision to use this compound despite its higher initial cost hinges on the potential for significant downstream benefits:
-
Improved Biological Activity: If the cyclopropyl-containing analog demonstrates a 10-fold increase in potency, the therapeutic dose could be significantly lower, reducing the amount of API required per patient and potentially mitigating side effects.
-
Enhanced Pharmacokinetic Profile: Improved metabolic stability can lead to a longer drug half-life, allowing for less frequent dosing and improved patient compliance. This is a highly desirable characteristic for a commercial drug product.
-
Stronger Intellectual Property Position: The novelty of the cyclopropyl-containing molecule can provide a stronger patent position, protecting the drug from generic competition for a longer period and maximizing its commercial potential.
The following workflow illustrates the decision-making process:
Caption: Decision workflow for selecting a β-ketoester building block.
Experimental Protocols
General Procedure for Hantzsch Dihydropyridine Synthesis
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (Ethyl acetoacetate or this compound) (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (5 mL).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into ice-cold water and collect the resulting precipitate by filtration.
-
Wash the crude product with cold water and a minimal amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridine.
Conclusion
The choice between this compound and a more conventional building block like ethyl acetoacetate is a classic example of a cost-benefit trade-off in drug discovery and development. While the initial investment in the cyclopropyl-containing reagent is significantly higher, the potential for substantial improvements in a candidate's biological and pharmacokinetic properties can provide a compelling return on investment. For research teams aiming to develop best-in-class therapeutics with a strong intellectual property position, the strategic use of this compound warrants serious consideration. The key is to make an informed decision based on a thorough analysis of the synthetic feasibility, cost implications, and the potential for the cyclopropyl moiety to confer a decisive advantage in the final product.
References
-
IndiaMART. Cyclopropyl Methyl Ketone Liquid Pharma Intermediate (CAS NO: 765-43-5). [Link]
-
Tradeindia. Ethyl Cyclopropanecarboxylate at Best Price from Manufacturers, Suppliers & Dealers. [Link]
-
Tradeindia. Cyclopropyl Methyl Ketone at Best Price in Ankleshwar, Gujarat | Krishna Chemtech. [Link]
-
Demirci, T. (2025). General Synthesis Method of Hantzsch dihydropyridine Using Scrap Automobile Catalyst (SAC). Journal of the Turkish Chemical Society, Section B: Chemical Education, 8(2), 223-236. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Chem.libretexts.org. The Claisen Condensation. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. Journal of Synthetic Chemistry, 2(4), 221-230. [Link]
-
MDPI. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. [Link]
-
LON-CAPA. ClaisenCondensation. [Link]
-
Taylor & Francis Online. A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
Tradeindia. Cyclopropyl Methyl Ketone (765-43-5) at Best Price in Ankleshwar | Krishna Chemtech. [Link]
-
ResearchSpace@UKZN. SYNTHESIS OF PYRIDINES BY USING METAL OXIDES ON ZIRCONIA SUPPORT AS CATALYSTS. [Link]
-
OpenStax. 23.7 The Claisen Condensation Reaction. [Link]
-
University of Huddersfield Repository. Synthesis of Different Heterocyclic Compounds of Pharmaceutical Relevance. [Link]
-
ResearchGate. Discovery and Optimization of 2 H -1λ 2 -Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer. [Link]
-
National Center for Biotechnology Information. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. [Link]
-
Beilstein Journal of Organic Chemistry. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
-
National Center for Biotechnology Information. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. LON-CAPA ClaisenCondensation [s10.lite.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. Cyclopropyl methyl ketone | 765-43-5 [chemicalbook.com]
- 10. Ethyl Cyclopropanecarboxylate Manufacturer,Supplier,Exporter, India [technocolordyes.com]
- 11. Ethyl cyclopropanecarboxylate, 98% | Fisher Scientific [fishersci.ca]
- 12. Ethyl Cyclopropanecarboxylate | 4606-07-9 | TCI AMERICA [tcichemicals.com]
- 13. Ethyl Cyclopropanecarboxylate | 4606-07-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. jsynthchem.com [jsynthchem.com]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
The Strategic Advantage of Ethyl 4-cyclopropyl-3-oxobutanoate in Novel Pharmaceutical Scaffold Development: A Comparative Guide
In the landscape of modern drug discovery, the architecture of a molecule is paramount to its function. Medicinal chemists are in a perpetual quest for building blocks that can confer advantageous properties upon a lead compound, such as enhanced potency, improved metabolic stability, and optimized pharmacokinetics. Among the privileged structural motifs, the cyclopropyl group has garnered significant attention for its unique conformational and electronic properties.[1][2][3] This guide provides an in-depth comparison of Ethyl 4-cyclopropyl-3-oxobutanoate, a versatile building block, with other alternatives in the development of novel pharmaceutical scaffolds, supported by experimental insights and methodologies.
The Cyclopropyl Moiety: A Game-Changer in Drug Design
The three-membered ring of a cyclopropyl group is more than just a small cyclic alkane. Its strained nature imparts a high degree of s-character to the C-C bonds, resulting in a rigid structure with unique electronic properties that can mimic a double bond.[2][3] This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target. Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in linear alkyl chains, making them less susceptible to metabolic degradation by cytochrome P450 enzymes and thereby increasing the in vivo half-life of a drug.[4]
Key advantages of incorporating a cyclopropyl group include:
-
Increased Potency and Selectivity: The rigid structure can optimize interactions with the target protein.
-
Enhanced Metabolic Stability: Resistance to oxidative metabolism leads to a longer drug half-life.[4]
-
Improved Physicochemical Properties: It can favorably modulate lipophilicity and membrane permeability.[3]
-
Reduced Off-Target Effects: By locking the conformation, interactions with unintended targets can be minimized.[2]
This compound: A Versatile Synthon
This compound is a bifunctional molecule that serves as an excellent starting point for the synthesis of a wide array of complex pharmaceutical scaffolds. Its structure incorporates both a reactive β-ketoester moiety and the beneficial cyclopropyl group.
Structure:
The β-ketoester functionality allows for a variety of chemical transformations, including:
-
Alkylation and Acylation: At the α-carbon to introduce further diversity.
-
Knorr Pyrrole Synthesis & Hantzsch Pyridine Synthesis: For the construction of heterocyclic scaffolds.
-
Decarboxylation: To yield a cyclopropyl methyl ketone.
-
Reduction: Of the ketone to a secondary alcohol.
Comparative Analysis: this compound vs. Alternatives
To appreciate the utility of this compound, it is essential to compare it with other building blocks used to generate similar scaffolds.
| Feature | This compound | Ethyl 4-cyclopentyl-3-oxobutanoate | Ethyl 4-(1,3-dithian-2-yl)-3-oxobutanoate |
| Scaffold Core | Cyclopropyl | Cyclopentyl | 1,3-Dithiane |
| Conformational Rigidity | High | Moderate | Flexible (chair-like flips) |
| Metabolic Stability | High | Moderate | Moderate (susceptible to S-oxidation) |
| Synthetic Accessibility | Readily available | Readily available | Requires multi-step synthesis |
| Key Transformations | Knorr, Hantzsch, etc. | Similar to cyclopropyl analogue | Umpolung reactivity at C2 |
| Potential Liabilities | Ring strain can lead to unexpected reactivity in some contexts.[4] | Larger size may not fit all binding pockets. | Dithiane deprotection can be harsh. |
Experimental Workflow: Synthesis of a Dihydropyrimidine Scaffold
The following workflow illustrates the utility of this compound in a Biginelli reaction to form a dihydropyrimidine scaffold, a common core in many bioactive molecules.
Caption: Workflow for the synthesis of a dihydropyrimidine scaffold using this compound.
Signaling Pathway Implication: Inhibition of a Kinase
Many dihydropyrimidine scaffolds derived from this compound have been investigated as kinase inhibitors. The cyclopropyl group can favorably occupy hydrophobic pockets in the ATP-binding site of kinases.
Caption: Competitive inhibition of a target kinase by a cyclopropyl-containing dihydropyrimidine scaffold.
Experimental Protocols
Synthesis of this compound
Materials:
-
Ethyl acetoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
(Bromomethyl)cyclopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred suspension of sodium hydride (1.05 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add ethyl acetoacetate (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add (bromomethyl)cyclopropane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Biginelli Reaction for Dihydropyrimidine Synthesis
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ice-water bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 3-4 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice-water bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine scaffold.
Conclusion
This compound stands out as a superior building block for the development of novel pharmaceutical scaffolds. Its inherent cyclopropyl moiety imparts a range of desirable properties, including conformational rigidity and metabolic stability, which are crucial for the design of potent and effective drug candidates.[1] The comparative analysis and experimental workflows provided in this guide underscore its versatility and strategic advantage over other alternatives. For researchers and scientists in drug development, the judicious use of synthons like this compound can significantly accelerate the journey from a lead compound to a clinical candidate.
References
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
This compound | C9H14O3. PubChem. [Link]
-
Ethyl 4-cyclopentyl-3-oxobutanoate | C11H18O3. PubChem. [Link]
-
ethyl 4-(1,3-dithian-2-yl)-3-oxobutanoate. Chemical Synthesis Database. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-cyclopropyl-3-oxobutanoate for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the meticulous handling and disposal of chemical reagents are as crucial as the synthesis itself. Ethyl 4-cyclopropyl-3-oxobutanoate, a valuable β-keto ester intermediate, requires a disposal protocol rooted in a clear understanding of its chemical nature and the governing regulatory frameworks. This guide provides an in-depth, procedural framework to ensure its management is safe, compliant, and environmentally responsible, reinforcing the deep trust our customers place in us for information that extends beyond the product label.
Compound Profile: Understanding the "Why" Behind the Procedure
Before implementing any disposal protocol, it is essential to understand the material's characteristics. This knowledge forms the logical basis for the specific handling and segregation steps outlined below.
According to its GHS classification, this compound is an irritant.[1][2] It is designated as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2] While not acutely toxic, these properties necessitate the use of appropriate personal protective equipment (PPE) and handling within ventilated environments to prevent exposure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₃ | [1][2] |
| Molecular Weight | 170.21 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 232.0 ± 13.0 °C at 760 mmHg | [2] |
| Flash Point | 94.3 ± 19.9 °C | [2] |
| Primary Hazards | Skin, eye, and respiratory irritant | [1][2] |
The compound's high flash point indicates it is not classified as flammable, but it is combustible and should be kept clear of ignition sources.[3] Its disposal pathway is therefore determined by its irritant properties and its classification as a non-halogenated organic solvent waste.
The Disposal Workflow: A Self-Validating System
The following workflow is designed to create a closed-loop, verifiable system for waste management from the point of generation to final disposal. Each step logically builds on the last, ensuring safety and regulatory adherence.
Caption: Disposal workflow for this compound.
Experimental Protocol: Step-by-Step Methodology
Phase 1: Point of Generation - Immediate Handling
-
Personal Protective Equipment (PPE): Before handling the material, wear standard laboratory PPE, including nitrile gloves, chemical splash goggles, and a lab coat.[2] The causality is direct: this prevents skin and eye contact, mitigating the compound's primary irritant hazards.[1][2]
-
Ventilation: All transfers and handling of this compound should occur within a certified chemical fume hood.[2][4] This is a critical engineering control to prevent the inhalation of vapors that may cause respiratory irritation.[1][2]
-
Waste Segregation: At the point of generation, collect all waste streams containing this compound (e.g., residual material, contaminated consumables like pipette tips) into a dedicated waste container. Crucially, do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers. [5][6] This prevents potentially violent reactions and ensures the waste stream is correctly categorized for disposal, a key requirement of the Resource Conservation and Recovery Act (RCRA).[7]
Phase 2: Accumulation and Storage - Secure Containment
-
Container Selection: The designated waste container must be chemically compatible (e.g., High-Density Polyethylene - HDPE) and equipped with a secure, screw-top cap to prevent leaks and vapor release.[5][7] The use of incompatible or damaged containers is a primary cause of laboratory spills and is a direct violation of OSHA standards.[7]
-
Labeling: Proper labeling is a cornerstone of a trustworthy safety system. The container must be clearly and indelibly labeled with:
-
Storage in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, which is a location at or near the point of generation and under the control of laboratory personnel.[5][8] The SAA must have secondary containment (e.g., a chemical-resistant tray or tub) capable of holding the entire volume of the largest container to mitigate spills. The container must be kept closed except when adding waste.[5]
Phase 3: Final Disposition - Compliant Removal
-
Institutional Coordination: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[5][9]
-
Licensed Disposal: Your EHS office will consolidate waste and transfer it to a licensed hazardous waste disposal company.[7][10] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [7][11] This is illegal and poses a significant threat to aquatic ecosystems and wastewater treatment facilities.
-
Method of Destruction: The standard and environmentally preferred disposal method for this type of organic waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] This process ensures the complete thermal destruction of the molecule.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is critical.
-
Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large, evacuate the area.
-
Control & Contain: Remove all ignition sources.[3][6] Wearing appropriate PPE, contain the spill by covering it with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[6][12]
-
Collect & Clean: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][12] Decontaminate the spill area with an appropriate solvent and then wash with soap and water. All cleanup materials are to be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office in accordance with institutional policy.
By adhering to these scientifically grounded and regulation-aligned procedures, you ensure a safe laboratory environment and uphold your professional responsibility to protect our shared ecosystem.
References
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Details the Generator Improvements Rule (GIR)
-
PubChem. this compound. National Center for Biotechnology Information. Provides comprehensive chemical, physical, and safety data. [Link]
-
U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Outlines the alternative requirements under 40 CFR part 262, subpart K. [Link]
- Central Washington University.Laboratory Hazardous Waste Disposal Guidelines. Provides practical guidance on implementing SAA and labeling requirements.
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. A step-by-step guide for waste generators. [Link]
- Echemi.this compound Safety Data Sheet Information.
-
PubChem. Ethyl 4-cyclopentyl-3-oxobutanoate. National Center for Biotechnology Information. Data for an analogous compound. [Link]
- Generic Safety Data Sheet.Example SDS for a Combustible Liquid.
- Fisher Scientific.Safety Data Sheet Example.
-
PubChemLite. this compound. University of Luxembourg. Provides structural and mass spectrometry data. [Link]
- Cleanchem Laboratories.Material Safety Data Sheets Bexarotene Keto Ester Impurity.
- Cayman Chemical.Safety Data Sheet.
Sources
- 1. This compound | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. danielshealth.com [danielshealth.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Mastering Safety: A Researcher's Guide to Handling Ethyl 4-cyclopropyl-3-oxobutanoate
For the discerning researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both experimental success and personal safety. Ethyl 4-cyclopropyl-3-oxobutanoate, a key building block in various synthetic pathways, requires a nuanced understanding of its potential hazards to ensure a safe and productive laboratory environment. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this beta-keto ester, grounded in established safety protocols and expert experience.
Understanding the Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to mitigate the risks of exposure. The causality is clear: direct contact with the liquid or its vapors can lead to dermal, ocular, and respiratory tract inflammation. Therefore, our primary objective is to establish a robust barrier between the researcher and the chemical.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is not a matter of simple compliance but a critical, risk-based decision. The following protocol is designed to provide a multi-layered defense against the hazards of this compound.
Hand Protection: A Critical First Barrier
Given that this compound is a skin irritant, glove selection is of utmost importance. While nitrile gloves are a common choice in laboratory settings, it is crucial to note that they exhibit poor resistance to esters.[3][4][5] This means that breakthrough, the time it takes for the chemical to permeate the glove material, can be rapid.
Recommendation:
-
For incidental contact (e.g., small splashes): Double-gloving with standard nitrile gloves (minimum 5-mil thickness) is a viable option, with the immediate replacement of the outer glove upon any contact with the chemical.[3]
-
For prolonged handling or immersion: Neoprene or butyl rubber gloves are recommended due to their superior resistance to a broader range of organic chemicals, including esters.[6][7] Always consult the glove manufacturer's specific chemical resistance chart if available.
Procedural Note: Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.[5]
Eye and Face Protection: Shielding Against Irritation
The risk of serious eye irritation from splashes or vapors of this compound is significant.[1][2]
Recommendation:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Best Practice/Risk of Splash: Chemical splash goggles are essential.
-
Large Quantities/High Splash Potential: A full-face shield used in conjunction with chemical splash goggles provides the highest level of protection.
Protective Clothing: Minimizing Skin Exposure
Standard laboratory coats are the minimum requirement. However, for procedures with a higher risk of splashes or spills, additional protection is warranted.
Recommendation:
-
A chemically resistant apron or gown made of a material like polyethylene-coated Tyvek® should be worn over a standard lab coat.
-
Ensure clothing is long-sleeved and fully buttoned.
-
Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection: Guarding Against Inhalation Hazards
Given that this compound may cause respiratory irritation, all handling should be performed in a well-ventilated area.[1][2]
Recommendation:
-
Primary Engineering Control: A certified chemical fume hood is the most effective way to control vapor exposure.
-
In the absence of a fume hood or during spill cleanup: A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is necessary.[1][8][9] A P100 particulate filter may be combined with the OV cartridge if there is a risk of aerosol generation.[2]
-
Fit Testing: A proper fit test is required for all tight-fitting respirators to ensure their effectiveness.[10][11]
Operational Plans: From Donning to Disposal
A seamless and safe workflow involves more than just selecting the right PPE; it requires a systematic approach to its use.
PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat or Gown
-
Respirator (if required)
-
Eye and Face Protection
-
Gloves (extend to cover the cuffs of the lab coat)[8]
Doffing Sequence:
-
Gloves
-
Gown or Lab Coat
-
Eye and Face Protection
-
Respirator (if worn)
PPE Selection Logic
Caption: Decision workflow for selecting appropriate PPE.
Spill and Emergency Procedures
In the event of a spill or exposure, a swift and informed response is crucial.
Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Before re-entering, don the appropriate PPE, including respiratory protection.
-
Contain: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.
-
Absorb: Slowly add the absorbent material to the spill, working from the outside in.
-
Collect: Once fully absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated until it is safe to resume work.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][12]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of unused material and its container in accordance with local, state, and federal regulations for hazardous waste. Do not pour down the drain.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and their personal well-being. This commitment to safety is the bedrock of innovative and responsible science.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference.
- Echemi. (n.d.). Buy this compound from JHECHEM CO LTD.
- The George Washington University Office of Research Safety. (n.d.). PPE: Donning & Doffing.
- UCLA EH&S. (2019, January). Donning and Doffing PPE.
- GVS-RPB. (2022, May 17). Which type of filter does my respirator need?.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know.
- PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges.
- Sylprotec.com. (n.d.). North 75001 approved organic vapor cartridge for masks.
- NIOSH - CDC. (n.d.). First Aid Procedures for Chemical Hazards.
- Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4.
- NIOSH - CDC. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
- Cornell EHS. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
- Princeton EHS. (n.d.). Chemical Spill Procedures.
- 3M. (n.d.). 3M Respirator Selection Guide.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- SHOWA Gloves. (n.d.). CHEMICAL PERMEATION GUIDE.
- Kelco. (2008, December 15). CHEMICAL COMPATIBILITY CHART. NEOPRENE.
- NUS Medicine. (2016, March 28). Chemical Spill Response.
- CP Lab Safety. (n.d.). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone.
- Columbia | Research. (n.d.). Chemical Resistance Guide.
- NIOSH. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.
- Northern Safety. (n.d.). 3M™ Organic Vapors/P100 Respirator Cartridges, 2/Pack, For Use With 1/2 Mask and Full Face Respirators - 6623.
Sources
- 1. pksafety.com [pksafety.com]
- 2. esafetysupplies.com [esafetysupplies.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. gloves.com [gloves.com]
- 5. wellbefore.com [wellbefore.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. kelco.com.au [kelco.com.au]
- 8. North approved organic vapours cartridge for masks. | Sylprotec.com [sylprotec.com]
- 9. gvs-rpb.com [gvs-rpb.com]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. queensu.ca [queensu.ca]
- 12. newpig.scene7.com [newpig.scene7.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
